molecular formula C30H34N2O6 B12421435 DBCO-PEG4-alkyne

DBCO-PEG4-alkyne

Cat. No.: B12421435
M. Wt: 518.6 g/mol
InChI Key: SCJUDXLSXNVHDY-UHFFFAOYSA-N
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Description

DBCO-PEG4-alkyne is a useful research compound. Its molecular formula is C30H34N2O6 and its molecular weight is 518.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H34N2O6

Molecular Weight

518.6 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]butanamide

InChI

InChI=1S/C30H34N2O6/c1-2-16-35-18-20-37-22-23-38-21-19-36-17-15-31-29(33)13-14-30(34)32-24-27-9-4-3-7-25(27)11-12-26-8-5-6-10-28(26)32/h1,3-10H,13-24H2,(H,31,33)

InChI Key

SCJUDXLSXNVHDY-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Structure and Application of DBCO-PEG4-Alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-PEG4-alkyne, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics. This document details the molecule's core components and provides detailed experimental protocols for its primary applications in click chemistry.

Core Structure of this compound

This compound is a versatile molecule meticulously designed for sequential or orthogonal bioconjugation strategies. Its structure is comprised of three key functional moieties: a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, and a terminal alkyne group. This unique combination of reactive groups allows for two distinct and controllable click chemistry reactions.

  • Dibenzocyclooctyne (DBCO): This strained alkyne is highly reactive towards azide-functionalized molecules via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The inherent ring strain of the DBCO group obviates the need for a cytotoxic copper catalyst, making it ideal for applications in living systems and with sensitive biomolecules.[1][2][3]

  • Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 linker enhances the aqueous solubility of the molecule and its subsequent conjugates.[1][4] Furthermore, it acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and reducing the potential for aggregation.

  • Terminal Alkyne: This functional group readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific reaction requires a copper(I) catalyst to proceed.

The strategic arrangement of these components provides researchers with a powerful tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs).

Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₃₀H₃₄N₂O₆
Molecular Weight 518.24 g/mol
CAS Number 2741418-16-4
Appearance Slightly yellow oil
Purity ≥ 95% (HPLC)
Solubility Soluble in DCM, THF, Acetonitrile, DMF, DMSO
Storage Conditions -20 °C, protected from light

Experimental Protocols

The orthogonal reactivity of this compound allows for two distinct types of click chemistry reactions. The following are detailed protocols for performing both Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free reaction between the DBCO moiety of this compound and an azide-functionalized molecule.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., protein, peptide, nucleic acid)

  • Reaction Buffer: Phosphate Buffered Saline (PBS) pH 7.0-7.4, or HEPES buffer pH 7.0-7.5

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

    • Ensure the azide-functionalized biomolecule is in the appropriate reaction buffer.

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized molecule with the this compound stock solution.

    • A molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used to drive the reaction to completion. For antibody-small molecule conjugations, a 7.5-fold molar excess is often recommended.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours. Alternatively, the reaction can be performed at 4°C overnight (at least 12 hours).

  • Purification (if necessary):

    • If unreacted this compound or other small molecules need to be removed, purify the conjugate using appropriate methods such as size-exclusion chromatography (e.g., desalting column), dialysis, or affinity chromatography.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the copper-catalyzed reaction between the terminal alkyne of this compound and an azide-functionalized molecule.

Materials:

  • This compound (or a molecule already conjugated via its DBCO moiety)

  • Azide-functionalized molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer: PBS pH 7.4 or similar

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in DMSO or the reaction buffer.

    • Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.

    • Freshly prepare the Sodium Ascorbate solution.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.

  • Reaction Setup:

    • In the main reaction tube, combine the alkyne-containing molecule and the azide-functionalized molecule in the reaction buffer. A 2- to 10-fold molar excess of the azide-containing molecule over the alkyne is typically used.

    • Add the catalyst premix to the reaction mixture. The final copper concentration should typically be between 50 and 250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes. If using a fluorescent probe, protect the reaction from light.

  • Quenching and Purification:

    • Quench the reaction by adding EDTA to a final concentration of approximately 20 mM to chelate the copper.

    • Purify the final conjugate using size-exclusion chromatography (e.g., desalting column) or dialysis to remove excess reagents and the copper catalyst.

Mandatory Visualization

The following diagrams illustrate the structural components of this compound and a typical experimental workflow for its application in bioconjugation.

DBCO_PEG4_Alkyne_Structure cluster_DBCO DBCO Moiety cluster_PEG4 PEG4 Spacer cluster_Alkyne Alkyne Group DBCO Dibenzocyclooctyne (for Copper-Free SPAAC) PEG4 Tetraethylene Glycol (Hydrophilic Linker) DBCO->PEG4 Alkyne Terminal Alkyne (for Cu-Catalyzed CuAAC) PEG4->Alkyne

Caption: Structural components of the this compound molecule.

Experimental_Workflow cluster_SPAAC Pathway 1: Copper-Free SPAAC cluster_CuAAC Pathway 2: Cu-Catalyzed CuAAC start_spaac Azide-Modified Biomolecule 1 conjugate1 Biomolecule 1-DBCO-PEG4-Alkyne start_spaac->conjugate1 DBCO Reaction start_spaac->conjugate1 dbco_alkyne_spaac This compound dbco_alkyne_spaac->conjugate1 dbco_alkyne_spaac->conjugate1 start_cuaac Azide-Modified Biomolecule 2 final_conjugate Biomolecule 1-Linker-Biomolecule 2 start_cuaac->final_conjugate Alkyne Reaction (+ Cu(I)) start_cuaac->final_conjugate conjugate1_cuaac Biomolecule 1-DBCO-PEG4-Alkyne conjugate1_cuaac->final_conjugate conjugate1_cuaac->final_conjugate

Caption: Sequential bioconjugation workflow using this compound.

References

Unlocking Bioorthogonal Chemistry: A Technical Guide to DBCO-PEG4-Alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of DBCO-PEG4-alkyne, a key reagent in the field of bioorthogonal chemistry. This document details experimental protocols for its application in strain-promoted azide-alkyne cycloaddition (SPAAC) and provides visualizations of relevant workflows and signaling pathways to support researchers in drug development and other scientific fields.

Core Properties of this compound

This compound is a heterobifunctional linker that possesses both a dibenzocyclooctyne (DBCO) group and a terminal alkyne.[1][2] This unique structure allows for two sequential, orthogonal click chemistry reactions. The DBCO moiety reacts with azides via the copper-free SPAAC reaction, while the terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The polyethylene glycol (PEG4) spacer enhances the molecule's hydrophilicity, which helps to reduce aggregation, minimize steric hindrance, and improve solubility in aqueous environments.[2][3]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Property Value Source(s)
Molecular Formula C₃₀H₃₄N₂O₆
Molecular Weight 518.24 g/mol
Appearance Slightly yellow oil / Light yellow oil
Purity ≥ 95% (HPLC)
CAS Number 2741418-16-4
Solubility and Storage Details Source(s)
Solubility Soluble in DCM, THF, Acetonitrile, DMF, DMSO
Storage Conditions Store at -20°C, protected from light and moisture.
Shelf Life 12 months unopened after receipt
Handling For long-term storage, keep as a solid at -20°C. Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for several days to a few months, but it is recommended to prepare aqueous working solutions fresh. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the general procedure for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 2- to 20-fold molar excess of the this compound stock solution to the azide-modified biomolecule solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the biomolecule.

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing. Reaction times may need to be optimized depending on the specific reactants.

  • Purification:

    • Remove unreacted this compound and byproducts using an appropriate purification method, such as size-exclusion chromatography or dialysis against a suitable buffer.

  • Analysis:

    • Confirm the successful conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy by monitoring the disappearance of the DBCO absorbance at approximately 309 nm.

Protocol 2: Labeling of Cell Surface Glycans

This protocol outlines the metabolic labeling of cells with an azide-containing sugar followed by fluorescent labeling using a DBCO-fluorophore conjugate.

Materials:

  • Mammalian cells

  • Cell culture medium

  • Azide-derivatized metabolite (e.g., Ac4ManNAz)

  • DBCO-PEG4-fluorophore conjugate

  • D-PBS with 1% FBS

  • 4% formaldehyde in D-PBS (for fixation)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., 25-50 µM Ac4ManNAz) at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Cell Washing:

    • Wash the cells twice with D-PBS containing 1% FBS.

  • Fluorescent Labeling:

    • Prepare a working solution of the DBCO-PEG4-fluorophore conjugate in D-PBS with 1% FBS (e.g., 5-30 µM).

    • Label the azide-modified cells by incubating them with the DBCO-PEG4-fluorophore solution at room temperature in the dark for 30-60 minutes.

  • Final Washing:

    • Wash the cells four times with D-PBS containing 1% FBS to remove unbound DBCO-fluorophore.

  • Fixation and Imaging (Optional):

    • Fix the cells with 4% formaldehyde in D-PBS for 20 minutes at room temperature.

    • Wash the cells with D-PBS.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathway applications of this compound.

experimental_workflow_spaac cluster_reagents Reagent Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Azide-Biomolecule Azide-Biomolecule Mix Mix & Incubate (RT, 2-12h or 4°C, overnight) Azide-Biomolecule->Mix This compound This compound This compound->Mix Reaction_Buffer Reaction_Buffer Reaction_Buffer->Mix Purify Size-Exclusion Chromatography or Dialysis Mix->Purify Analyze SDS-PAGE, Mass Spec, or UV-Vis Purify->Analyze

Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

cell_labeling_workflow Start Culture Mammalian Cells Metabolic_Labeling Incubate with Azide-Derivatized Metabolite Start->Metabolic_Labeling Wash1 Wash Cells (D-PBS + 1% FBS) Metabolic_Labeling->Wash1 Fluorescent_Labeling Incubate with DBCO-PEG4-Fluorophore Wash1->Fluorescent_Labeling Wash2 Wash Cells (D-PBS + 1% FBS) Fluorescent_Labeling->Wash2 Fixation Optional: Fix Cells (4% Formaldehyde) Wash2->Fixation Imaging Fluorescence Microscopy Fixation->Imaging egfr_signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling EGF EGF Ligand EGFR_Monomer1 EGFR (Azide-labeled) EGF->EGFR_Monomer1 EGFR_Monomer2 EGFR (Azide-labeled) EGF->EGFR_Monomer2 Dimerization Dimerization & Autophosphorylation EGFR_Monomer1->Dimerization EGFR_Monomer2->Dimerization DBCO_Antibody DBCO-Antibody (with Fluorophore) DBCO_Antibody->EGFR_Monomer1 DBCO_Antibody->EGFR_Monomer2 Downstream Downstream Signaling (e.g., MAPK, PI3K-Akt) Dimerization->Downstream

References

An In-depth Technical Guide to the Aqueous Solubility of DBCO-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne (DBCO) reagents are fundamental tools in copper-free click chemistry, enabling the covalent conjugation of biomolecules under physiological conditions. DBCO-PEG4-alkyne is a heterobifunctional linker that incorporates a DBCO moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality allows for sequential and orthogonal bioconjugation reactions. A key determinant of its utility in biological applications is its solubility in aqueous buffers. This technical guide provides a comprehensive overview of the solubility of this compound, factors influencing it, and detailed protocols for its use and characterization.

The inclusion of a four-unit polyethylene glycol (PEG4) spacer is a deliberate design choice to enhance the hydrophilicity of the otherwise hydrophobic DBCO core.[1] This modification aims to improve solubility in aqueous environments, reduce aggregation, and minimize steric hindrance during conjugation reactions.[2][3]

Physicochemical Properties and Solubility Profile

This compound is typically supplied as a light yellow oil.[3] Its molecular structure, featuring both a large, nonpolar DBCO group and a polar PEG chain, results in an amphiphilic character.

Qualitative Solubility

This compound exhibits high solubility in a range of common organic solvents. However, its solubility in purely aqueous buffers is limited, and direct dissolution in water or buffers is often challenging.[4] For most bioconjugation applications, a stock solution is first prepared in a water-miscible organic solvent, which is then diluted into the final aqueous reaction buffer.

Quantitative Solubility Data
CompoundSolvent/BufferSolubility
This compound DCM, THF, Acetonitrile, DMF, DMSOSoluble
DBCO-PEG4-NHS Ester Aqueous BuffersUp to 5.5 mM
DBCO-PEG4-Maleimide Aqueous BuffersUp to 6.6 mM
DBCO-PEG-NHS Water, ethanol, chloroform, DMSO10 mg/mL
DBCO-PEG4-acid DMSO≥ 100 mg/mL (180.96 mM)

Factors Influencing Aqueous Solubility

Several factors can impact the solubility and stability of this compound in aqueous solutions:

  • Co-solvents: The presence of a water-miscible organic co-solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF), is crucial for solubilizing this compound before its introduction into an aqueous medium. It is generally recommended to keep the final concentration of the organic co-solvent low (typically ≤ 20%) in biological assays to avoid detrimental effects on protein structure and cell viability.

  • pH: The pH of the aqueous buffer can influence the stability of the DBCO group. While generally stable in the pH range of 6-9 commonly used for bioconjugation, strongly acidic conditions should be avoided as they can lead to the degradation of the DBCO ring.

  • Additives: The inclusion of detergents or cyclodextrins can enhance the solubility of hydrophobic compounds. For instance, non-ionic detergents can be used to create micelles that encapsulate the hydrophobic DBCO moiety, while cyclodextrins can form inclusion complexes.

  • Temperature: Reactions involving DBCO and azides are often more efficient at temperatures ranging from 4°C to 37°C. However, the effect of temperature on the solubility of this compound in aqueous buffers has not been extensively documented.

Experimental Protocols

Protocol for Preparation of a this compound Working Solution

This protocol describes the recommended procedure for preparing a working solution of this compound for bioconjugation experiments.

Materials:

  • This compound

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Note: Avoid buffers containing primary amines (e.g., Tris, glycine) or azides.

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in the chosen organic solvent. For a 10 mM solution, add 965 µL of solvent to 5 mg of this compound (MW: 518.24 g/mol ). Vortex thoroughly to ensure complete dissolution.

  • This stock solution can be stored at -20°C for short periods, though fresh preparation is always recommended.

  • Just before use, dilute the stock solution into the final aqueous reaction buffer to the desired working concentration. It is crucial to add the this compound stock solution to the buffer and mix immediately to prevent precipitation.

Protocol for Determining the Aqueous Solubility of this compound

This protocol outlines a method to determine the equilibrium solubility of this compound in a specific aqueous buffer, adapted from the shake-flask method.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials

  • Shaker or incubator with agitation

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial.

    • Add a defined volume of the aqueous buffer (e.g., 1 mL).

    • Seal the vial and incubate at a constant temperature (e.g., 25°C) with vigorous shaking for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Collection and Preparation:

    • After incubation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved compound.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or the mobile phase).

    • Generate a calibration curve by injecting the standard solutions onto the HPLC system and recording the peak area at the appropriate wavelength (DBCO has a characteristic absorbance around 309 nm).

    • Inject the filtered supernatant from the saturated solution onto the HPLC system.

    • Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the equilibrium solubility of the compound in the tested buffer.

Visualization of a Typical Bioconjugation Workflow

The following diagram illustrates a general workflow for the sequential bioconjugation of two different azide-modified molecules (Molecule A and Molecule B) using this compound.

G cluster_0 Step 1: Copper-Free Click Chemistry (SPAAC) cluster_1 Step 2: Copper-Catalyzed Click Chemistry (CuAAC) A Azide-Modified Molecule A Intermediate Intermediate Conjugate (Molecule A-Alkyne) A->Intermediate SPAAC Reaction (Aqueous Buffer, pH 7-8) DBCO_Alkyne This compound DBCO_Alkyne->Intermediate Final_Product Final Tri-Conjugate (Molecule A - Linker - Molecule B) Intermediate->Final_Product CuAAC Reaction (with Cu(I) catalyst) Purification1 Purification (e.g., SEC, Dialysis) Intermediate->Purification1 B Azide-Modified Molecule B B->Final_Product Purification2 Purification (e.g., SEC, Dialysis) Final_Product->Purification2

Caption: Sequential bioconjugation workflow using this compound.

Conclusion

This compound is a valuable heterobifunctional linker for advanced bioconjugation applications. While its intrinsic aqueous solubility is limited, the incorporation of a PEG4 spacer significantly improves its handling in the aqueous buffers required for biological experiments. Successful application of this reagent relies on proper solubilization techniques, typically involving the use of a water-miscible organic co-solvent. For applications requiring precise knowledge of its solubility limits, the experimental protocol provided in this guide can be employed. Understanding the physicochemical properties of this compound is paramount for the design and execution of robust and reproducible bioconjugation strategies in research and drug development.

References

The Pivotal Role of the PEG4 Spacer in DBCO Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and targeted therapeutics, the precision and efficiency of molecular ligation are paramount. Dibenzocyclooctyne (DBCO) reagents have become a cornerstone of copper-free click chemistry, enabling the specific and bioorthogonal conjugation of molecules in complex biological environments. A key innovation in the design of these powerful tools has been the incorporation of a tetraethylene glycol (PEG4) spacer. This technical guide provides an in-depth exploration of the multifaceted role of the PEG4 spacer in DBCO linkers, detailing its impact on physicochemical properties, reaction kinetics, and overall conjugate performance, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Functions of the PEG4 Spacer

The inclusion of a PEG4 spacer in DBCO linkers is a critical design feature that significantly enhances their utility and performance in a variety of applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The primary benefits imparted by the PEG4 spacer stem from its unique physicochemical properties.

Enhanced Aqueous Solubility and Mitigation of Aggregation

A significant hurdle in bioconjugation is the inherent hydrophobicity of many labeling reagents, including the DBCO moiety itself.[1] This hydrophobicity can lead to poor solubility in the aqueous buffers required for most biological experiments, and can also induce aggregation of the labeled biomolecule, which can compromise its function and potentially trigger an immunogenic response.[1]

The PEG4 spacer, with its repeating ethylene oxide units, is highly hydrophilic.[1] This characteristic imparts significantly improved water solubility to the DBCO reagent. This is particularly crucial when working with sensitive biomolecules like antibodies, which are susceptible to denaturation and aggregation in the presence of high concentrations of organic co-solvents that might otherwise be necessary to dissolve a non-PEGylated DBCO reagent. Furthermore, the PEG4 spacer acts as a molecular scaffold, preventing the close packing of conjugated biomolecules and thereby reducing their tendency to aggregate. Studies have demonstrated that PEGylation can even render protein aggregates soluble, a major advantage in preserving the biological activity and stability of the final conjugate.

Reduction of Steric Hindrance and Improved Reaction Kinetics

The PEG4 spacer provides a flexible and extended connection between the DBCO moiety and the molecule to which it is attached. This spatial separation is critical for minimizing steric hindrance, which can otherwise impede the efficiency of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. By extending the DBCO group away from the surface of a biomolecule, the PEG4 spacer allows for more efficient access by the azide-containing binding partner. This can lead to faster and more complete conjugation reactions.

Improved Pharmacokinetics

In the context of drug development, particularly for ADCs, the incorporation of even short PEG spacers can favorably modulate the pharmacokinetic (PK) profile of a bioconjugate. The hydrophilic PEG chain can create a hydration shell around the molecule, which can help to reduce non-specific uptake by the reticuloendothelial system. This can lead to a prolonged circulation half-life and improved accumulation in the target tissue, such as a tumor.

Enhanced Biocompatibility

The PEG4 spacer contributes to the overall stability and biocompatibility of the bioconjugate by shielding the often hydrophobic linker and payload from non-specific interactions and enzymatic degradation in a physiological environment. Polyethylene glycol is well-known for its biocompatible and non-immunogenic properties.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of DBCO linkers containing a PEG4 spacer.

Table 1: Comparison of Aqueous Solubility of DBCO Reagents

ReagentAqueous SolubilityNotes
DBCO-NHS EsterPoorly soluble in aqueous buffers.Requires dissolution in an organic solvent like DMSO or DMF prior to addition to the aqueous reaction mixture.
DBCO-PEG4-NHS EsterSoluble in aqueous buffers up to 5.5 mM.The hydrophilic PEG4 spacer significantly enhances water solubility.
DBCO-PEG4-MaleimideSoluble in aqueous buffers up to 6.6 mM.The reaction solution may initially appear cloudy but typically clears as the reaction progresses.

Table 2: Impact of PEG Spacer on ADC Properties (General Observations)

PropertyEffect of PEG4 SpacerRationale
Solubility IncreasedThe hydrophilic ethylene glycol units counteract the hydrophobicity of the payload and other linker components.
Aggregation ReducedIncreased hydrophilicity prevents the self-association of hydrophobic drug-linker moieties.
Reaction Kinetics Potentially EnhancedBy reducing steric hindrance, the reactive ends of the linker are more accessible.
Pharmacokinetics ImprovedCan lead to longer circulation half-life and increased tumor accumulation.
Stability EnhancedShields the payload and linker from enzymatic degradation and non-specific interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving DBCO-PEG4 linkers.

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that forms a stable triazole linkage between a cyclooctyne (like DBCO) and an azide.

Materials:

  • DBCO-functionalized molecule

  • Azide-containing molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other appropriate buffer at a pH of 7.0-8.5.

Procedure:

  • Prepare a solution of the azide-containing sample in the reaction buffer.

  • Add the DBCO-functionalized molecule to the azide-containing sample. A 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein is often recommended.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactants and their concentrations.

  • The reaction can be monitored by techniques such as LC-MS or SDS-PAGE to assess the formation of the conjugate.

  • Purify the conjugate using standard methods like size-exclusion chromatography or dialysis to remove any unreacted reagents.

Protocol for Labeling Amine-Containing Molecules with DBCO-PEG4-NHS Ester

This protocol describes the conjugation of a DBCO-PEG4 linker to a protein or other molecule containing primary amines via an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Amine-containing protein or molecule

  • DBCO-PEG4-NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer, such as PBS (pH 7.2-8.0).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Desalting column for purification.

Procedure:

  • Reagent Preparation:

    • Prepare the amine-containing protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the protein solution. The optimal molar excess should be determined empirically.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO-PEG4-NHS ester and byproducts using a desalting column or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by UV-Vis spectroscopy, measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Protocol for Labeling Sulfhydryl-Containing Molecules with DBCO-PEG4-Maleimide

This protocol details the conjugation of a DBCO-PEG4 linker to a protein or other molecule containing free sulfhydryl (thiol) groups.

Materials:

  • Sulfhydryl-containing protein or molecule

  • DBCO-PEG4-Maleimide

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Sulfhydryl-free buffer at pH 6.5-7.5 (e.g., PBS with 5-10 mM EDTA).

  • Quenching Solution: A sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol.

  • Desalting column for purification.

Procedure:

  • Protein Preparation:

    • If necessary, reduce disulfide bonds in the protein to generate free sulfhydryls using a reducing agent like TCEP. Remove the reducing agent prior to conjugation.

  • Reagent Preparation:

    • Prepare the sulfhydryl-containing protein in the reaction buffer.

    • Immediately before use, dissolve DBCO-PEG4-Maleimide in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-PEG4-Maleimide stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing. The maleimide group reacts with the free sulfhydryl to form a stable thioether bond.

  • Quenching:

    • Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column or dialysis to remove excess reagents.

  • Characterization:

    • Characterize the conjugate using methods such as SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of DBCO-PEG4 linkers.

G Figure 1. The Role of the PEG4 Spacer in DBCO Linkers cluster_0 Core DBCO Linker cluster_1 DBCO-PEG4 Linker cluster_2 Key Advantages of PEG4 Spacer DBCO DBCO Moiety (Hydrophobic) Biomolecule Biomolecule DBCO->Biomolecule Conjugation (Potential for aggregation & steric hindrance) DBCO_PEG DBCO Moiety PEG4 PEG4 Spacer (Hydrophilic, Flexible) DBCO_PEG->PEG4 Biomolecule2 Biomolecule PEG4->Biomolecule2 Solubility Increased Solubility PEG4->Solubility Aggregation Reduced Aggregation PEG4->Aggregation Steric Minimized Steric Hindrance PEG4->Steric Kinetics Improved Reaction Kinetics PEG4->Kinetics PK Enhanced Pharmacokinetics PEG4->PK

Figure 1. The Role of the PEG4 Spacer in DBCO Linkers

G Figure 2. Experimental Workflow for Amine Labeling with DBCO-PEG4-NHS Ester start Start: Amine-Containing Protein conjugation Conjugation Reaction: Add DBCO-PEG4-NHS to protein (10-20x molar excess) Incubate RT, 30-120 min start->conjugation reagent_prep Prepare 10 mM DBCO-PEG4-NHS Ester in DMSO/DMF reagent_prep->conjugation quenching Quench Reaction: Add Tris or Glycine (20-50 mM final conc.) Incubate RT, 15-30 min conjugation->quenching purification Purification: Desalting column or dialysis quenching->purification characterization Characterization: UV-Vis for DOL (A280 & A309) purification->characterization end End: DBCO-Labeled Protein characterization->end

Figure 2. Experimental Workflow for Amine Labeling

G Figure 3. Signaling Pathway Concept: ADC Targeting and Payload Delivery cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) (with DBCO-PEG4 Linker) Receptor Target Receptor ADC->Receptor 1. Targeting & Binding Endosome Endosome ADC->Endosome 2. Internalization TumorCell Tumor Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Figure 3. ADC Targeting and Payload Delivery Pathway

Conclusion

The incorporation of a PEG4 spacer into DBCO linkers represents a critical advancement in the field of bioconjugation. By enhancing aqueous solubility, mitigating aggregation, reducing steric hindrance, and improving biocompatibility, the PEG4 linker addresses many of the challenges associated with the use of hydrophobic labeling reagents in biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of the role of the PEG4 spacer is essential for the rational design and successful implementation of bioconjugation strategies, ultimately leading to the development of more effective and safer targeted therapeutics and diagnostic agents.

References

A Beginner's Technical Guide to DBCO-PEG4-Alkyne in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into bioconjugation, the ability to link molecules with precision and stability is paramount. DBCO-PEG4-alkyne has emerged as a powerful and versatile tool in this field, enabling the creation of complex bioconjugates through highly efficient and biocompatible "click chemistry." This in-depth guide provides a foundational understanding of this compound, its mechanism of action, and practical protocols for its application.

Core Concepts: Structure, Functionality, and Mechanism

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups, allowing for sequential and controlled conjugation of molecules.[1][2][3][4] Its structure consists of three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the cornerstone of its utility in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The inherent ring strain of the DBCO group allows the reaction to proceed rapidly without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems.[1]

  • Terminal Alkyne: This group provides a second orthogonal reactive handle for another type of click chemistry, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This dual functionality allows for the stepwise conjugation of two different azide-containing molecules.

  • Polyethylene Glycol (PEG4) Spacer: A four-unit polyethylene glycol chain acts as a hydrophilic spacer. This PEG linker enhances the water solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated molecules, which can improve conjugation efficiency.

The primary mechanism of action for the DBCO moiety is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction is a type of [3+2] dipolar cycloaddition between the strained alkyne (DBCO) and an azide. The high ring strain of the DBCO group significantly lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures and in aqueous environments without a catalyst. This bioorthogonality ensures that the reaction is highly specific and does not interfere with native biological processes.

Quantitative Data for Bioconjugation

The efficiency and kinetics of bioconjugation reactions are critical for successful outcomes. Below are tables summarizing the key quantitative data for this compound and a comparison of reaction kinetics between DBCO and another common strained alkyne, BCN.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₃₀H₃₄N₂O₆
Molecular Weight 518.24 g/mol
Purity ≥ 95% (HPLC)
Physical State Slightly yellow oil
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Conditions -20°C, protected from light
Table 2: Comparative Reaction Kinetics of Strained Alkynes (SPAAC)
Strained AlkyneSecond-Order Rate Constant (k₂) with Benzyl AzideKey Considerations
DBCO ~0.1 M⁻¹s⁻¹Generally exhibits faster reaction kinetics due to greater ring strain.
BCN Lower than DBCOSmaller in size and less hydrophobic than DBCO, which can be advantageous in certain applications.

Experimental Protocols

The following protocols provide a general framework for using this compound in a sequential bioconjugation strategy. Optimization may be required for specific applications.

Protocol 1: First Click Reaction (SPAAC) with an Azide-Modified Biomolecule

This protocol describes the conjugation of the DBCO moiety of this compound to an azide-functionalized biomolecule (e.g., a protein, antibody, or oligonucleotide).

Materials:

  • This compound

  • Azide-modified biomolecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis equipment)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Prepare the azide-modified biomolecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).

  • Conjugation Reaction:

    • Add the this compound stock solution to the azide-modified biomolecule solution. A 1.5- to 10-fold molar excess of the this compound is a common starting point.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing. Reaction times may need to be optimized.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using an appropriate purification method. For proteins, size-exclusion chromatography (e.g., a desalting column) or dialysis are effective.

  • Characterization (Optional):

    • The efficiency of the conjugation can be determined by measuring the absorbance of the biomolecule (e.g., at 280 nm for proteins) and the DBCO group (around 309 nm).

Protocol 2: Second Click Reaction (CuAAC) with a Second Azide-Modified Molecule

This protocol outlines the conjugation of the terminal alkyne of the DBCO-PEG4-biomolecule conjugate to a second azide-modified molecule (e.g., a small molecule drug or a fluorescent dye).

Materials:

  • DBCO-PEG4-biomolecule conjugate (from Protocol 1)

  • Azide-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-stabilizing ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified molecule in a suitable solvent.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper-stabilizing ligand.

  • Conjugation Reaction:

    • In a reaction tube, combine the DBCO-PEG4-biomolecule conjugate and the azide-modified molecule.

    • Add the copper-stabilizing ligand, followed by CuSO₄ and then sodium ascorbate. The final concentrations typically range from 0.1 to 1 mM for the copper catalyst components.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the final bioconjugate to remove the copper catalyst, excess reagents, and byproducts using a suitable method such as SEC, dialysis, or HPLC.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the logical flow of experiments and the biological context of bioconjugation applications.

G Experimental Workflow for Sequential Bioconjugation cluster_prep Reagent Preparation cluster_spaac Step 1: SPAAC Reaction cluster_cuaac Step 2: CuAAC Reaction cluster_analysis Analysis prep_dbco This compound Stock react_spaac Mix & Incubate (RT, 4-12h or 4°C, overnight) prep_dbco->react_spaac prep_azide1 Azide-Biomolecule #1 prep_azide1->react_spaac prep_azide2 Azide-Molecule #2 react_cuaac Add Cu(I) Catalyst & Azide #2 (RT, 1-4h) prep_azide2->react_cuaac purify_spaac Purification (SEC/Dialysis) react_spaac->purify_spaac purify_spaac->react_cuaac purify_cuaac Final Purification react_cuaac->purify_cuaac analysis Characterization (e.g., SDS-PAGE, MS, HPLC) purify_cuaac->analysis

Caption: A logical workflow for sequential bioconjugation using this compound.

A common application of bioconjugation is the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. These ADCs can be designed to target specific receptors on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR).

G Simplified EGFR Signaling Pathway and ADC Action cluster_cell Cancer Cell cluster_ligand Extracellular EGFR EGFR Internalization Internalization (Endocytosis) EGFR->Internalization PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Blocks Signaling RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK ADC Antibody-Drug Conjugate (ADC) ADC->EGFR Binds Lysosome Lysosome Internalization->Lysosome Drug Drug Release Lysosome->Drug Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation EGF EGF (Ligand) EGF->EGFR Activates

Caption: Mechanism of an ADC targeting the EGFR signaling pathway.

By leveraging the unique properties of this compound, researchers can construct sophisticated bioconjugates with a high degree of control and efficiency, paving the way for advancements in targeted therapeutics, diagnostics, and fundamental biological research.

References

DBCO-PEG4-alkyne molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to DBCO-PEG4-alkyne

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, a heterobifunctional linker essential in the fields of bioconjugation, drug delivery, and materials science. This document is intended for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a versatile chemical tool that features two distinct reactive groups for sequential bioorthogonal reactions. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The polyethylene glycol (PEG4) spacer enhances its solubility in aqueous solutions and reduces steric hindrance.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReferences
Molecular Formula C₃₀H₃₄N₂O₆[1][2][3]
Molecular Weight 518.24 g/mol
Alternate Molecular Weight 518.60 g/mol
Purity ≥ 95% (HPLC)
Physical State Slightly yellow oil
Storage Conditions -20 °C, dark
CAS Number 2741418-16-4
Solubility

This compound is soluble in a variety of organic solvents, including:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Reaction Mechanism and Workflow

The primary utility of this compound lies in its ability to facilitate two distinct and sequential click chemistry reactions. This dual reactivity allows for the precise assembly of complex molecular constructs.

G cluster_0 Step 1: Copper-Free SPAAC Reaction cluster_1 Step 2: Copper-Catalyzed CuAAC Reaction DBCO_PEG4_Alkyne This compound SPAAC_Product DBCO(A)-PEG4-Alkyne DBCO_PEG4_Alkyne->SPAAC_Product Strain-Promoted Cycloaddition SPAAC_Product_2 DBCO(A)-PEG4-Alkyne Azide_Molecule_A Azide-Modified Molecule A Azide_Molecule_A->SPAAC_Product Final_Product DBCO(A)-PEG4-Triazole(B) SPAAC_Product_2->Final_Product Cu(I)-Catalyzed Cycloaddition Azide_Molecule_B Azide-Modified Molecule B Azide_Molecule_B->Final_Product

Caption: Sequential click chemistry workflow using this compound.

Experimental Protocols

The following are generalized protocols for performing sequential click reactions with this compound. Researchers should optimize these protocols for their specific molecules of interest.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-containing molecule to the DBCO moiety of this compound.

  • Reagent Preparation:

    • Dissolve this compound in a compatible organic solvent (e.g., DMSO, DMF) to a stock concentration of 10 mM.

    • Dissolve the azide-containing molecule (Molecule A) in an appropriate buffer (e.g., PBS, pH 7.4) or a solvent miscible with the reaction mixture.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-containing Molecule A with a 1.5 to 5-fold molar excess of the this compound solution.

    • If necessary, adjust the final volume with the reaction buffer/solvent to ensure complete dissolution and mixing.

    • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for an extended period (12-24 hours) for sensitive biomolecules.

  • Purification:

    • Purify the resulting DBCO(A)-PEG4-alkyne conjugate using an appropriate method such as size exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted this compound.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a second azide-containing molecule to the terminal alkyne of the purified DBCO(A)-PEG4-alkyne conjugate.

  • Reagent Preparation:

    • Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate, or a copper(I) salt like CuBr.

    • Prepare a stock solution of a copper-chelating ligand, such as TBTA or THPTA, to stabilize the copper(I) catalyst and improve reaction efficiency.

    • Dissolve the azide-containing Molecule B in a reaction-compatible buffer.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the purified DBCO(A)-PEG4-alkyne conjugate with a 1.5 to 5-fold molar excess of the azide-containing Molecule B.

    • Add the copper(I) catalyst solution to a final concentration of 50-100 µM.

    • Add the copper ligand to a final concentration of 250-500 µM.

    • Add the reducing agent (if using CuSO₄) to a final concentration of 1-5 mM.

    • Gently mix the components and incubate at room temperature for 1-4 hours.

  • Purification:

    • Purify the final trivalent conjugate by a suitable method (SEC, dialysis, HPLC) to remove the catalyst, excess reagents, and any unreacted starting materials.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various applications.

G cluster_applications Applications of this compound cluster_components Molecular Components ADC Antibody-Drug Conjugates (ADCs) Antibody Antibody ADC->Antibody Drug Cytotoxic Drug ADC->Drug PROTAC PROTAC Development Target_Ligand Target Protein Ligand PROTAC->Target_Ligand E3_Ligase_Ligand E3 Ligase Ligand PROTAC->E3_Ligase_Ligand Surface_Mod Surface Modification Surface Surface/Nanoparticle Surface_Mod->Surface Biomolecule Biomolecule Surface_Mod->Biomolecule Hydrogel Hydrogel Formation Polymer Polymer Network Hydrogel->Polymer

References

A Technical Guide to the Storage and Handling of DBCO-PEG4-Alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DBCO-PEG4-alkyne is a critical bifunctional linker used in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs) and targeted drug delivery. Its utility stems from the presence of a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. Proper storage and handling of this reagent are paramount to ensure its reactivity and the reproducibility of experimental results. This guide provides an in-depth overview of the recommended conditions and protocols.

Summary of Storage and Handling Conditions

Correct storage is crucial to prevent the degradation of this compound. The primary concerns are hydrolysis of the DBCO group and general oxidative degradation. The following table summarizes the recommended storage conditions for the solid compound and its solutions.

FormStorage TemperatureRecommended DurationKey Considerations
Solid -20°CUp to 12 monthsProtect from light and moisture.[1]
Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) -20°CUp to 1 monthUse anhydrous solvents.[2] Avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsUse anhydrous solvents.[2] Avoid repeated freeze-thaw cycles.
Aqueous Working Solution 4°CPrepare fresh dailyDBCO group is susceptible to hydrolysis.

Experimental Protocols

Adherence to proper experimental protocols is essential for the successful use of this compound. Below are detailed methodologies for the preparation of stock and working solutions, as well as a general protocol for assessing the stability of the reagent.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound in an anhydrous organic solvent for long-term storage.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Argon or nitrogen gas

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3][4]

  • Under an inert atmosphere (argon or nitrogen), add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the vial until the solid is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Aqueous Working Solutions

Objective: To prepare a dilute aqueous solution of this compound for immediate use in a bioconjugation reaction.

Materials:

  • This compound stock solution (in DMSO or DMF)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Note: Avoid buffers containing primary amines (e.g., Tris) or azides.

Procedure:

  • Retrieve an aliquot of the this compound stock solution from the freezer and thaw it at room temperature.

  • Dilute the stock solution to the final desired concentration in the aqueous reaction buffer.

  • Mix thoroughly by pipetting or gentle vortexing.

  • Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.

Stability Assessment Protocol

Objective: To quantitatively assess the stability of this compound under specific conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS at various pH values)

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column

  • UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare working solutions by diluting the stock solution in the aqueous buffer(s) to be tested (e.g., 1 mM in PBS at pH 5.0, 7.4, and 8.5).

  • Time-Zero Analysis (T=0):

    • Immediately after preparation, inject an aliquot of each working solution onto the RP-HPLC system.

    • Elute the compound using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the absorbance at the λmax of the DBCO group (approximately 309 nm).

    • Record the peak area of the intact this compound.

  • Incubation:

    • Incubate the remaining working solutions at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each incubated solution.

    • Analyze the samples by RP-HPLC as described in step 2.

  • Data Analysis:

    • Calculate the percentage of remaining intact this compound at each time point relative to the T=0 peak area.

    • Plot the percentage of intact compound versus time to determine the degradation kinetics under each condition.

Visualizing Workflows and Relationships

Diagrams can aid in understanding the logical flow of procedures and the relationships between different factors affecting the stability of this compound.

Storage_Decision_Tree start This compound Received storage_type Intended Use? start->storage_type long_term Long-Term Storage (Solid) storage_type->long_term Future Use short_term Short-Term Use (Solution) storage_type->short_term Immediate Use store_solid Store at -20°C Protect from light & moisture long_term->store_solid prepare_stock Prepare Stock Solution in Anhydrous Solvent short_term->prepare_stock stock_storage Store Aliquots at -20°C or -80°C prepare_stock->stock_storage prepare_working Prepare Fresh Aqueous Working Solution stock_storage->prepare_working use_immediately Use Immediately prepare_working->use_immediately

Caption: Decision tree for the appropriate storage of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_analysis Analysis solid Solid Reagent (Equilibrate to RT) stock Anhydrous Stock Sol. (DMSO/DMF) solid->stock Dissolve working Aqueous Working Sol. (Fresh) stock->working Dilute reaction SPAAC or CuAAC Reaction working->reaction purification Purification (e.g., SEC) reaction->purification characterization Characterization (e.g., MS, HPLC) purification->characterization

Caption: General experimental workflow for using this compound.

Safety and Handling Precautions

While a comprehensive safety data sheet (SDS) should always be consulted, here are some general handling precautions for this compound:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyewear, chemical-resistant gloves, and a lab coat when handling the compound.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal. Do not flush to the sewer.

  • Fire: The compound is combustible. Use standard fire-extinguishing media.

  • Incompatibilities: Avoid strong oxidizing agents. As noted in the protocols, also avoid primary amines and azides in reaction buffers as they can react with the functional groups of the linker.

By adhering to these storage and handling guidelines, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible results in their bioconjugation applications.

References

The Stability and Shelf Life of DBCO-PEG4-Alkyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-alkyne is a heterobifunctional linker at the forefront of bioconjugation and drug development. Its unique structure, featuring a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a hydrophilic tetraethylene glycol (PEG4) spacer, offers a versatile platform for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs). The efficiency and success of these conjugations are critically dependent on the stability and integrity of the linker. This technical guide provides an in-depth analysis of the shelf life and stability of this compound, offering guidance on storage, handling, and stability assessment.

Physicochemical Properties and Storage

This compound is typically supplied as a slightly yellow oil. The PEG4 spacer enhances its solubility in aqueous environments and reduces the potential for aggregation, a common challenge in bioconjugation reactions.[1][2]

Recommended Long-Term Storage: For optimal shelf life, this compound should be stored as a neat oil at -20°C , protected from light and moisture.[3][4] When stored under these conditions, the compound is expected to be stable for an extended period. For stock solutions prepared in anhydrous solvents like DMSO or DMF, it is recommended to store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] DMSO is hygroscopic, and absorbed moisture can contribute to the hydrolysis of the reagent over time.

Stability Profile

The stability of this compound is primarily influenced by the chemical reactivity of the DBCO group. The PEG4 and terminal alkyne moieties are generally stable under standard bioconjugation conditions. The primary factors affecting the stability of the DBCO group are pH, temperature, and the presence of certain reactive species.

Aqueous Stability

The DBCO group is susceptible to degradation in aqueous solutions, particularly under acidic conditions. Strong acidic conditions (pH < 5) should be avoided as they can catalyze a rearrangement of the DBCO ring, rendering it inactive for click chemistry. Stability is highest at neutral to slightly basic pH (pH 6-9).

Data Presentation: Stability of Related DBCO Compounds in Aqueous Buffers

While specific long-term stability data for this compound is not extensively published, the following table summarizes the expected stability based on data from closely related DBCO compounds, such as DBCO-NHCO-PEG4-acid. This data is illustrative and intended as a guideline. For critical applications, an in-house stability study is recommended.

pH of Aqueous BufferTemperatureIncubation TimeExpected % Intact DBCO Reagent (Illustrative)Notes
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of the DBCO group.
7.4 (PBS)4°C48 hours>95%Optimal short-term storage condition for working solutions.
7.4 (PBS)25°C24 hours90 - 95%Good stability at room temperature for typical reaction times.
7.4 (PBS)37°C24 hours80 - 85%Increased temperature accelerates degradation.
8.525°C24 hours90 - 95%Generally stable at slightly basic pH.
Long-Term Stability

In a solid state or as a stock solution in an anhydrous solvent stored at low temperatures, DBCO reagents exhibit good long-term stability. For instance, a DBCO-modified antibody was found to lose only about 3-5% of its reactivity towards azides after four weeks of storage at either 4°C or -20°C.

Potential Degradation Pathways

The primary degradation pathway for the DBCO moiety involves an acid-catalyzed 5-endo-dig cycloisomerization. This rearrangement leads to an inactive isomer that can no longer participate in the strain-promoted cycloaddition with azides. Another potential, though less favorable, reaction is the thiol-yne addition with free sulfhydryl groups, such as those found on cysteine residues. While the reaction with azides is significantly more efficient, this potential side reaction should be considered in experimental design.

DBCO_PEG4_Alkyne This compound (Active) Inactive_Isomer Inactive Isomer DBCO_PEG4_Alkyne->Inactive_Isomer 5-endo-dig cycloisomerization Thiol_Adduct Thiol Adduct DBCO_PEG4_Alkyne->Thiol_Adduct Thiol-yne Addition (Side Reaction) Acid_Condition Acidic Conditions (e.g., pH < 5, TFA) Acid_Condition->Inactive_Isomer Thiol Free Thiols (e.g., Cysteine, GSH) Thiol->Thiol_Adduct

Caption: Potential degradation pathways for this compound.

Experimental Protocols

To ensure the reliability of conjugation experiments, it is crucial to assess the stability of this compound in the specific buffer and conditions being used.

Protocol 1: Aqueous Stability Assessment by HPLC

This protocol allows for the quantification of this compound degradation in an aqueous solution over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (monitoring at ~309 nm for DBCO absorbance)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution 1:100 into the pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.

  • Timepoint Zero (T=0): Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC. This serves as the baseline measurement.

  • Incubation: Place the vial with the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).

  • Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.

  • HPLC Analysis: Use a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from potential degradation products.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

    • Integrate the area of this peak for each timepoint.

    • Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

cluster_prep Preparation cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Prep_Working Dilute to 100 µM in Aqueous Buffer Prep_Stock->Prep_Working T0_Inject Inject T=0 Aliquot (Baseline) Prep_Working->T0_Inject Incubate Incubate at Desired Temperature T0_Inject->Incubate Timepoints Inject Aliquots at Regular Intervals Incubate->Timepoints HPLC HPLC Analysis (Monitor ~309 nm) Timepoints->HPLC Data_Analysis Integrate Peak Area & Calculate % Remaining HPLC->Data_Analysis

Caption: Experimental workflow for assessing aqueous stability by HPLC.

Protocol 2: Identification of Degradation Products by LC-MS and NMR

For a more in-depth analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structures of degradation products.

Procedure:

  • Forced Degradation: Subject a concentrated solution of this compound to harsh conditions (e.g., low pH, elevated temperature) to generate a significant amount of degradation products.

  • LC-MS Analysis: Analyze the stressed sample by LC-MS to separate the degradation products and obtain their mass-to-charge ratios. This will help in determining their molecular weights and elemental compositions.

  • NMR Analysis: For structural elucidation, a larger quantity of the degradation product may need to be isolated via preparative HPLC. The purified product can then be analyzed by ¹H and ¹³C NMR. Comparison of the spectra with that of the intact this compound will reveal structural changes, such as the rearrangement of the DBCO ring.

Application Workflow: Dual-Labeling Strategy

The orthogonal reactivity of this compound allows for a sequential dual-labeling strategy, which is particularly useful in the construction of complex bioconjugates like ADCs with multiple payloads or functionalities.

Biomolecule Azide-Modified Biomolecule (e.g., Antibody) Intermediate Biomolecule-PEG4-Alkyne Conjugate Biomolecule->Intermediate SPAAC (Copper-Free) Click Reaction Payload1 This compound Payload1->Intermediate Payload2 Azide-Modified Payload 2 Final_Product Dual-Labeled Biomolecule Payload2->Final_Product Intermediate->Final_Product CuAAC (Copper-Catalyzed) Click Reaction

Caption: Logical workflow for a dual-labeling strategy using this compound.

Conclusion

This compound is a powerful and versatile tool for bioconjugation. A thorough understanding of its stability and shelf life is paramount for the successful design and execution of experiments. While generally stable under recommended storage conditions as a neat oil at -20°C, its stability in aqueous solutions is pH and temperature-dependent, with the DBCO moiety being susceptible to acid-catalyzed degradation. For critical applications, it is highly recommended to perform stability studies under the specific experimental conditions to be used. The protocols and data presented in this guide provide a solid foundation for researchers to ensure the integrity and reactivity of this compound in their work, ultimately leading to more reliable and reproducible results in the development of novel bioconjugates and therapeutics.

References

A Technical Guide to the Bioorthogonal Reactivity of DBCO-PEG4-Alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DBCO-PEG4-Alkyne, a heterobifunctional linker central to advancements in bioconjugation, diagnostics, and targeted therapeutics. It details the core principles of its orthogonal reactivity, quantitative kinetic and stability data, and comprehensive experimental protocols for its application in strain-promoted and copper-catalyzed click chemistry.

Core Concepts: Structure and Orthogonal Functionality

This compound is a sophisticated crosslinker engineered with three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is the cornerstone of its bioorthogonal reactivity. The significant ring strain of the DBCO group drives a highly efficient and rapid reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1][2] This reaction is known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

  • Terminal Alkyne: This group provides a second, distinct reactive site. It participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4] The requirement of a copper catalyst for the terminal alkyne's reaction, while the DBCO group reacts spontaneously, makes the two sites "orthogonal"—they can be addressed sequentially and selectively.

  • Polyethylene Glycol (PEG4) Spacer: A four-unit polyethylene glycol chain acts as a hydrophilic spacer. This PEG linker is crucial for improving the water solubility of the molecule and its conjugates, minimizing steric hindrance between conjugated molecules, and reducing aggregation.

The unique combination of a spontaneously reacting DBCO group and a catalyst-dependent terminal alkyne allows for controlled, sequential dual labeling and the construction of complex molecular architectures for applications like antibody-drug conjugates (ADCs) and targeted drug delivery systems.

cluster_DBCO DBCO Moiety cluster_Alkyne Terminal Alkyne Moiety DBCO Dibenzocyclooctyne (DBCO) (Strained Alkyne) Triazole1 Stable Triazole Linkage DBCO->Triazole1 SPAAC (Copper-Free) Spontaneous Reaction Azide1 Azide-Molecule 1 Azide1->Triazole1 Alkyne Terminal Alkyne Triazole2 Stable Triazole Linkage Alkyne->Triazole2 CuAAC Reaction Azide2 Azide-Molecule 2 Azide2->Triazole2 Catalyst Cu(I) Catalyst Catalyst->Triazole2 Linker This compound Linker->DBCO Orthogonal Site 1 Linker->Alkyne Orthogonal Site 2

Diagram 1: Orthogonal reactivity of the this compound linker.

Data Presentation: Physicochemical Properties and Reaction Kinetics

The performance of this compound in experimental settings is dictated by its physical properties and the kinetics of its bioorthogonal reactions. The following tables summarize key quantitative data for this linker and related SPAAC reactions.

Table 1: Physicochemical and Technical Data for this compound

Property Value
Molecular Formula C₃₀H₃₄N₂O₆
Molecular Weight 518.24 g/mol
Purity Typically >95% (HPLC)
Physical State Light yellow oil
Solubility Soluble in DMSO, DMF, MeOH, Acetonitrile, DCM, THF

| Storage Conditions | -20°C, protected from light and moisture |

Table 2: Comparative Second-Order Rate Constants (k₂) for SPAAC Reactions

Cyclooctyne Reactant k₂ (M⁻¹s⁻¹) Key Characteristics
DBCO Azide 0.31 - 0.90 High ring strain leads to a fast reaction but can have lower stability compared to BCN.
BCN Azide ~0.1 - 0.2 Offers a good balance of reactivity and stability; less lipophilic than DBCO.
Sulfo-DBCO Azide 0.32 - 1.22 PEG linkers and sulfonation can enhance reaction rates and aqueous solubility.

| DIFO | Azide | 0.076 | Electronically activated by fluorine atoms, increasing reaction rate over unfunctionalized cyclooctynes. |

Note: Reaction rates are highly dependent on the specific azide structure, solvent, and temperature.

Table 3: Influence of Reaction Conditions on SPAAC Rates (Sulfo-DBCO with Azide at 37°C)

Buffer pH Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
PBS 7.4 0.32 - 0.85
HEPES 7.4 0.55 - 1.22
MES 6.0 ~0.4
Borate 10 up to 1.18
DMEM 7.4 0.59 - 0.97

| RPMI | 7.4 | 0.27 - 0.77 |

Note: Higher pH values generally increase reaction rates, though this can be buffer-dependent. HEPES buffer often yields higher reaction rates compared to PBS at the same pH.

Table 4: Stability of DBCO Moiety in Aqueous Solutions

Condition Temperature Duration % Remaining Notes
PBS (pH 7.4) 4°C 48 hours >95% Optimal condition for short-term storage of working solutions.
PBS (pH 7.4) 25°C 24 hours 90 - 95% Good stability for typical room temperature reaction times.
PBS (pH 7.4) 37°C 24 hours 80 - 85% Degradation is accelerated by increased temperature.
Acidic (pH 5.0) 25°C 24 hours 85 - 90% Strong acidic conditions should be avoided as they can mediate degradation of the DBCO ring.
Basic (pH 8.5) 25°C 24 hours 90 - 95% Generally stable, but higher pH can increase the rate of hydrolysis.

| Glutathione (GSH) | 37°C | 71 min (t₁/₂) | 50% | DBCO is significantly less stable than BCN in the presence of thiols like GSH. |

Experimental Protocols

The following protocols provide detailed methodologies for common procedures involving this compound and related reagents.

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol describes the conjugation of an azide-modified biomolecule (e.g., a protein) with a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • DBCO-reagent (e.g., DBCO-PEG4-NHS ester to label a second protein).

  • Anhydrous DMSO or DMF.

  • Desalting column (e.g., PD-10) for purification.

Procedure:

  • Reagent Preparation: Prepare a stock solution of the DBCO reagent (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Allow the reagent vial to warm to room temperature before opening to prevent condensation.

  • Reaction Setup:

    • To the azide-modified protein solution, add the DBCO-reagent stock solution.

    • A 2 to 10-fold molar excess of the DBCO reagent relative to the azide is a common starting point.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (<10% v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at a controlled temperature. Typical conditions are 2-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing. Reaction progress can be monitored by LC-MS or HPLC.

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer.

  • Characterization: Confirm the final conjugate's identity and purity using analytical techniques such as SDS-PAGE (to observe a band shift), UV-Vis spectroscopy, or mass spectrometry.

cluster_prep Details cluster_setup Details cluster_incubate Details cluster_purify Details cluster_char Details prep 1. Reagent Preparation setup 2. Reaction Setup prep->setup incubate 3. Incubation setup->incubate purify 4. Purification incubate->purify char 5. Characterization purify->char prep_details Dissolve Azide-Molecule in Buffer Dissolve DBCO-Reagent in DMSO/DMF setup_details Combine Reactants Use 2-10x Molar Excess of DBCO Keep DMSO <10% v/v incubate_details Incubate at RT (2-12h) or 4°C (12-24h) Gentle Mixing purify_details Remove Excess Reagent via Size-Exclusion Chromatography (SEC) or Desalting Column char_details Confirm Conjugate via SDS-PAGE, Mass Spectrometry, HPLC

Diagram 2: Experimental workflow for a typical SPAAC bioconjugation.
Protocol 2: Monitoring SPAAC Kinetics via UV-Vis Spectrophotometry

This method allows for the determination of the reaction rate by monitoring the disappearance of the DBCO chromophore, which has a characteristic absorbance around 309-310 nm.

Materials:

  • DBCO-containing molecule.

  • Azide-containing molecule.

  • Reaction buffer (e.g., PBS, HEPES).

  • UV-Vis Spectrophotometer with temperature control.

  • Quartz cuvette.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the DBCO and azide reactants in the desired reaction buffer or a compatible solvent.

  • Measurement:

    • In a quartz cuvette, place a solution of the DBCO reagent at a known concentration (e.g., 6 x 10⁻⁵ M) that provides a measurable absorbance around 309 nm.

    • Allow the solution to thermally equilibrate inside the spectrophotometer.

  • Reaction Initiation: Initiate the reaction by adding a calculated amount of the azide stock solution. To ensure pseudo-first-order kinetics, the azide should be in excess.

  • Data Acquisition: Immediately begin monitoring the decay of the DBCO absorbance over time at a fixed wavelength (~309 nm).

  • Data Analysis: The consumption of the DBCO group should follow a first-order decay. The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance vs. time data to a single exponential decay equation. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the azide in excess.

Protocol 3: Assessing Aqueous Stability via RP-HPLC

This protocol quantifies the degradation of a DBCO reagent in a specific aqueous buffer over time.

Materials:

  • DBCO-reagent.

  • Anhydrous DMSO.

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4).

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column and UV Detector (~309 nm).

  • Thermostated incubator.

Procedure:

  • Prepare Stock Solution: Dissolve the DBCO-reagent in anhydrous DMSO to a high concentration (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution into the pre-warmed aqueous buffer of choice to a final concentration (e.g., 1 mM). This is your T=0 sample.

  • Incubation: Incubate the remaining working solution in a thermostated incubator at the desired temperature (e.g., 37°C).

  • Time-Point Analysis:

    • Immediately inject the T=0 sample onto the RP-HPLC system to obtain the initial peak area of the intact reagent.

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from the incubating solution and inject them onto the HPLC.

  • Data Analysis: For each time point, calculate the percentage of intact reagent remaining relative to the peak area at T=0. Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t₁/₂) of the reagent under those specific conditions.

Troubleshooting and Optimization

Even with robust protocols, SPAAC reactions can sometimes result in low yields or slow kinetics. The following provides guidance on optimizing reaction parameters.

start Problem: Low or No Reaction Yield check_reagents Verify Reagent Integrity & Purity (e.g., via HPLC, MS) start->check_reagents increase_conc Increase Reactant Concentrations check_reagents->increase_conc Reagents OK increase_temp Increase Temperature (e.g., 25°C to 37°C) increase_conc->increase_temp optimize_buffer Optimize Buffer & pH (Screen HEPES, Borate; pH 7-9) increase_temp->optimize_buffer increase_time Increase Incubation Time optimize_buffer->increase_time success Reaction Successful increase_time->success

Diagram 3: A logical workflow for troubleshooting slow SPAAC reactions.
  • Concentration: As dictated by the law of mass action, increasing the concentration of the DBCO and azide reactants will increase the reaction rate. If possible, use a higher molar excess (e.g., up to 20-fold) of one reagent to drive the reaction to completion.

  • Temperature: Increasing the reaction temperature from room temperature (25°C) to 37°C can significantly accelerate the reaction, provided the biomolecules involved are thermally stable.

  • pH and Buffer: The reaction rate can be influenced by the buffer system and pH. For many bioconjugations, a pH range of 7-9 is common. Studies have shown that buffers like HEPES and borate can lead to higher reaction rates compared to PBS at the same pH.

  • Solvent: While SPAAC is compatible with a broad range of solvents, the use of polar protic co-solvents like methanol or water can sometimes accelerate the reaction. However, the primary consideration should be the solubility and stability of the biomolecules.

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in numerous advanced applications:

  • Antibody-Drug Conjugates (ADCs): The linker enables the site-specific, dual labeling of antibodies with both a targeting moiety and a cytotoxic drug, creating highly targeted therapeutics.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used to synthesize PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.

  • Surface and Hydrogel Modification: The linker is used to immobilize biomolecules onto surfaces for applications like biosensors and microarrays, or to functionalize hydrogels for tissue engineering.

  • Dual Bioorthogonal Labeling: The orthogonal nature of the DBCO and terminal alkyne groups allows for sequential reactions, enabling the construction of complex, multifunctional bioconjugates for advanced imaging and delivery systems.

References

The Architect's Toolkit: A Technical Guide to Heterobifunctional Linkers in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to selectively connect two distinct molecules is paramount. Heterobifunctional linkers serve as the molecular architects' essential toolkit, enabling the precise construction of complex conjugates that are driving innovation in fields ranging from targeted cancer therapies to fundamental protein studies. This in-depth technical guide explores the core applications of these versatile reagents, providing detailed experimental methodologies, quantitative data for comparative analysis, and visual diagrams to illuminate key processes.

Core Concepts: The Power of Two Faces

Heterobifunctional linkers are chemical reagents possessing two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules.[1] This targeted approach minimizes the formation of unwanted homodimers, a common issue with homobifunctional linkers.[1] The strategic selection of a heterobifunctional linker—considering factors like the functional groups on the target biomolecules, desired stability, length, flexibility, and hydrophilicity—is critical as it can significantly influence the properties and efficacy of the final bioconjugate.[1]

The versatility of these linkers stems from the variety of reactive moieties available, which can target specific functional groups on biomolecules.[2] Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., on lysine residues) and maleimides for targeting sulfhydryl groups (e.g., on cysteine residues).[2] Other reactive groups, such as those targeting carbonyls or those that are photoreactive, further expand the bioconjugation toolbox.

Key Applications Driving Research and Development

The unique properties of heterobifunctional linkers have made them indispensable in several cutting-edge areas of research:

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are revolutionary heterobifunctional molecules designed to hijack the body's own cellular disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.

The linker in a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts degradation efficacy. The length and composition of the linker are crucial parameters that require careful optimization.

The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Target Protein PROTAC Linker Type Linker Length (atoms) Effect on Degradation Reference
Estrogen Receptor (ER)αPROTAC 13Alkyl chain16Optimal degradation observed. Shorter and longer linkers were less effective.
SOS1Not specifiedMethylene units5Most potent degradation.
EGFR/HER2Lapatinib-basedEthylene glycolNot specifiedExtension by a single ethylene glycol unit abolished HER2 degradation, providing a selective EGFR degrader.
Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. Heterobifunctional linkers are crucial for attaching the drug payload to the antibody. The linker's properties determine the stability of the ADC in circulation and the mechanism of drug release at the target site.

Linkers in ADCs can be broadly categorized as cleavable or non-cleavable.

  • Cleavable linkers are designed to release the drug payload upon encountering specific conditions within the target cell, such as low pH in lysosomes or the presence of certain enzymes like cathepsins or β-glucuronidase.

  • Non-cleavable linkers , such as the one used in T-DM1, rely on the complete degradation of the antibody in the lysosome to release the drug, which remains attached to the linker and a single amino acid.

Assay Linker Homologue Linker Length (atoms) Signal Improvement Interpretation Reference
α-fetoprotein immunoassaySMCC homologue9Baseline-
2364% increaseImproved antibody binding and reduced steric hindrance.
3082% increaseImproved antibody binding and reduced steric hindrance.
CA-125 immunoassaySMCC homologue9Baseline-
30300% increaseImproved antibody binding and reduced steric hindrance.
Bioconjugation and Chemical Biology

Beyond therapeutic applications, heterobifunctional linkers are workhorse reagents in basic research for a wide array of bioconjugation applications:

  • Protein-Protein Interaction Studies: Crosslinking proteins in their native environment can help identify and map interaction partners. Photoreactive linkers are particularly useful for this, as they can be activated by UV light to form covalent bonds with nearby molecules.

  • Immobilization of Biomolecules: Attaching proteins, antibodies, or other biomolecules to surfaces like beads or microplates is essential for techniques such as affinity chromatography, ELISA, and biosensor development.

  • Fluorescent Labeling and Imaging: Attaching fluorescent dyes to specific sites on proteins allows for their visualization and tracking within living cells.

  • Click Chemistry: The development of heterobifunctional linkers incorporating "clickable" functional groups, such as azides and alkynes, has streamlined the synthesis of complex bioconjugates with high efficiency and specificity.

Experimental Protocols

Detailed methodologies for key experiments utilizing heterobifunctional linkers are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Amine-to-Thiol Ligation using an NHS Ester-Maleimide Linker (e.g., SMCC)

This protocol describes the conjugation of a protein with available amine groups (Protein-NH2) to a molecule with a free sulfhydryl group (Molecule-SH).

Materials:

  • Protein-NH2

  • Molecule-SH

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting column

Procedure:

  • Preparation of SMCC Stock Solution: Equilibrate the SMCC vial to room temperature before opening. Prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF immediately before use.

  • Activation of Protein-NH2:

    • Dissolve Protein-NH2 in Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Removal of Excess SMCC: Remove the unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.

  • Conjugation to Molecule-SH:

    • Immediately add the desalted, maleimide-activated protein to the Molecule-SH. The molar ratio of the two molecules should be optimized for the specific application.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification and Characterization: Purify the conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography). Characterize the conjugate using techniques such as SDS-PAGE and UV-Vis spectroscopy.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cells treated with PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the PROTAC-treated cells using cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system and quantify the band intensities to determine the extent of protein degradation.

Visualizing the Connections: Diagrams of Key Processes

To further clarify the applications and mechanisms involving heterobifunctional linkers, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound Ub Ubiquitin E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The PROTAC-mediated protein degradation pathway.

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Linker Cleavage / Degradation Apoptosis Cell Death (Apoptosis) Drug->Apoptosis Induces

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow start Start: Design & Synthesize Linker Variants conjugation Bioconjugation (e.g., Protein + Linker + Molecule) start->conjugation purification Purification of Conjugate (e.g., SEC, Affinity Chromatography) conjugation->purification characterization Characterization (e.g., SDS-PAGE, Mass Spec, UV-Vis) purification->characterization functional_assay Functional Assay (e.g., Cell Viability, Protein Degradation, ELISA) characterization->functional_assay data_analysis Data Analysis & Comparison functional_assay->data_analysis optimization Optimization / Further Studies data_analysis->optimization

Caption: A typical experimental workflow for evaluating heterobifunctional linkers.

Linker_Logic cluster_properties Key Properties cluster_impact Impacts linker Heterobifunctional Linker length Length linker->length flexibility Flexibility linker->flexibility hydrophilicity Hydrophilicity linker->hydrophilicity stability Stability (Cleavable/Non-cleavable) linker->stability efficacy Efficacy / Potency length->efficacy selectivity Selectivity length->selectivity pk Pharmacokinetics (PK) length->pk solubility Solubility / Aggregation length->solubility flexibility->efficacy flexibility->selectivity flexibility->pk flexibility->solubility hydrophilicity->efficacy hydrophilicity->selectivity hydrophilicity->pk hydrophilicity->solubility stability->efficacy stability->selectivity stability->pk stability->solubility

Caption: The logical relationship between linker properties and conjugate performance.

References

An In-Depth Technical Guide to DBCO-PEG4-alkyne: A Heterobifunctional Linker for Sequential Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, DBCO-PEG4-alkyne, a versatile tool in bioconjugation, drug delivery, and diagnostics. This document details its chemical properties, supplier information, and provides experimental frameworks for its application in sequential, orthogonal click chemistry reactions.

Core Concepts: Structure and Functionality

This compound is a molecule meticulously designed for advanced bioconjugation strategies. It incorporates three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the cornerstone of copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), enabling rapid and specific conjugation without the need for a cytotoxic copper catalyst.

  • Terminal Alkyne: This functional group participates in the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The orthogonality of this reaction to SPAAC allows for a second, independent conjugation step.

  • Polyethylene Glycol (PEG4) Spacer: A four-unit polyethylene glycol chain acts as a hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.

The strategic combination of these three components in a single molecule provides a powerful platform for the precise and efficient assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs).[1]

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 2741418-16-4[][3][4][5]
Molecular Formula C₃₀H₃₄N₂O₆
Molecular Weight 518.24 g/mol
Purity Typically ≥95% (as determined by HPLC)
Appearance Slightly yellow oil or solid
Solubility Soluble in organic solvents such as DCM, THF, Acetonitrile, DMF, and DMSO.
Storage Conditions Typically stored at -20°C, protected from light.

Supplier Information

This compound is commercially available from various suppliers, including:

  • BOC Sciences

  • Carl ROTH

  • MedChemExpress (MCE)

  • baseclick GmbH

  • Conju-Probe

  • Immunomart

Experimental Protocols: Sequential Click Chemistry

The unique value of this compound lies in its ability to undergo two distinct and sequential click reactions. This allows for the controlled, stepwise assembly of multi-component systems. The general principle involves a first reaction via the highly reactive DBCO group in a copper-free manner, followed by a second reaction with the terminal alkyne in the presence of a copper(I) catalyst.

General Protocol for Sequential Labeling

This protocol outlines a generalized procedure for the dual labeling of two different azide-containing molecules (Azide-Molecule 1 and Azide-Molecule 2) using this compound.

Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Copper-Free

  • Reaction Setup: Dissolve this compound and a slight molar excess (e.g., 1.1 equivalents) of Azide-Molecule 1 in a biocompatible buffer (e.g., PBS, pH 7.4) or an appropriate organic solvent.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

  • Purification (Optional but Recommended): If necessary, purify the resulting this compound-Molecule 1 conjugate to remove unreacted Azide-Molecule 1. This can be achieved by size-exclusion chromatography or dialysis, depending on the molecular weight of the components.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Prepare a stock solution of the purified this compound-Molecule 1 conjugate.

    • Prepare a stock solution of Azide-Molecule 2.

    • Prepare a stock solution of a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper(I)-stabilizing ligand, such as THPTA, is highly recommended for aqueous reactions to improve efficiency and reduce cytotoxicity.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound-Molecule 1 conjugate and a molar excess of Azide-Molecule 2.

    • Add the copper(I) catalyst system. A typical final concentration is 100-250 µM copper(II) sulfate, 500 µM - 1 mM THPTA, and 2.5-5 mM sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction should be protected from oxygen to prevent the oxidation of the copper(I) catalyst.

  • Purification: Purify the final dual-labeled conjugate to remove the copper catalyst, excess reagents, and any side products. This can be accomplished using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques.

Mandatory Visualizations

Logical Workflow for Sequential Click Chemistry

G cluster_0 Step 1: Copper-Free SPAAC Reaction cluster_1 Step 2: Copper-Catalyzed CuAAC Reaction DBCO_PEG4_Alkyne This compound SPAAC_Reaction SPAAC Reaction (Copper-Free) DBCO_PEG4_Alkyne->SPAAC_Reaction Azide_Molecule_1 Azide-Molecule 1 Azide_Molecule_1->SPAAC_Reaction Intermediate_Conjugate Intermediate Conjugate SPAAC_Reaction->Intermediate_Conjugate CuAAC_Reaction CuAAC Reaction (Copper-Catalyzed) Intermediate_Conjugate->CuAAC_Reaction Azide_Molecule_2 Azide-Molecule 2 Azide_Molecule_2->CuAAC_Reaction Final_Conjugate Final Dual-Labeled Conjugate CuAAC_Reaction->Final_Conjugate

Caption: Sequential workflow for dual labeling using this compound.

Conceptual Signaling Pathway Application: Targeted Drug Delivery

The construction of sophisticated drug delivery systems, such as ADCs, is a prime application for this compound. This diagram illustrates a conceptual signaling pathway where an ADC, synthesized using this linker, targets a cancer cell.

G cluster_0 Extracellular Space cluster_1 Intracellular Space ADC Antibody-Drug Conjugate (via this compound) Receptor Tumor-Specific Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation Apoptosis Apoptosis (Cell Death) Drug_Release->Apoptosis

Caption: ADC targeting and drug delivery signaling pathway.

References

A Technical Guide to the Core Principles of Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry has emerged as a revolutionary tool in bioconjugation, chemical biology, and drug development.[1] This suite of reactions allows for the efficient and specific covalent linking of molecules in complex biological environments without the need for cytotoxic metal catalysts.[1][2] The most prominent of these reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal ligation that has transformed our ability to label, track, and manipulate biomolecules in living systems.[3][4]

The concept of "click chemistry," introduced by K. Barry Sharpless and colleagues in 2001, describes a class of reactions that are modular, high-yielding, and produce only inoffensive byproducts. The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient but its reliance on a toxic copper catalyst limits its application in living organisms. This limitation spurred the development of copper-free alternatives, leading to the resurgence of the strain-promoted cycloaddition between azides and cyclooctynes, a reaction first reported by Georg Wittig in 1961.

This technical guide provides an in-depth exploration of the fundamental principles of copper-free click chemistry, with a focus on SPAAC. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the core mechanisms, key reagents, and practical applications of this powerful technology.

Core Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

At the heart of copper-free click chemistry lies the principle of strain-promoted azide-alkyne cycloaddition. This reaction leverages the significant ring strain of a cyclooctyne, the smallest stable cyclic alkyne, to dramatically accelerate its reaction with an azide, forming a stable triazole linkage without the need for a catalyst.

Mechanism of Action

Unlike the stepwise, copper-catalyzed mechanism of CuAAC, SPAAC proceeds via a concerted [3+2] cycloaddition, specifically a Huisgen 1,3-dipolar cycloaddition. The key to this reaction is the high internal energy of the cyclooctyne due to its bent alkyne geometry, a significant deviation from the ideal 180° bond angle of a linear alkyne. The release of this ring strain upon the formation of the more stable, less strained triazole ring provides the thermodynamic driving force for the reaction. This allows the reaction to proceed rapidly at physiological temperatures and pH.

Bioorthogonality

A critical feature of SPAAC is its bioorthogonality. The reacting functional groups, the azide and the cyclooctyne, are abiotic and do not participate in or interfere with native biochemical processes. This high degree of selectivity ensures that the ligation occurs exclusively between the engineered reaction partners, even within the complex milieu of a living cell or organism, thereby minimizing off-target reactions.

Key Reagents in Copper-Free Click Chemistry

The advancement of copper-free click chemistry has been largely driven by the development of increasingly reactive and stable cyclooctyne reagents. The choice of cyclooctyne is a critical determinant of the reaction kinetics.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
CyclooctyneOCT~0.0024First generation, moderate reactivity.
Monofluorinated CyclooctyneMOFO-Improved reactivity over OCT.
Difluorinated CyclooctyneDIFO0.076Enhanced reactivity due to electron-withdrawing fluorine atoms.
Bicyclo[6.1.0]nonyneBCN0.14Good balance of reactivity and stability.
Dibenzocyclooctyne / AzadibenzocyclooctyneDBCO / ADIBO~0.3Highly reactive and stable, widely used.
BiarylazacyclooctynoneBARAC~0.9Exceptionally fast reaction kinetics.
TMTHSI-0.8High reactivity in a smaller, less sterically bulky 7-membered ring structure.

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of copper-free click chemistry. Below are representative protocols for common applications.

Protocol 1: General Protein Labeling with a DBCO-Fluorophore

This protocol describes the labeling of a purified protein containing an azide modification with a DBCO-conjugated fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • DMSO or DMF for dissolving the DBCO reagent

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the azide-modified protein solution at a concentration of 1-5 mg/mL in the reaction buffer.

  • DBCO-Fluorophore Solution: Prepare a 10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO or DMF.

  • SPAAC Reaction: Add a 2-5 fold molar excess of the DBCO-fluorophore solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light if using a fluorophore.

  • Purification: Remove the unreacted DBCO-fluorophore by size-exclusion chromatography or dialysis.

  • Characterization (Optional): Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at the protein's maximum (e.g., 280 nm) and the fluorophore's maximum absorbance.

Protocol 2: Metabolic Labeling of Cell Surface Glycans and Fluorescence Imaging

This protocol details the metabolic incorporation of an azide-containing sugar into cell surface glycans, followed by fluorescent labeling via SPAAC.

Materials:

  • Adherent mammalian cells (e.g., HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-conjugated fluorophore (e.g., DBCO-Cy5)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in a medium supplemented with Ac₄ManNAz (e.g., 25-50 µM). Incubate for 48 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing Core Concepts

Diagrams generated using Graphviz (DOT language) to illustrate key pathways and workflows.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cyclooctyne Strained Cyclooctyne TS Concerted [3+2] Cycloaddition Cyclooctyne->TS High Ring Strain Azide Azide Azide->TS Triazole Stable Triazole Linkage TS->Triazole Strain Release

Caption: The core mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification & Analysis Biomolecule1 Biomolecule 1 (e.g., Protein) Func1 Introduce Azide Biomolecule1->Func1 Biomolecule2 Biomolecule 2 (e.g., Fluorophore) Func2 Introduce Cyclooctyne Biomolecule2->Func2 Reaction SPAAC Reaction (Physiological Conditions) Func1->Reaction Func2->Reaction Purification Purification (e.g., SEC) Reaction->Purification Analysis Analysis Purification->Analysis

Caption: A generalized experimental workflow for SPAAC-mediated bioconjugation.

Drug_Development_Pathway cluster_components Components cluster_conjugation Conjugation cluster_product Product cluster_application Application Antibody Targeting Ligand (e.g., Antibody) Click Copper-Free Click Chemistry Antibody->Click Drug Therapeutic Agent (e.g., Cytotoxin) Drug->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC Targeting Targeted Drug Delivery ADC->Targeting

Caption: Logical relationship in the application of copper-free click chemistry for ADC development.

Applications in Drug Development and Beyond

The biocompatibility and high specificity of copper-free click chemistry have made it an invaluable tool across various scientific disciplines, particularly in drug development.

  • Antibody-Drug Conjugates (ADCs): SPAAC allows for the precise, site-specific attachment of potent cytotoxic drugs to antibodies. This results in more homogeneous and effective ADCs with improved therapeutic windows and reduced off-target toxicity.

  • Drug Delivery Systems: This chemistry facilitates the functionalization of nanoparticles, liposomes, and other drug delivery vehicles with targeting ligands, imaging agents, and therapeutic payloads.

  • Molecular Imaging: Biomolecules can be labeled with imaging agents (e.g., fluorophores, radioisotopes) in vitro, in live cells, and in vivo for applications such as fluorescence microscopy and Positron Emission Tomography (PET).

  • Biomaterials Science: Copper-free click reactions are employed in the synthesis of advanced polymers and hydrogels with tailored properties for tissue engineering and drug encapsulation.

Advantages and Limitations

Advantages:

  • Biocompatibility: The elimination of the cytotoxic copper catalyst is the most significant advantage, enabling applications in live cells and whole organisms.

  • High Selectivity and Specificity: The bioorthogonal nature of the reactants minimizes side reactions with native biomolecules.

  • Favorable Kinetics: The reaction proceeds rapidly at physiological temperatures and in aqueous environments.

  • Stability: The resulting triazole linkage is highly stable.

Limitations:

  • Synthesis of Strained Alkynes: The synthesis of highly reactive cyclooctynes can be complex, multi-stepped, and result in low yields, which can increase the cost of these reagents.

  • Reactivity Compared to CuAAC: While significantly improved, the reaction rates of some cyclooctynes can be slower than the copper-catalyzed counterpart, which may be a consideration for very rapid labeling applications.

  • Lack of Regioselectivity: SPAAC typically produces a mixture of regioisomers of the triazole product, although this is often not a concern for many bioconjugation applications.

Conclusion

Copper-free click chemistry, particularly Strain-Promoted Azide-Alkyne Cycloaddition, has revolutionized the way scientists can modify and study biological systems. Its unique combination of biocompatibility, selectivity, and favorable kinetics has established it as an indispensable tool in the arsenal of chemists, biologists, and drug development professionals. As new generations of strained alkynes with even faster reaction rates and improved synthetic accessibility are developed, the applications of this powerful chemistry are set to expand even further, driving innovation from fundamental research to clinical applications.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with DBCO-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the step-by-step labeling of proteins using DBCO-PEG4-alkyne linkers. This method utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry, to covalently attach a dibenzocyclooctyne (DBCO) moiety to a protein of interest.[1][2] The DBCO-functionalized protein can then be conjugated to any azide-containing molecule, such as a fluorescent dye, a biotin tag, a drug molecule, or another biomolecule, with high specificity and efficiency under biocompatible conditions.[3][4][5]

The this compound linker consists of three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically with azides without the need for a cytotoxic copper catalyst.

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic PEG linker that enhances solubility, reduces aggregation, and minimizes steric hindrance.

  • Reactive Group: A functional group (e.g., NHS ester, TFP ester, Maleimide) that allows for covalent attachment to the protein.

This bioorthogonal conjugation strategy is a powerful tool in various applications, including the development of antibody-drug conjugates (ADCs), protein imaging, and interaction studies.

Chemical Pathway

The overall process involves a two-step reaction. First, the protein is functionalized with the this compound linker. Second, the DBCO-labeled protein is reacted with an azide-modified molecule of interest.

cluster_step1 Step 1: Protein Functionalization with DBCO cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) Protein Protein (with primary amines or sulfhydryls) DBCO_Protein DBCO-Labeled Protein Protein->DBCO_Protein Amine/Sulfhydryl Reaction DBCO_Linker This compound (e.g., NHS Ester) DBCO_Linker->DBCO_Protein Final_Conjugate Final Protein Conjugate DBCO_Protein->Final_Conjugate Azide_Molecule Azide-Containing Molecule (e.g., Fluorophore, Drug) Azide_Molecule->Final_Conjugate Strain-Promoted Alkyne-Azide Cycloaddition

Caption: Chemical pathway for protein labeling with this compound.

Experimental Protocols

Materials and Reagents
  • Protein of Interest: Purified protein at a concentration of 1-5 mg/mL in an appropriate buffer.

  • This compound Linker: (e.g., DBCO-PEG4-NHS Ester for labeling primary amines, or DBCO-PEG4-Maleimide for labeling sulfhydryls).

  • Reaction Buffer: Amine- and azide-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5. For maleimide chemistry, a pH of 6.5-7.5 is recommended.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification System: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size-Exclusion Chromatography (SEC) for removal of excess reagents.

  • Azide-Containing Molecule of Interest

Protocol 1: Protein Labeling with DBCO-PEG4-NHS Ester

This protocol is for labeling primary amines (e.g., lysine residues and the N-terminus) on the protein.

1. Preparation of Reagents: a. Equilibrate the DBCO-PEG4-NHS ester vial to room temperature before opening to prevent moisture condensation. b. Prepare a stock solution of the DBCO-PEG4-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Vortex to ensure it is fully dissolved. c. Ensure the protein solution is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange.

2. Labeling Reaction: a. The recommended molar excess of DBCO-PEG4-NHS ester to protein is typically between 10 to 40-fold. The optimal ratio should be determined empirically for each protein. b. Add the calculated volume of the DBCO-PEG4-NHS ester stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

3. Quenching the Reaction: a. To stop the labeling reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. b. Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the DBCO-Labeled Protein: a. Remove the excess, unreacted DBCO linker and byproducts using a desalting column or SEC. b. Follow the manufacturer's instructions for the chosen purification method. c. The purified DBCO-labeled protein is now ready for the subsequent click reaction or can be stored at 2-8°C, protected from light.

Protocol 2: Copper-Free Click Reaction (SPAAC)

1. Reaction Setup: a. Prepare the azide-containing molecule in a compatible buffer, such as PBS. b. Add the azide-containing molecule to the purified DBCO-labeled protein. A molar excess of 1.5 to 10-fold of the azide molecule over the DBCO-protein is recommended to drive the reaction to completion.

2. Incubation: a. Incubate the reaction mixture for 4-12 hours at room temperature. Alternatively, the incubation can be performed overnight at 4°C.

3. (Optional) Purification of the Final Conjugate: a. Depending on the downstream application, the final conjugate can be purified from excess azide-reagent using dialysis, desalting columns, or SEC.

Experimental Workflow Diagram

cluster_prep Preparation cluster_labeling Protein Labeling cluster_purification1 Purification cluster_click Click Reaction (SPAAC) cluster_purification2 Final Purification (Optional) A Prepare Protein in Amine-Free Buffer (1-5 mg/mL) C Add DBCO-Linker to Protein (10-40x molar excess) A->C B Prepare DBCO-Linker Stock Solution (e.g., 10 mM in DMSO) B->C D Incubate: 1-2h at RT or overnight at 4°C C->D E Quench Reaction (50-100 mM Tris) D->E F Purify DBCO-Protein (Desalting Column/SEC) E->F G Add Azide-Molecule (1.5-10x molar excess) F->G H Incubate: 4-12h at RT or overnight at 4°C G->H I Purify Final Conjugate (Desalting Column/SEC) H->I

Caption: Experimental workflow for this compound protein labeling.

Quantitative Data Summary

ParameterRecommended ValueNotes
Protein Concentration 1-5 mg/mLHigher concentrations can improve labeling efficiency.
DBCO-Linker Molar Excess 10-40x over proteinThe optimal ratio should be determined empirically.
Labeling Reaction Time 1-2 hours at room temperature or overnight at 4°CLonger incubation at 4°C may be gentler for sensitive proteins.
Quenching Agent Conc. 50-100 mMe.g., Tris-HCl.
Azide-Molecule Molar Excess 1.5-10x over DBCO-proteinHigher excess can drive the reaction to completion.
Click Reaction Time 4-12 hours at room temperature or overnight at 4°C

Characterization of DBCO-Labeled Protein

Protocol 3: Determination of the Degree of Labeling (DOL)

The DOL is the average number of DBCO molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

1. Spectrophotometric Measurement: a. Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein) and ~309 nm (for DBCO).

2. Calculation of DOL: The following formulas can be used to calculate the DOL. Note that the extinction coefficients for your specific protein and the DBCO linker should be used for the most accurate results.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Insufficient molar excess of DBCO-linker.- Hydrolysis of the reactive ester.- Presence of primary amines in the buffer.- Increase the molar excess of the DBCO-linker.- Use freshly prepared DBCO-linker solution.- Perform buffer exchange into an amine-free buffer.
Low Final Conjugation Yield - Inefficient DBCO labeling.- Suboptimal click reaction conditions.- Degradation of the DBCO group over time.- Confirm the DOL of the DBCO-protein.- Optimize click reaction conditions (e.g., increase azide concentration, incubation time, or temperature to 37°C).- Use freshly labeled DBCO-protein for the click reaction.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF).- Protein instability under reaction conditions.- Keep the final organic solvent concentration below 20%.- Perform the reaction at 4°C.

References

Application Notes and Protocols: DBCO-PEG4-Alkyne for Cell Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-Alkyne is a heterobifunctional linker that serves as a powerful tool for the modification of cell surfaces. This reagent leverages the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to covalently attach molecules of interest to living cells with high specificity and efficiency.[1][] Its unique structure, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG4) spacer, and a terminal alkyne group for copper-catalyzed alkyne-azide cycloaddition (CuAAC), enables a versatile, two-step labeling strategy.[3][4][5]

The PEG4 spacer enhances the water solubility of the molecule, reduces aggregation, and minimizes steric hindrance, which is advantageous for biomolecule conjugation. The bioorthogonality of the SPAAC reaction ensures that the labeling process does not interfere with native cellular processes, making it ideal for applications in live-cell imaging, targeted drug delivery, and the study of cellular mechanics.

Principle of Cell Surface Modification using this compound

The most common strategy for labeling cell surfaces with this compound involves a two-step process that begins with metabolic glycoengineering.

  • Metabolic Labeling: Cells are cultured in the presence of an unnatural sugar modified with an azide group, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz). This azido-sugar is metabolized by the cell and incorporated into cell surface glycans, effectively displaying azide groups on the cell surface.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-labeled cells are then treated with the this compound reagent. The strained alkyne of the DBCO group rapidly and specifically reacts with the azide groups on the cell surface to form a stable triazole linkage. This reaction is highly efficient and proceeds under physiological conditions without the need for a toxic copper catalyst.

Following the initial SPAAC reaction, the now-exposed terminal alkyne of the this compound can be further functionalized in a second step using a molecule containing an azide group via the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This dual-reactivity allows for the sequential assembly of complex molecular structures on the cell surface.

Key Applications

  • Live-Cell Imaging: Conjugation of fluorophores to the terminal alkyne allows for the visualization and tracking of labeled cells.

  • Targeted Drug Delivery: Attachment of therapeutic agents to the cell surface can facilitate targeted drug delivery to specific cell populations.

  • Fundamental Research: Enables the study of glycan biosynthesis and trafficking, as well as cell-cell interactions.

  • Biomaterial Engineering: Creation of cell-laden biomaterials and scaffolds for tissue engineering applications.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for cell surface modification experiments using this compound and related reagents. These values should be considered as a starting point and may require optimization for specific cell types and applications.

Table 1: Reagent Concentrations for Cell Surface Labeling

ReagentTypical Concentration RangeIncubation TimeNotes
Ac₄ManNAz (for metabolic labeling)10 - 100 µM24 - 72 hoursOptimal concentration and time can vary between cell lines.
DBCO-conjugated Fluorophore5 - 50 µM30 - 60 minutesHigher concentrations may lead to increased background fluorescence.
This compound10 - 100 µM30 - 60 minutesConcentration should be optimized based on the density of azide groups.

Table 2: Cell Viability and Labeling Efficiency

AssayPurposeKey MetricsTypical Results
MTT/XTT AssayAssess metabolic activity post-labeling% Viability> 90% viability is expected, indicating low cytotoxicity of the labeling process.
Calcein AM/Propidium Iodide StainingDifferentiate live and dead cells% Live cells, % Dead cellsA high percentage of live cells confirms the biocompatibility of the procedure.
Flow CytometryQuantify labeling efficiencyMean Fluorescence IntensityA significant shift in fluorescence intensity compared to unlabeled controls indicates successful labeling.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Groups

This protocol describes the introduction of azide groups onto the cell surface of mammalian cells using Ac₄ManNAz.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Metabolic Labeling: Prepare a stock solution of Ac₄ManNAz in DMSO. Dilute the stock solution in complete cell culture medium to a final concentration of 25-50 µM.

  • Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator to allow for the metabolic incorporation of the azido-sugar.

  • Washing: After incubation, gently aspirate the medium and wash the cells three times with PBS to remove any unincorporated Ac₄ManNAz. The cells are now ready for the SPAAC reaction.

Protocol 2: Cell Surface Modification with this compound

This protocol details the reaction of azide-labeled cells with this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare this compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Dilute the stock solution in the reaction buffer to a final concentration of 20-50 µM.

  • SPAAC Reaction: Add the this compound solution to the azide-labeled cells, ensuring the entire surface is covered.

  • Incubation: Incubate for 30-60 minutes at room temperature or 37°C.

  • Washing: Gently aspirate the this compound solution and wash the cells three to four times with the reaction buffer to remove any unreacted reagent. The cell surface is now modified with this compound.

Protocol 3: Secondary Labeling via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the subsequent functionalization of the terminal alkyne group introduced in Protocol 2.

Materials:

  • Cells modified with this compound (from Protocol 2)

  • Azide-containing molecule of interest (e.g., azide-fluorophore, azide-biotin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Prepare Click Reaction Mix: In the reaction buffer, add the reagents in the following order to the desired final concentrations:

    • Azide-containing molecule (e.g., 10-50 µM)

    • CuSO₄ (e.g., 100 µM)

    • THPTA (e.g., 500 µM)

    • Sodium ascorbate (e.g., 5 mM)

  • CuAAC Reaction: Add the click reaction mix to the cells modified with this compound.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light if using a fluorescent azide.

  • Washing: Aspirate the reaction mix and wash the cells thoroughly with PBS to remove all reaction components. The cells are now dual-labeled.

Visualizations

experimental_workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: CuAAC Reaction (Optional) start Start with adherent cells add_azide Incubate with Ac₄ManNAz (24-72h) start->add_azide wash1 Wash cells (3x PBS) add_azide->wash1 azide_cells Azide-labeled cells wash1->azide_cells add_dbco Incubate with This compound (30-60 min) azide_cells->add_dbco wash2 Wash cells (3x PBS) add_dbco->wash2 dbco_cells This compound modified cells wash2->dbco_cells add_azide_mol Incubate with Azide-Molecule + Cu(I) catalyst (30-60 min) dbco_cells->add_azide_mol wash3 Wash cells (3x PBS) add_azide_mol->wash3 final_cells Dual-labeled cells wash3->final_cells

Caption: Experimental workflow for cell surface modification.

chemical_reaction cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_cuaac Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) cell_azide Cell-Surface-N₃ cell_dbco_alkyne Cell-Surface-Triazole-PEG4-Alkyne cell_azide->cell_dbco_alkyne + dbco_alkyne This compound dbco_alkyne->cell_dbco_alkyne Copper-Free final_product Cell-Surface-Triazole-PEG4-Triazole-Molecule cell_dbco_alkyne->final_product + azide_molecule N₃-Molecule azide_molecule->final_product Cu(I) Catalyst

Caption: Chemical reactions for cell surface modification.

References

Application Notes and Protocols for Fluorescent Dye Labeling using DBCO-PEG4-Alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of DBCO-PEG4-Alkyne, a heterobifunctional linker, in fluorescent dye labeling. This reagent is a powerful tool for advanced bioconjugation strategies, enabling sequential, bioorthogonal "click" reactions. The dibenzocyclooctyne (DBCO) group reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction.[1][] The terminal alkyne group allows for a subsequent copper-catalyzed or strain-promoted click reaction with another azide-modified molecule, such as a fluorescent dye.

The PEG4 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, making this linker ideal for conjugating sensitive biomolecules in aqueous environments.[3][4] This methodology is particularly valuable for creating antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes where precise control over molecular assembly is critical.[3]

Principle of the Method

The use of this compound enables a two-step sequential click chemistry approach.

  • First Click Reaction (SPAAC): The highly reactive, strained DBCO group selectively couples with an azide-functionalized biomolecule (e.g., a protein, antibody, or nucleic acid) without the need for a cytotoxic copper catalyst. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.

  • Second Click Reaction: The terminal alkyne group is then available for a second click reaction with an azide-modified fluorescent dye. This can be achieved through:

    • Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC): A highly efficient reaction, though it requires a copper catalyst which may be unsuitable for in vivo applications.

    • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): If the azide-modified dye also contains a strained alkyne, a second copper-free reaction can be performed.

This sequential approach allows for the precise and covalent attachment of a fluorescent dye to a biomolecule of interest.

Data Presentation

Table 1: Recommended Reaction Buffer Conditions
Reaction StepRecommended BufferspH RangeKey Considerations
DBCO-Azide (SPAAC) Reaction Phosphate Buffered Saline (PBS)7.0 - 7.4Widely compatible with biomolecules. Avoid buffers containing azides.
HEPES Buffer7.0 - 7.5A non-amine containing buffer suitable for click chemistry.
Borate Buffer8.0 - 8.5Can also be used for amine coupling if applicable.
Alkyne-Azide (CuAAC) Reaction Phosphate Buffered Saline (PBS) with a copper(I) source and ligand7.0 - 7.4Requires a copper catalyst. Ligands like TBTA are used to stabilize Cu(I).
Table 2: Typical Reaction Parameters
ParameterDBCO-Azide (SPAAC) ReactionAlkyne-Azide (CuAAC) Reaction
Molar Ratio (Linker:Biomolecule) 10- to 20-fold molar excess of this compound functionalized molecule2-4x molar excess of azide-functionalized dye
Temperature Room temperature or 4°CRoom temperature
Incubation Time 2-4 hours at room temperature or overnight at 4°C1-4 hours
Solvent for Stock Solutions Anhydrous DMSO or DMFAnhydrous DMSO or DMF

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Protein with this compound

This protocol describes the first step of labeling a protein containing azide groups with the DBCO end of the this compound linker.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM). Vortex to ensure it is fully dissolved.

    • Ensure the azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in an azide-free buffer like PBS.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking. Protect from light.

  • Purification:

    • Remove the unreacted this compound using a spin desalting column or by dialysis against the reaction buffer. This step is crucial to prevent the excess reagent from interfering with the subsequent reaction.

    • The purified DBCO-labeled protein can be used immediately in the next step or stored at -20°C for up to a month. Note that the DBCO group can lose reactivity over time.

Protocol 2: Labeling of the Alkyne-Functionalized Protein with an Azide-Fluorescent Dye (CuAAC)

This protocol describes the second step of labeling the alkyne-functionalized protein from Protocol 1 with an azide-containing fluorescent dye using a copper-catalyzed reaction.

Materials:

  • Alkyne-functionalized protein (from Protocol 1)

  • Azide-functionalized fluorescent dye (e.g., Azide-Cy5)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized fluorescent dye in DMSO.

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and TBTA (e.g., 50 mM in DMSO).

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-functionalized protein and the azide-functionalized fluorescent dye (2-4x molar excess).

    • In a separate tube, pre-mix the CuSO4 and TBTA solutions.

    • Add the CuSO4/TBTA mixture to the protein/dye solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the fluorescently labeled protein from unreacted dye and reaction components using an appropriate chromatography method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the fluorescent dye at its maximum absorbance wavelength. The protein concentration can be calculated using the following formula: Protein Conc. (M) = [A280 - (A_max_dye * CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm and ε_protein is the molar extinction coefficient of the protein at 280 nm.

Visualizations

G cluster_0 Step 1: SPAAC Reaction cluster_1 Step 2: CuAAC Reaction Azide-Modified Biomolecule Azide-Modified Biomolecule DBCO-Biomolecule DBCO-Biomolecule Azide-Modified Biomolecule->DBCO-Biomolecule DBCO-Azide (Copper-Free) This compound This compound This compound->DBCO-Biomolecule Labeled Biomolecule Labeled Biomolecule DBCO-Biomolecule->Labeled Biomolecule Alkyne-Azide (Copper-Catalyzed) Azide-Fluorescent Dye Azide-Fluorescent Dye Azide-Fluorescent Dye->Labeled Biomolecule G Start Start Protocol_1 Protocol 1: Labeling with this compound Prepare Azide-Biomolecule Prepare this compound Stock React via SPAAC Purify DBCO-Biomolecule Start->Protocol_1 Protocol_2 Protocol 2: Fluorescent Dye Labeling Prepare Alkyne-Biomolecule Prepare Azide-Dye Stock React via CuAAC Purify Labeled Biomolecule Protocol_1->Protocol_2 Characterization Characterization Determine Degree of Labeling (DOL) Assess Purity Protocol_2->Characterization End End Characterization->End

References

Revolutionizing Nanoparticle Utility: A Guide to Surface Functionalization with DBCO-PEG4-Alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic fields of nanotechnology and medicine, the precise control over nanoparticle surfaces is paramount for developing next-generation diagnostics, targeted drug delivery systems, and advanced research tools. DBCO-PEG4-alkyne has emerged as a critical bifunctional linker, enabling robust and specific modification of nanoparticles. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this powerful molecule for nanoparticle surface functionalization.

Introduction to this compound

This compound is a heterobifunctional linker that features a dibenzocyclooctyne (DBCO) group and a terminal alkyne. This unique structure allows for a two-step, sequential "click chemistry" approach. The DBCO moiety readily participates in a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-functionalized molecules. This reaction is bioorthogonal, meaning it can occur in complex biological media without interfering with native biochemical processes. The terminal alkyne can then be utilized in a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, offering an additional layer of conjugation versatility.

The integrated polyethylene glycol (PEG4) spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific protein binding, which can improve the in vivo circulation time of nanoparticles.

Key Applications

The versatility of this compound allows for its use in a multitude of applications, including:

  • Targeted Drug Delivery: Functionalization of drug-encapsulated nanoparticles with targeting ligands (e.g., antibodies, peptides, or aptamers) that specifically bind to receptors on diseased cells.

  • Advanced Imaging: Conjugation of imaging agents (e.g., fluorescent dyes, MRI contrast agents) for in vivo tracking and diagnostic applications.

  • Biosensor Development: Immobilization of bioactive molecules onto nanoparticle surfaces for the creation of sensitive and specific detection platforms.

Experimental Protocols

Detailed methodologies for the surface functionalization of common nanoparticle platforms are provided below.

Protocol 1: Functionalization of Amine-Terminated Polymeric Nanoparticles

This protocol outlines the steps for conjugating a DBCO-linker to amine-functionalized polymeric nanoparticles and subsequent attachment of an azide-containing targeting ligand.

Materials:

  • Amine-functionalized polymeric nanoparticles

  • DBCO-PEG4-NHS ester

  • Azide-modified targeting ligand

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., Tris or glycine)

  • Centrifugation tubes

  • Orbital shaker

Procedure:

  • DBCO-Linker Conjugation:

    • Resuspend the amine-functionalized nanoparticles in PBS.

    • Dissolve DBCO-PEG4-NHS ester in DMSO to a stock concentration of 10 mg/mL.

    • Add the DBCO-PEG4-NHS ester solution to the nanoparticle suspension. The molar ratio of the linker to the surface amine groups should be optimized, but a 10-fold molar excess of the linker is a good starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Purify the DBCO-functionalized nanoparticles by repeated centrifugation and resuspension in fresh PBS to remove unreacted linker and byproducts.

  • "Click" Reaction with Azide-Modified Ligand:

    • Resuspend the purified DBCO-functionalized nanoparticles in PBS.

    • Add the azide-modified targeting ligand to the nanoparticle suspension. A 5-fold molar excess of the ligand relative to the DBCO groups is recommended.

    • Incubate the reaction for 4-12 hours at room temperature with gentle shaking.

    • Purify the final functionalized nanoparticles by centrifugation to remove the excess ligand.

    • Resuspend the final product in the desired buffer for storage or downstream applications.

  • Characterization:

    • Characterize the nanoparticles at each stage (bare, DBCO-functionalized, and ligand-conjugated) using techniques such as Dynamic Light Scattering (DLS) for size and polydispersity index (PDI), and Zeta Potential for surface charge.

Protocol 2: Surface Modification of Liposomes

This protocol describes the incorporation of a DBCO-functionalized lipid into liposomes and subsequent conjugation of an azide-modified molecule.

Materials:

  • Lipid mixture (e.g., DPPC, Cholesterol)

  • DSPE-PEG-DBCO (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)])

  • Azide-modified molecule of interest

  • Chloroform

  • Hydration buffer (e.g., PBS)

  • Extruder and polycarbonate membranes

  • Size Exclusion Chromatography (SEC) column

Procedure:

  • Liposome Formulation:

    • Dissolve the lipid mixture and DSPE-PEG-DBCO in chloroform in a round-bottom flask. A typical molar ratio is 94:5:1 for DPPC:Cholesterol:DSPE-PEG-DBCO.

    • Remove the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

    • Hydrate the lipid film with the hydration buffer by vortexing to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) to form unilamellar vesicles (LUVs).

  • "Click" Reaction:

    • Add the azide-modified molecule to the DBCO-functionalized liposome suspension.

    • Incubate the mixture for 4-12 hours at room temperature.

    • Remove unreacted azide-modified molecules by passing the liposome suspension through an SEC column.

  • Characterization:

    • Analyze the size and zeta potential of the liposomes before and after the click reaction using DLS.

Data Presentation

The successful functionalization of nanoparticles with this compound and subsequent conjugation can be monitored by changes in their physicochemical properties. The following table summarizes representative data obtained from the characterization of liposomes at different stages of functionalization.

SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Liposomes110 ± 50.12 ± 0.03-5 ± 2
DBCO-Functionalized Liposomes115 ± 60.15 ± 0.04-7 ± 2
Ligand-Conjugated Liposomes125 ± 80.18 ± 0.05-12 ± 3

Note: These are example values and will vary depending on the specific nanoparticle system, linker, and conjugated molecule.

Visualizing the Workflow and Applications

To better illustrate the processes and concepts described, the following diagrams are provided.

G cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: DBCO Functionalization cluster_2 Step 3: Click Chemistry Conjugation NP Nanoparticle Core (e.g., Polymeric, Liposome) DBCO_Linker DBCO-PEG4-Linker (e.g., NHS ester) NP->DBCO_Linker Add Linker (Amine-NHS chemistry) DBCO_NP DBCO-Functionalized Nanoparticle NP->DBCO_NP Covalent Attachment Azide_Ligand Azide-Modified Ligand (e.g., Antibody, Peptide) DBCO_NP->Azide_Ligand Add Ligand (SPAAC 'Click') Final_NP Targeted Nanoparticle DBCO_NP->Final_NP Bioorthogonal Conjugation G Targeted_NP Targeted Nanoparticle (DBCO-Ligand) Receptor Target Receptor Targeted_NP->Receptor Binding Cell_Membrane Cell Membrane Endocytosis Receptor-Mediated Endocytosis Cell_Membrane->Endocytosis Internalization Receptor->Cell_Membrane Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Molar Excess in DBCO-PEG4-Alkyne Reactions: A Guide to Stoichiometric Calculations for Optimal Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical aspect of molar excess calculation in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions involving DBCO-PEG4-alkyne. Optimal stoichiometric ratios are paramount for achieving high conjugation efficiency and yield. This document outlines detailed experimental protocols, presents quantitative data in accessible tables, and includes a visual workflow to facilitate the successful implementation of copper-free click chemistry for bioconjugation.

Introduction to this compound and SPAAC

Dibenzocyclooctyne (DBCO) reagents are central to copper-free click chemistry, a bioorthogonal reaction that enables the covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1][2] The reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), proceeds rapidly and with high specificity between a strained alkyne, such as DBCO, and an azide-functionalized molecule to form a stable triazole linkage.[2][3]

The this compound linker is a heterobifunctional molecule featuring a DBCO group for copper-free click chemistry and a terminal alkyne for potential subsequent copper-catalyzed click reactions (CuAAC), connected by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer.[4] This PEG spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules. This note will focus on the SPAAC reaction involving the DBCO moiety.

Molar Excess Calculation and Reaction Parameters

Achieving a high yield in a DBCO-azide conjugation reaction is critically dependent on the molar ratio of the reactants. Generally, using a molar excess of one reactant drives the reaction to completion. The decision of which component to use in excess often depends on its availability, cost, or the desire to ensure complete labeling of a precious biomolecule.

Recommended Molar Ratios

A common starting point is to use a 1.5 to 10-fold molar excess of the less critical or more abundant component. For instance, when conjugating a small molecule-DBCO to a larger azide-modified protein, the DBCO reagent is typically used in excess. Conversely, if the DBCO-functionalized molecule is the more precious component, the azide-containing molecule can be used in excess.

ReactantsRecommended Molar Excess (DBCO:Azide)Application ExampleReference(s)
DBCO-reagent to Azide-biomolecule1.5:1 to 10:1Labeling an azide-modified antibody with a DBCO-fluorophore. A 7.5-fold excess is a good starting point for antibody-small molecule conjugations.
Azide-reagent to DBCO-biomolecule1.5:1 to 5:1Conjugating an azide-containing peptide to a DBCO-modified protein.
Antibody-DBCO to Oligonucleotide-Azide1:2 to 1:4Conjugation of an azide-modified oligonucleotide to a DBCO-activated antibody.
DBCO-NHS ester to Amine-containing protein10:1 to 20:1Initial activation step to introduce DBCO onto a protein.
Reaction Conditions

Beyond molar ratios, other experimental parameters significantly influence the outcome of the conjugation.

ParameterRecommended ConditionsNotesReference(s)
Temperature 4°C to 37°CHigher temperatures generally lead to faster reaction rates. For sensitive biomolecules, performing the reaction overnight at 4°C is recommended.
Reaction Time 1 to 24 hoursTypical reactions are complete within 4-12 hours at room temperature. Slower reactions may require up to 24-48 hours for optimal yield.
Solvents Aqueous buffers (e.g., PBS, HEPES), DMSO, DMFFor biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before being added to the aqueous reaction mixture. The final concentration of the organic solvent should be kept low (typically <20%) to prevent protein precipitation.
pH 7.0 - 8.5A near-neutral to slightly basic pH is generally optimal for SPAAC reactions involving biomolecules.

Experimental Protocols

This section provides a general protocol for a two-step conjugation process: 1) Activation of an amine-containing biomolecule (e.g., an antibody) with a DBCO-NHS ester, and 2) The subsequent copper-free click reaction with an azide-functionalized molecule.

Protocol 1: Activation of a Protein with DBCO-NHS Ester

This protocol describes the introduction of the DBCO moiety onto a protein containing primary amines (e.g., lysine residues).

Materials:

  • Amine-containing protein (e.g., antibody)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer such as PBS (pH 7.2-7.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Prepare the amine-containing protein at a concentration of 1-10 mg/mL in the Reaction Buffer.

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

  • Reaction Setup:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final DMSO/DMF concentration should be below 20%.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To quench any unreacted DBCO-NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO reagent and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer. The DBCO-activated protein is now ready for the click reaction.

Protocol 2: Copper-Free Click Reaction (SPAAC)

This protocol describes the conjugation of the DBCO-activated protein from Protocol 3.1 with an azide-functionalized molecule.

Materials:

  • DBCO-activated protein

  • Azide-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4 (ensure it is free of sodium azide)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in the Reaction Buffer.

  • Reaction Setup:

    • Add the azide-containing molecule to the DBCO-activated protein. A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. Reaction times may need to be optimized for specific reactants.

  • Purification (if necessary):

    • If the azide-containing molecule was used in a large excess, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for a typical bioconjugation using this compound and the fundamental signaling pathway of the SPAAC reaction.

G cluster_0 Step 1: Biomolecule Activation cluster_1 Step 2: Copper-Free Click Reaction (SPAAC) A Amine-containing Biomolecule (e.g., Antibody) C Incubate (RT, 1-2h or 4°C, overnight) 10-20x molar excess of DBCO-NHS A->C B DBCO-NHS Ester B->C D Purify (Desalting Column/Dialysis) C->D E DBCO-activated Biomolecule D->E G Incubate (RT, 1-4h or 4°C, 4-12h) 1.5-5x molar excess of Azide E->G F Azide-functionalized Molecule F->G H Purify (if necessary) G->H I Final Bioconjugate H->I

Caption: Experimental workflow for bioconjugation via DBCO-NHS ester activation and SPAAC.

G cluster_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_conditions Reaction Conditions DBCO DBCO-R1 Triazole Triazole-linked Conjugate (R1-Triazole-R2) DBCO->Triazole + Azide N3-R2 Azide->Triazole Conditions Bioorthogonal No Copper Catalyst Aqueous Buffer (pH 7-8.5) 4-37°C

Caption: The bioorthogonal SPAAC reaction between a DBCO and an azide moiety.

Conclusion

The successful conjugation of biomolecules using this compound via copper-free click chemistry is highly dependent on the careful control of reaction parameters, most notably the molar ratio of the reactants. By following the guidelines and protocols outlined in this application note, researchers can optimize their conjugation strategies to achieve high yields and produce well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. Empirical optimization for each specific set of reactants is always recommended to achieve the best results.

References

Application Notes and Protocols for the Purification of DBCO-PEG4-Alkyne Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of bioconjugates using DBCO-PEG4-alkyne via strain-promoted alkyne-azide cycloaddition (SPAAC) is critically dependent on robust purification methodologies. Effective purification is essential to remove unreacted starting materials, excess labeling reagents, and potential side products, ensuring the final conjugate's purity, activity, and reproducibility in downstream applications. This document provides detailed application notes and protocols for the most common and effective purification techniques for a range of this compound conjugates, from small peptides and oligonucleotides to large proteins like antibodies.

Comparison of Purification Methods

The selection of an appropriate purification strategy is contingent upon the physicochemical properties of the target conjugate, including its size, stability, and the nature of the impurities to be removed. The following table summarizes the key purification techniques.

Method Principle Primary Application Advantages Disadvantages Typical Purity Typical Recovery
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Small molecules, peptides, and oligonucleotides.High resolution and purity; well-suited for analytical and preparative scales.[1][2][3]Can be denaturing for sensitive proteins; requires specialized equipment.[4]>95%[5]75-80%
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Large biomolecules like antibodies and proteins from small molecule reagents.Gentle, non-denaturing conditions; effective for removing small molecule impurities.Lower resolution for molecules of similar size; potential for sample dilution.>90%>90%
Spin Desalting Columns Gel filtration for rapid buffer exchange and removal of small molecules.Quick cleanup of proteins, antibodies, and large peptides (>2 kDa).Fast, high recovery, and easy to use.Can be costly for a large number of samples.Good (for removing small molecules)High
Dialysis Size-based separation across a semi-permeable membrane.Removal of small molecule impurities from large biomolecules (>10 kDa).Inexpensive for larger volumes; gentle on samples.Time-consuming (can take overnight); potential for sample dilution.Good (for removing small molecules)~95%
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.Charged biomolecules, such as oligonucleotide-antibody conjugates.High resolution for molecules with different charge states.Requires optimization of buffer pH and salt gradient.HighModerate to High

Experimental Workflows and Decision Making

Choosing the right purification workflow is critical for success. The following diagram outlines a general decision-making process for selecting a purification method for this compound conjugates.

PurificationWorkflow cluster_start cluster_decision cluster_small Small Biomolecules cluster_large Large Biomolecules cluster_charged Charged Conjugates start Crude Conjugation Reaction Mixture biomolecule_size Biomolecule Size? start->biomolecule_size peptide_oligo Peptides / Oligonucleotides (<10 kDa) biomolecule_size->peptide_oligo Small antibody_protein Antibodies / Large Proteins (>10 kDa) biomolecule_size->antibody_protein Large rp_hplc Reversed-Phase HPLC (High Purity) peptide_oligo->rp_hplc final_product_small Purified Conjugate rp_hplc->final_product_small sec Size-Exclusion Chromatography (e.g., AKTA System) antibody_protein->sec High Purity Needed desalting Spin Desalting / Dialysis (Rapid Cleanup / Buffer Exchange) antibody_protein->desalting Quick Cleanup iex_decision Significant Charge Difference? sec->iex_decision final_product_large Purified Conjugate desalting->final_product_large iex_decision->final_product_large No iex Ion-Exchange Chromatography (IEX) iex_decision->iex Yes final_product_iex Separated Conjugate Species iex->final_product_iex

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Purification of a this compound Labeled Peptide via RP-HPLC

This protocol is suitable for the purification of peptides and other small biomolecules where high purity is required.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 10 mm ID x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: Crude peptide conjugation reaction mixture

  • 0.45 µm syringe filter

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • If the reaction mixture contains a high concentration of organic solvent (e.g., DMSO), dilute it with Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.

  • Chromatography:

    • Inject the prepared sample onto the column.

    • Elute the peptide conjugate using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and may require optimization.

    • Monitor the elution profile at 220 nm (for the peptide backbone) and a wavelength appropriate for the conjugated moiety if it has a chromophore. The DBCO group itself has a UV absorbance maximum around 309 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main product peak. The conjugated peptide will typically have a longer retention time than the unlabeled peptide.

  • Analysis and Product Pooling:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

  • Solvent Removal:

    • Remove the acetonitrile and TFA by lyophilization to obtain the purified DBCO-labeled peptide as a powder.

Protocol 2: Purification of a this compound Antibody Conjugate via SEC

This protocol is designed for the removal of unreacted this compound and other small molecules from a larger antibody conjugate.

Instrumentation and Materials:

  • Chromatography system (e.g., ÄKTA pure)

  • Size-exclusion chromatography column suitable for antibody purification (e.g., Superdex 200 Increase 10/300 GL)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • Sample: Crude antibody conjugation reaction mixture

  • 0.22 µm syringe filter

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC column with at least 2 column volumes of sterile-filtered and degassed PBS at the desired flow rate (e.g., 0.5 mL/min).

  • Sample Preparation:

    • Filter the crude antibody conjugation mixture through a 0.22 µm syringe filter to prevent column clogging.

  • Chromatography:

    • Inject the filtered sample onto the equilibrated column. The injection volume should not exceed the recommended sample volume for the column (typically 1-2% of the column volume).

    • Elute the sample isocratically with PBS.

    • Monitor the elution profile at 280 nm.

  • Fraction Collection:

    • The antibody conjugate will elute in the first major peak, corresponding to high molecular weight species.

    • Unreacted small molecules, such as the this compound linker, will elute later in a separate peak.

    • Collect fractions corresponding to the antibody conjugate peak.

  • Analysis and Storage:

    • Pool the fractions containing the purified conjugate.

    • Measure the protein concentration (e.g., by A280) and assess purity by SDS-PAGE or analytical SEC.

    • Store the purified antibody conjugate at 4°C or as appropriate for the specific antibody.

Protocol 3: Rapid Cleanup using a Spin Desalting Column

This method is ideal for quick removal of excess, non-reacted small molecules from a bioconjugate solution.

Instrumentation and Materials:

  • Spin desalting column with an appropriate molecular weight cut-off (MWCO), e.g., 7K for antibodies.

  • Microcentrifuge

  • Exchange Buffer: e.g., PBS, pH 7.4

Procedure:

  • Column Preparation:

    • Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions (e.g., 1,500 x g for 1 minute).

  • Column Equilibration:

    • Add 2-3 column volumes of the desired exchange buffer to the column.

    • Centrifuge to pass the buffer through the resin. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Loading and Elution:

    • Place the equilibrated column into a new, clean collection tube.

    • Slowly apply the entire reaction mixture to the center of the packed resin bed.

    • Centrifuge the column according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).

    • The purified conjugate will be in the collection tube. The excess this compound will be retained in the column resin.

Characterization of Purified Conjugates

Following purification, it is essential to characterize the final product to confirm successful conjugation and assess purity.

  • HPLC/UPLC: Analytical RP-HPLC or SEC can be used to determine the purity of the final conjugate.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the conjugate, directly verifying the covalent attachment of the this compound moiety.

  • UV-Vis Spectroscopy: The ratio of absorbance at 280 nm (for protein) to the absorbance of the conjugated molecule or the DBCO tag (~309 nm) can help determine the degree of labeling.

  • SDS-PAGE: For protein conjugates, SDS-PAGE can show a shift in molecular weight, indicating successful conjugation.

By selecting the appropriate purification method and carefully executing the protocol, researchers can obtain high-purity this compound conjugates suitable for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Peptide Bioconjugation with DBCO-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides with Dibenzocyclooctyne (DBCO) reagents is a cornerstone of modern chemical biology and drug development. This process leverages the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to create stable and specific linkages between a peptide and a molecule of interest. The DBCO-PEG4-alkyne linker is a particularly useful tool, offering a balance of reactivity and biocompatibility. The DBCO group provides a highly reactive "handle" for copper-free click chemistry, while the tetra-polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.

This document provides detailed protocols for the conjugation of peptides with this compound, purification of the resulting conjugate, and subsequent analytical characterization.

Core Principles

The conjugation strategy relies on the reaction between a strained alkyne (DBCO) and an azide. This reaction, known as SPAAC, is a type of "click chemistry" that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst. This makes it ideal for working with sensitive biological molecules. The reaction is highly specific, with the DBCO and azide groups reacting exclusively with each other, minimizing off-target modifications.

The general workflow involves two key stages:

  • Peptide Functionalization: Introduction of either an azide or a DBCO moiety onto the peptide.

  • Conjugation: The SPAAC reaction between the functionalized peptide and the corresponding DBCO or azide-containing molecule.

This application note will focus on the scenario where a peptide is functionalized with an azide and subsequently reacted with this compound.

Data Presentation

Table 1: Recommended Reaction Buffer Conditions
Reaction StepRecommended BufferspH RangeKey Considerations
Azide-Peptide & this compound Conjugation (SPAAC) Phosphate Buffered Saline (PBS)7.0 - 7.4Widely compatible with biomolecules.
HEPES Buffer7.0 - 7.5A non-amine containing buffer suitable for click chemistry.
Borate Buffer8.0 - 8.5Can also be used for amine coupling if applicable.
Table 2: Typical SPAAC Reaction Parameters
ParameterRecommended ValueNotes
Molar Ratio (DBCO:Azide-Peptide) 1.1 - 1.5 equivalents of DBCO-reagentA slight molar excess of the DBCO reagent is typically used to drive the reaction to completion.
Peptide Concentration 1 - 10 mMHigher concentrations can lead to faster reaction rates.
Reaction Temperature Room Temperature or 37°CThe reaction is efficient at physiological temperatures.
Reaction Time 1 - 24 hoursReaction progress should be monitored by LC-MS.
Solvent Aqueous buffer (e.g., PBS) with minimal compatible organic co-solvent (e.g., DMSO) if needed for DBCO reagent solubility.
Table 3: Comparative HPLC Method Parameters for Purification
ParameterIon-Exchange (IEX)Hydrophobic Interaction (HIC)Reverse-Phase (RP-HPLC)
Principle Net ChargeSurface HydrophobicityHydrophobicity
Conditions Native (Aqueous)Native (Aqueous, High Salt)Often Denaturing
Column Anion/Cation ExchangePhenyl, ButylC4, C8, C18 (Wide Pore)
Mobile Phase Increasing Salt GradientDecreasing Salt GradientIncreasing Organic Solvent
**

Troubleshooting & Optimization

Technical Support Center: DBCO-PEG4-Alkyne Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for DBCO-PEG4-Alkyne conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and answers to frequently asked questions (FAQs) to help optimize your experimental workflow and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the this compound conjugation reaction?

The this compound conjugation is a type of copper-free click chemistry, specifically a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The reaction's driving force is the high ring strain of the dibenzocyclooctyne (DBCO) group, which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage.[3][4] This method is bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes, and it does not require a cytotoxic copper catalyst.[3]

Q2: Why is a PEG4 spacer included in the DBCO reagent?

The tetraethylene glycol (PEG4) spacer is incorporated to enhance the hydrophilicity and solubility of the DBCO reagent, which is inherently hydrophobic. This increased water solubility helps to reduce aggregation and precipitation of biomolecules, such as proteins, during the conjugation reaction. The flexible PEG linker also minimizes steric hindrance, allowing the reactive DBCO and azide groups to approach each other more easily, which can lead to improved reaction efficiency.

Q3: What are the primary reasons for observing a low yield in my this compound conjugation?

Several factors can contribute to low yields in SPAAC reactions. The most common culprits include:

  • Reagent Instability or Degradation: DBCO reagents, especially NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive. Improper storage can also lead to a loss of reactivity over time.

  • Steric Hindrance: Bulky molecules or functional groups near the azide or DBCO can physically block the reactive sites from interacting, thereby slowing down or preventing the reaction.

  • Incorrect Stoichiometry: An inappropriate molar ratio of DBCO to azide-containing molecules can lead to the incomplete consumption of the limiting reagent.

  • Suboptimal Reaction Conditions: Factors such as pH, buffer composition, temperature, and reaction time can significantly impact the reaction kinetics.

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can result in a heterogeneous reaction mixture and reduced reaction rates.

Q4: How should I store my this compound reagents?

For long-term storage, DBCO reagents should be stored as a solid at -20°C, protected from light and moisture. Once dissolved in an anhydrous organic solvent like DMSO or DMF, the stock solution should also be stored at -20°C and is typically stable for a few months, although it's best to use it as soon as possible. It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment to avoid hydrolysis and degradation. Avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound conjugation experiments.

ProblemPotential CauseRecommended Solution
Low or No Conjugation Product Inefficient Labeling: One or both of your molecules may not have been successfully labeled with the DBCO or azide group.Confirm that each molecule has been successfully functionalized before proceeding with the conjugation reaction.
Reagent Degradation: The DBCO reagent, particularly if it's an NHS ester, may have hydrolyzed due to moisture.Prepare fresh solutions of your DBCO reagent immediately before use. Ensure proper storage of solid reagents at -20°C, protected from light and moisture.
Steric Hindrance: The reactive groups on your molecules are sterically blocked.Consider using a DBCO reagent with a longer PEG spacer to increase the distance between the molecule and the reactive group.
Incorrect Reagent Ratio: The molar ratio of DBCO to azide is not optimal.Optimize the molar ratio of your reactants. A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-containing molecule.
Precipitation Observed During Reaction Hydrophobicity of DBCO: The inherent hydrophobicity of the DBCO group can cause aggregation and precipitation, especially when labeling proteins.Use a DBCO reagent with a hydrophilic PEG spacer, like this compound, to improve solubility. If using an organic solvent to dissolve the DBCO reagent, ensure the final concentration in the aqueous reaction buffer is low (typically <10-15%).
Inconsistent Results Between Batches Variability in Labeling: The degree of labeling with DBCO or azide may differ between batches.Implement stringent quality control to characterize the functionalized molecules after each preparation, for example, using mass spectrometry.
Reagent Degradation: The DBCO reagent may have degraded during storage.Aliquot stock solutions into single-use volumes to minimize exposure to moisture and air and avoid repeated freeze-thaw cycles.
Buffer Inconsistencies: Variations in buffer pH and composition can affect reaction kinetics.Prepare buffers carefully and consistently for each experiment.

Visualizing the Process

This compound Reaction Pathway

This compound Conjugation Pathway cluster_0 Step 1: Functionalization cluster_1 Step 2: Copper-Free Click Reaction (SPAAC) Molecule_A Molecule A (e.g., Protein, Antibody) Azide_Molecule_A Azide-Functionalized Molecule A Molecule_A->Azide_Molecule_A Azide Labeling Conjugate Molecule A-PEG4-Triazole-Molecule B (Final Conjugate) Azide_Molecule_A->Conjugate DBCO_PEG4_Alkyne This compound DBCO_PEG4_Alkyne->Conjugate Molecule_B Molecule B (e.g., Drug, Fluorophore) Molecule_B->DBCO_PEG4_Alkyne DBCO Labeling (if applicable)

Caption: General workflow for this compound conjugation.

Troubleshooting Flowchart for Low Yield

Troubleshooting Low Yield in DBCO Conjugation Start Low Conjugation Yield Check_Reagents Check Reagent Quality and Storage Start->Check_Reagents Optimize_Ratio Optimize Molar Ratio (DBCO:Azide) Check_Reagents->Optimize_Ratio Reagents OK Use_Fresh Use Freshly Prepared Reagents Check_Reagents->Use_Fresh Degradation Suspected Reaction_Conditions Adjust Reaction Conditions (pH, Temp, Time) Optimize_Ratio->Reaction_Conditions Ratio Optimized Success Improved Yield Optimize_Ratio->Success Yield Improves Steric_Hindrance Address Steric Hindrance Reaction_Conditions->Steric_Hindrance Conditions Optimized Reaction_Conditions->Success Yield Improves Purification Review Purification Method Steric_Hindrance->Purification No Obvious Hindrance Longer_Linker Use Longer PEG Linker Steric_Hindrance->Longer_Linker Hindrance Suspected Optimize_Purification Optimize Purification (e.g., HPLC, SEC) Purification->Optimize_Purification Low Recovery Use_Fresh->Success Longer_Linker->Success Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low conjugation yields.

Experimental Protocols

Protocol 1: General this compound Conjugation to an Azide-Modified Protein

This protocol provides a general guideline. Optimal conditions, such as molar excess and reaction time, should be determined empirically for each specific application.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reaction buffer (e.g., PBS, pH 7.2-8.0).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography (SEC) column).

Procedure:

  • Prepare Protein Solution:

    • Dissolve or dilute the azide-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of sodium azide, as it will react with the DBCO group.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A 1.5 to 3-fold molar excess of the DBCO reagent over the protein is a good starting point.

    • The final concentration of the organic solvent (DMSO or DMF) should ideally be below 15% to avoid protein precipitation.

    • Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C. For potentially slow reactions, incubation times can be extended up to 24-48 hours.

  • Quench and Purify:

    • (Optional but recommended) Quench the reaction by adding a quenching reagent to consume any unreacted DBCO.

    • Purify the conjugate from excess, unreacted DBCO reagent using a suitable method such as size-exclusion chromatography (desalting column), dialysis, or HPLC.

Protocol 2: Monitoring Reaction Progress with UV-Vis Spectroscopy

The DBCO group has a characteristic absorbance peak at approximately 309 nm, which disappears upon reaction with an azide. This property can be used to monitor the progress of the conjugation reaction.

Procedure:

  • Record the initial UV-Vis spectrum of the DBCO-containing reactant to establish a baseline absorbance at ~309 nm.

  • After initiating the conjugation reaction, take aliquots at various time points.

  • Record the UV-Vis spectrum for each aliquot.

  • The decrease in absorbance at ~309 nm is proportional to the amount of DBCO that has reacted, indicating the progress of the conjugation.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CHigher temperatures generally increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 4 to 24 hoursMay require up to 48 hours for sterically hindered or dilute reactants.
pH 7.0 to 8.5Reaction is generally tolerant to a range of pH, but slightly basic conditions are often optimal.
Solvent Aqueous buffer (e.g., PBS, HEPES)Organic co-solvents (e.g., DMSO, DMF) can be used to dissolve reagents, but the final concentration should be kept low (<15%) for protein conjugations.

Table 2: DBCO Reagent Stability

ConditionApproximate StabilityReference
Solid at -20°C > 1 year
In anhydrous DMSO at -20°C 2-3 months
DBCO-modified IgG at 4°C or -20°C ~3-5% loss of reactivity over 4 weeks
Aqueous solution (PBS, pH 7.4) at 25°C 90-95% stable over 24 hours
Aqueous solution (PBS, pH 7.4) at 37°C 80-85% stable over 24 hours

References

Technical Support Center: Optimizing DB-Azide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to optimize the reaction time and efficiency of DBCO-azide conjugations, a cornerstone of copper-free click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DBCO to azide for a successful reaction?

A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-containing molecule relative to the azide-containing molecule.[1][2] However, this can be inverted if the azide-labeled molecule is more precious or available in limited quantities.[1] For applications like antibody-small molecule conjugations, a higher excess of 1.5 to 10 equivalents can be used to drive the reaction to completion.[1][3]

Q2: What are the recommended temperature and duration for the conjugation reaction?

DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C. Higher temperatures generally accelerate the reaction rate. A standard incubation period is 4-12 hours at room temperature (20-25°C). For temperature-sensitive biomolecules, the reaction can be performed overnight at 4°C. In cases of low concentration or less reactive partners, extending the incubation time to 24-48 hours may be necessary to maximize the yield.

Q3: Which solvents and buffers are compatible with DBCO click chemistry?

This reaction is versatile and works well in various solvents, including aqueous buffers (like PBS, HEPES) and organic solvents (such as DMSO, DMF). For biomolecule conjugations, aqueous buffers are preferred. If a reagent has poor water solubility, it can be dissolved first in a minimal amount of a water-miscible organic solvent like DMSO and then added to the aqueous reaction mixture. It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent protein precipitation. Studies have shown that the choice of buffer can influence reaction kinetics, with HEPES buffer at pH 7 sometimes yielding higher rate constants than PBS at the same pH.

Q4: Are there any substances to avoid in the reaction buffer?

Yes. Buffers containing sodium azide (NaN₃) must be strictly avoided as the azide will compete with your target molecule for the DBCO reagent, significantly reducing conjugation efficiency.

Q5: How can I monitor the progress of my DBCO-azide reaction?

The DBCO group has a distinct UV absorbance maximum around 309-310 nm. You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed and the triazole ring is formed.

Quantitative Data Summary

Optimizing your reaction requires understanding how different parameters affect the kinetics. The tables below summarize key quantitative data for planning your experiments.

Table 1: Recommended Reaction Parameters for DBCO-Azide Conjugation

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CHigher temperatures increase the rate but may compromise biomolecule stability.
Reaction Time 4 to 48 hoursLonger times can improve yield, especially at lower temperatures or concentrations.
pH 6.0 to 9.0Optimal pH is often between 7.0 and 7.5 and should be compatible with your molecules.
Solvent Aqueous Buffer (e.g., PBS, HEPES)<20% organic co-solvent (e.g., DMSO, DMF) can be used for solubility.

Table 2: Influence of Buffer System on Reaction Rate Constants

Buffer System (pH 7)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
HEPES0.55 - 1.22
DMEM0.59 - 0.97
PBS0.32 - 0.85
RPMI0.27 - 0.77

Rate constants were determined using model azides and sulfo-DBCO-amine.

Troubleshooting Guide

Encountering issues with your conjugation? This guide will help you diagnose and solve common problems.

TroubleshootingGuide start Problem: Low or No Product Yield check_conc Are reactant concentrations high enough? start->check_conc check_ratio Is the molar ratio optimized? check_conc->check_ratio Yes solution_conc Solution: Increase concentration of both reactants. check_conc->solution_conc No check_time_temp Are reaction time and temperature sufficient? check_ratio->check_time_temp Yes solution_ratio Solution: Test a range of molar excesses (e.g., 1.5x, 3x, 5x). check_ratio->solution_ratio No check_reagents Are DBCO and Azide reagents active? check_time_temp->check_reagents Yes solution_time_temp Solution: Increase incubation time (e.g., overnight) or temperature (e.g., 37°C). check_time_temp->solution_time_temp No check_buffer Does the buffer contain competing azides? check_reagents->check_buffer Yes solution_reagents Solution: Use fresh reagents. Store stocks properly. check_reagents->solution_reagents No solution_buffer Solution: Use an azide-free buffer (e.g., PBS, HEPES). check_buffer->solution_buffer Yes, contains NaN3

Caption: A troubleshooting flowchart for low-yield DBCO-azide reactions.

Issue: Slow or Incomplete Reaction

  • Potential Cause: Suboptimal Reactant Concentration. DBCO-azide reactions are second-order, meaning the rate depends on the concentration of both reactants.

    • Solution: Increase the concentration of both the DBCO and azide molecules. If solubility is an issue, consider using reagents with PEG linkers to improve aqueous solubility.

  • Potential Cause: Inefficient Molar Ratio.

    • Solution: Perform small-scale trial reactions with varying molar ratios (e.g., 1.5x, 3x, 5x excess of one reactant) to determine the optimal stoichiometry for your specific molecules.

  • Potential Cause: Suboptimal Temperature or Incubation Time.

    • Solution: If your biomolecules are stable, increase the reaction temperature to 37°C to accelerate the rate. Alternatively, extend the incubation time, potentially overnight at 4°C or up to 48 hours.

Issue: Reagent Degradation

  • Potential Cause: DBCO reagents, particularly those with NHS esters, can be sensitive to moisture and can lose reactivity over time, especially when in solution.

    • Solution: Use freshly prepared reagents whenever possible. Allow moisture-sensitive solid reagents to equilibrate to room temperature before opening to prevent condensation. Store stock solutions of DBCO in an anhydrous solvent like DMSO at -20°C and use them within 2-3 months.

Experimental Protocols

Protocol 1: General DBCO-Azide Conjugation

This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule.

  • Reagent Preparation:

    • Prepare the azide-containing molecule in a reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of sodium azide.

    • If the DBCO-containing molecule is not readily soluble in an aqueous buffer, first dissolve it in a minimal volume of a water-miscible organic solvent like DMSO or DMF.

  • Reaction Setup:

    • Add the DBCO-reagent solution to the azide-containing solution. A typical starting point is a 1.5 to 3-fold molar excess of the DBCO reagent.

    • Ensure the final concentration of any organic co-solvent is below 20% to avoid precipitating proteins or other biomolecules.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or overnight at 4°C. Gentle mixing or agitation can be beneficial.

  • Purification (Optional):

    • If necessary, purify the resulting conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_azide Prepare Azide-Molecule in Azide-Free Buffer mix Mix Reactants (DBCO in excess) prep_azide->mix prep_dbco Dissolve DBCO-Molecule (in DMSO if needed) prep_dbco->mix incubate Incubate (4-12h at RT or overnight at 4°C) mix->incubate monitor Monitor Reaction Progress (optional, via UV-Vis at 309 nm) incubate->monitor purify Purify Conjugate (e.g., SEC, Dialysis) monitor->purify

Caption: A general experimental workflow for DBCO-azide conjugation.

Protocol 2: Monitoring Reaction Progress via UV-Vis Spectroscopy
  • Instrument Setup: Set a UV-Vis spectrophotometer to measure absorbance at ~309 nm.

  • Blank Measurement: Prepare a reference cuvette containing the reaction buffer and the azide-containing molecule to zero the instrument.

  • Initiate Reaction & Data Acquisition:

    • Prepare the reaction mixture as described in Protocol 1, ensuring the initial concentration of the DBCO reagent provides an absorbance reading within the linear range of the spectrophotometer.

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette.

    • Immediately begin monitoring the decrease in absorbance at 309 nm over time. This decrease corresponds to the consumption of the DBCO reagent.

References

DBCO-PEG4-alkyne solubility issues in PBS buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for DBCO-PEG4-Alkyne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during bioconjugation experiments, with a specific focus on solubility issues in PBS buffer.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in PBS buffer. What is the problem?

A1: The limited solubility of this compound in aqueous buffers like PBS is a common issue. The dibenzocyclooctyne (DBCO) moiety is inherently hydrophobic, which can lead to poor solubility despite the presence of the hydrophilic PEG4 spacer.[1][2] Direct dissolution in PBS is often challenging. The recommended method is to first dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, and then dilute this stock solution into your aqueous reaction buffer.[3][4]

Q2: What is the maximum concentration of this compound I can use in my aqueous reaction?

Q3: My solution becomes cloudy after adding the this compound stock solution to my protein in PBS. What should I do?

A3: Cloudiness or precipitation upon addition of the this compound stock solution to your protein in PBS is often due to the low aqueous solubility of the DBCO reagent or aggregation of the labeled protein. Here are a few steps you can take:

  • Reduce the final concentration of the organic solvent: Many proteins may precipitate if the final concentration of DMSO or DMF exceeds 10-15%.

  • Optimize the reaction concentration: If possible, try reducing the concentration of the this compound.

  • Proceed with the reaction: In some cases, the solution may become clearer as the reaction proceeds and the DBCO moiety is conjugated to the target molecule.

Q4: What factors can affect the stability of this compound in my experiments?

A4: The stability of this compound can be influenced by several factors:

  • pH: The DBCO group is sensitive to acidic conditions (pH < 5) and can undergo rearrangement and degradation. It is most stable in buffers with a pH range of 6-9.

  • Temperature: Increased temperatures can accelerate the degradation of the DBCO group in aqueous solutions. For long-term storage, it is recommended to store the compound as a solid at -20°C.

  • Aqueous Solutions: Prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity. It is highly recommended to prepare aqueous working solutions fresh for each experiment.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

IssuePotential CauseRecommended Solution
Poor Solubility / Precipitation in PBS The inherent hydrophobicity of the DBCO group.First, dissolve this compound in a water-miscible organic solvent like anhydrous DMSO or DMF to create a concentrated stock solution before diluting into PBS.
High final concentration of the organic solvent (e.g., >15% DMSO/DMF) causing protein precipitation.Keep the final concentration of the organic co-solvent to a minimum, ideally below 10%.
Aggregation of the this compound or the labeled biomolecule.If aggregation is observed, try reducing the concentration of one or both reactants. The PEG4 linker is designed to help reduce aggregation.
Low or No Reaction Yield Reagent Instability: DBCO can degrade over time, especially in aqueous solutions or under acidic conditions.Use fresh reagents and prepare aqueous solutions immediately before use. Avoid buffers with a pH below 7 for prolonged periods.
Suboptimal Reaction Buffer: The buffer composition can affect reaction rates.Use a recommended buffer such as PBS (pH 7.2-7.4) or HEPES (pH 7.0-7.5). Ensure the buffer is free of azides, which can react with the DBCO group.
Incorrect Molar Ratio: An inappropriate ratio of this compound to your azide-containing molecule can limit the reaction.For initial experiments, use a 1.5 to 3-fold molar excess of the this compound.
Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions.Reactions are typically run at room temperature for less than 12 hours. Increasing the temperature (e.g., to 37°C) can improve efficiency if your biomolecules are stable at higher temperatures.

Quantitative Data Summary

While precise solubility data for this compound in PBS is not widely published, the following table summarizes the solubility of related DBCO compounds in aqueous buffers, which can serve as a useful reference.

CompoundSolvent/BufferSolubility
DBCO-PEG4-MaleimideAqueous BuffersUp to 6.6 mM
DBCO-PEG4-NHS esterAqueous BuffersUp to 5.5 mM
DBCO-NHCO-PEG4-acidDMSO, DMF, DCMSoluble
DBCO-PEG4-acidDMSO≥ 100 mg/mL (180.96 mM)
DBCO-acidWaterInsoluble
This compoundDCM, THF, acetonitrile, DMF, DMSOSoluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in aqueous bioconjugation reactions.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Procedure:

  • Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

  • Add a calculated volume of anhydrous DMSO or DMF to the solid this compound to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Labeling a Protein with this compound

Objective: To conjugate this compound to an azide-modified protein in an aqueous buffer.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (from Protocol 1)

  • Reaction buffer: Phosphate-buffered saline (PBS) or other amine- and azide-free buffer at pH 7-9.

Procedure:

  • Prepare the azide-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the desired molar excess (e.g., 3 equivalents) of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally <10% v/v) to maintain protein stability.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins or to improve yield with dilute samples, the reaction can be incubated overnight at 4°C.

  • Remove the excess, unreacted this compound using a suitable purification method such as size-exclusion chromatography (e.g., desalting column) or dialysis.

  • The DBCO-labeled protein is now ready for downstream applications.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification dbco_solid This compound (Solid) dbco_stock This compound Stock Solution (e.g., 10 mM) dbco_solid->dbco_stock Dissolve dmso Anhydrous DMSO/DMF dmso->dbco_stock reaction_mix Reaction Mixture (Protein + this compound) dbco_stock->reaction_mix Add molar excess protein_azide Azide-Modified Protein in PBS protein_azide->reaction_mix incubation Incubate (RT, 1-4h or 4°C, overnight) reaction_mix->incubation purify Purification (e.g., Desalting Column) incubation->purify final_product DBCO-Labeled Protein purify->final_product

Caption: Experimental workflow for protein labeling with this compound.

G start Insoluble this compound in PBS check_dissolution Was the reagent first dissolved in DMSO or DMF? start->check_dissolution dissolve_in_dmso Action: Dissolve in anhydrous DMSO/DMF to create a stock solution. check_dissolution->dissolve_in_dmso No check_solvent_conc Is the final organic solvent concentration <10%? check_dissolution->check_solvent_conc Yes dissolve_in_dmso->check_solvent_conc reduce_solvent Action: Reduce the volume of the stock solution added. check_solvent_conc->reduce_solvent No check_reagent_conc Is precipitation still observed? check_solvent_conc->check_reagent_conc Yes reduce_solvent->check_reagent_conc reduce_reagent_conc Action: Lower the final concentration of This compound. check_reagent_conc->reduce_reagent_conc Yes proceed Solution is clear. Proceed with the experiment. check_reagent_conc->proceed No reduce_reagent_conc->proceed

Caption: Troubleshooting logic for this compound solubility issues.

References

side reactions of DBCO-PEG4-alkyne and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG4-Alkyne and related reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding potential side reactions and troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional crosslinker used in bioconjugation and chemical biology.[1][2] It contains two reactive groups: a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC), and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3] This allows for the sequential and orthogonal labeling of two different azide-containing molecules. The polyethylene glycol (PEG4) spacer enhances solubility in aqueous solutions and reduces steric hindrance.[4]

Q2: What are the most common side reactions associated with DBCO reagents?

The most common side reactions involving the DBCO group are:

  • Reaction with Thiols: The strained alkyne of the DBCO core can react with free sulfhydryl groups (e.g., from cysteine residues in proteins) in a "thiol-yne" addition reaction.

  • Degradation/Instability: The DBCO group can degrade under certain conditions. It is sensitive to strongly acidic environments and can undergo slow degradation during prolonged incubations in aqueous solutions, a process that is accelerated by increased temperatures. A DBCO-modified antibody was observed to lose 3-5% of its reactivity over four weeks at 4°C.

  • Reaction with Azide Preservatives: Buffers containing sodium azide should be avoided as the azide will react with and consume the DBCO reagent.

Q3: Can the terminal alkyne of this compound undergo side reactions?

Yes, the terminal alkyne can undergo homo-coupling or dimerization, particularly in the presence of a copper catalyst, which is used for CuAAC reactions. This can lead to the formation of unwanted byproducts.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation to azide-modified molecule Degradation of DBCO reagent: The this compound may have degraded due to improper storage or handling. DBCO reagents are sensitive to acidic conditions and prolonged storage in aqueous buffers.Store the reagent as a solid at -20°C, protected from light and moisture. Prepare stock solutions in anhydrous DMSO or DMF and use them fresh. For critical applications, perform an in-house stability test.
Reaction with buffer components: The buffer may contain substances that react with the DBCO group, such as sodium azide.Use buffers that are free of azides. Recommended buffers include phosphate-buffered saline (PBS) at pH 7.4, HEPES, or carbonate buffers.
Hydrolysis of other functional groups: If using a DBCO reagent with an NHS ester, the ester is susceptible to hydrolysis.Prepare stock solutions of NHS ester-containing reagents immediately before use in an anhydrous solvent like DMSO or DMF. Avoid moisture and use non-amine-containing buffers (e.g., Tris, glycine) for the conjugation step.
Non-specific labeling of proteins Reaction with free thiols: The DBCO group can react with cysteine residues on proteins.While the reaction with azides is significantly faster, to minimize thiol-yne side reactions, you can block free thiols on the protein using a reagent like N-ethylmaleimide (NEM) prior to adding the DBCO reagent. However, this may not be suitable if the native disulfide bonds are important for protein function.
Presence of other reactive species: In cellular environments, oxidizing species can lead to the degradation of the DBCO group.For in vitro experiments, ensure the use of purified reagents and buffers. For cellular experiments, be aware of this potential for degradation and consider using control experiments to assess the stability of your DBCO-labeled molecule.
Formation of unexpected byproducts in CuAAC Dimerization of the terminal alkyne: In the presence of a copper catalyst, the terminal alkyne of this compound can dimerize.Optimize the reaction conditions for the CuAAC step. This may include adjusting the concentrations of the reactants, the copper catalyst, and the reducing agent (e.g., sodium ascorbate), as well as the reaction time and temperature.

Data Summary

The stability of the DBCO group is crucial for successful conjugation. The following table provides an illustrative summary of the expected stability of a DBCO reagent under various conditions, based on the known chemistry of its functional groups.

pH of Aqueous Buffer Temperature Incubation Time Expected % Intact DBCO Reagent (Illustrative) Notes
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of DBCO.
7.4 (PBS)4°C48 hours>95%Optimal short-term storage condition for working solutions.
7.4 (PBS)25°C24 hours90 - 95%Good stability at room temperature for typical reaction times.
7.4 (PBS)37°C24 hours80 - 85%Increased temperature accelerates degradation.
8.525°C24 hours90 - 95%Generally stable, but higher pH can increase the rate of hydrolysis of other functional groups if present (e.g., NHS esters).

This data is intended as a guideline. For critical applications, it is recommended to perform an in-house stability test.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Reaction

This protocol outlines a general method for conjugating a DBCO-containing molecule to an azide-containing biomolecule.

  • Prepare the Azide-Containing Sample: Dissolve the azide-modified molecule in a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of any azide preservatives.

  • Prepare the DBCO Reagent: Dissolve the this compound in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution.

  • Reaction Setup: Add the DBCO reagent to the azide-containing sample. A common recommendation is to use a 1.5 to 3-fold molar excess of the DBCO reagent relative to the azide-containing molecule.

  • Incubation: Incubate the reaction mixture. Typical incubation times are 2-4 hours at room temperature or 2-12 hours at 4°C. Longer incubation times may improve efficiency.

  • Purification: After the incubation period, purify the conjugate to remove any unreacted reagents. This can be achieved through methods such as dialysis or size-exclusion chromatography.

Protocol 2: Assessing Off-Target Reactivity with Thiols

This protocol can be used to evaluate the extent of the thiol-yne side reaction.

  • Prepare Samples:

    • Sample A (Thiol + DBCO): A solution of a thiol-containing molecule (e.g., a cysteine-containing peptide) with the DBCO reagent.

    • Sample B (Thiol only): A solution of the thiol-containing molecule alone.

    • Sample C (Azide + Thiol + DBCO): A solution containing equimolar concentrations of an azide-containing molecule and a thiol-containing molecule, to which the DBCO reagent is added.

  • Reaction: Incubate the samples under the same conditions as your intended experiment (e.g., PBS, pH 7.4, room temperature for 4 hours).

  • Analysis: Analyze the samples using HPLC or Mass Spectrometry.

    • In Sample A, a mass increase corresponding to the addition of the DBCO reagent would indicate a reaction with the thiol.

    • By comparing the product formation in Sample C, you can assess the preferential reactivity of the DBCO reagent for the azide versus the thiol under your experimental conditions.

Visual Guides

cluster_main Desired SPAAC Reaction cluster_side Potential Side Reactions DBCO_PEG4_Alkyne This compound Triazole_Product Stable Triazole Conjugate DBCO_PEG4_Alkyne->Triazole_Product SPAAC Thiol_Adduct Thiol-yne Adduct (Non-specific Labeling) DBCO_PEG4_Alkyne->Thiol_Adduct Thiol-yne Reaction DBCO_Degradation DBCO Degradation (Acid, Heat, Oxidants) DBCO_PEG4_Alkyne->DBCO_Degradation Degradation Pathways Alkyne_Dimer Alkyne Dimerization (CuAAC condition) DBCO_PEG4_Alkyne->Alkyne_Dimer Dimerization Azide_Molecule Azide-Modified Molecule Azide_Molecule->Triazole_Product Thiol_Molecule Thiol-Containing Molecule (e.g., Cysteine) Thiol_Molecule->Thiol_Adduct

Caption: Desired vs. side reactions of this compound.

Start Experiment Start: Low Conjugation Yield Check_Reagent 1. Verify DBCO Reagent Integrity Start->Check_Reagent Check_Buffer 2. Check Buffer Composition Check_Reagent->Check_Buffer Reagent OK Failure Persistent Low Yield: Consult Further Check_Reagent->Failure Reagent Degraded Check_Conditions 3. Optimize Reaction Conditions Check_Buffer->Check_Conditions Buffer OK Check_Buffer->Failure Buffer Contains Azides/Amines Check_Purification 4. Evaluate Purification Method Check_Conditions->Check_Purification Conditions Optimized Success Successful Conjugation Check_Conditions->Success Yield Improved Check_Purification->Success Purification OK Check_Purification->Failure Loss During Purification

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Enhancing Copper-Free Click Reaction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for copper-free click chemistry, specifically focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments for improved efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is copper-free click chemistry?

Copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that enables the covalent ligation of two molecules without the need for a cytotoxic copper catalyst.[1][2] The reaction's driving force is the high ring strain of a cyclooctyne, which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage.[1][2][3] This method is particularly advantageous for in vivo and live-cell applications where copper toxicity is a concern.

Q2: What are the main advantages of copper-free click chemistry over copper-catalyzed click chemistry (CuAAC)?

The primary advantage is its biocompatibility due to the absence of a toxic copper catalyst, making it suitable for experiments in living systems. It also simplifies purification as there is no need to remove residual copper from the final product.

Q3: My SPAAC reaction has a low yield. What are the potential causes?

Several factors can contribute to low reaction yields in copper-free click chemistry:

  • Reagent Instability: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage, leading to degradation or oligomerization.

  • Steric Hindrance: Bulky molecules or functional groups near the azide or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.

  • Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in incomplete consumption of the limiting reagent.

  • Suboptimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly impact reaction kinetics.

Q4: How can I improve the yield of my SPAAC reaction?

To improve the yield, consider the following optimization strategies:

  • Optimize Stoichiometry: Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.

  • Improve Solubility: If solubility is an issue, consider using a co-solvent like DMSO or DMF. For biomolecules, denaturing or solvating conditions might be necessary to expose the reactive groups.

  • Adjust Reaction Conditions: Screen different buffers and pH values. For instance, HEPES buffer at pH 7 has been shown to provide higher reaction rates than PBS in some cases. Increasing the temperature can also accelerate the reaction, provided your molecules are stable.

  • Choose a More Reactive Cyclooctyne: If kinetics are slow, consider switching to a more reactive cyclooctyne derivative.

Q5: My reaction is very slow. How can I increase the reaction rate?

Slow reaction rates are a common challenge. Here are some ways to accelerate your SPAAC reaction:

  • Increase Reactant Concentration: Higher concentrations of reactants will lead to a faster reaction rate.

  • Elevate the Temperature: If your reactants are thermally stable, increasing the temperature (e.g., from room temperature to 37°C) can significantly boost the reaction rate.

  • Select a Faster Cyclooctyne: The choice of cyclooctyne is critical. Highly strained cyclooctynes like DIFO or BARAC react much faster than less strained ones like some BCN derivatives.

  • Optimize the Solvent: The choice of solvent can influence reaction kinetics. While aqueous buffers are common for biological applications, the addition of organic co-solvents can sometimes enhance rates, provided they don't negatively impact your biomolecules.

Q6: I am observing unexpected side products. What could be the cause?

Side product formation can arise from:

  • Reagent Degradation: As mentioned, strained cyclooctynes can degrade or oligomerize, especially with improper storage or handling. Some highly reactive cyclooctynes can also self-react.

  • Non-specific Reactions: While rare, some highly reactive cyclooctynes could potentially react with other functional groups in a complex biological system.

  • Impurities in Starting Materials: Ensure the purity of your azide and cyclooctyne reagents to avoid side reactions from contaminants.

Q7: What should I consider when choosing a cyclooctyne reagent?

The choice of cyclooctyne involves a trade-off between reactivity and stability. Highly strained cyclooctynes like DIFO reagents react very quickly but may be less stable. Conversely, more stable cyclooctynes like BCN may have slower reaction kinetics. Consider the specific requirements of your experiment, such as the desired reaction time and the chemical environment.

Q8: What is the optimal buffer and pH for a SPAAC reaction?

The optimal buffer and pH can be system-dependent. However, it is generally recommended to perform the reaction at a pH between 7 and 8. Studies have shown that buffer choice can significantly impact reaction rates; for example, one study found that HEPES buffer at pH 7 provided higher reaction rates than PBS at the same pH. It is advisable to screen a few different buffer systems to find the best one for your specific reactants.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during copper-free click reactions.

Problem Potential Cause Suggested Solution
Low or No Product Formation Reagent Instability/Degradation 1. Verify the integrity of your azide and cyclooctyne reagents. If possible, test with fresh reagents. 2. Store cyclooctynes under recommended conditions (typically cold and protected from light) and use them promptly after reconstitution.
Incorrect Stoichiometry 1. Carefully check the concentrations of your stock solutions. 2. Try using a slight excess (1.5-2 equivalents) of one reagent to drive the reaction.
Poor Solubility 1. Ensure both reactants are fully dissolved in the reaction mixture. 2. Add a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) to improve solubility.
Steric Hindrance 1. If possible, redesign your molecules to introduce a longer linker between the reactive moiety and the bulky group. 2. Consider using a smaller, less sterically hindered cyclooctyne.
Slow Reaction Rate Low Reactivity of Cyclooctyne 1. Switch to a more strained and therefore more reactive cyclooctyne (e.g., DBCO, DIFO, BARAC).
Suboptimal Reaction Conditions 1. Increase the concentration of the reactants. 2. If your molecules are stable, increase the reaction temperature (e.g., to 37°C). 3. Screen different buffers (e.g., PBS vs. HEPES) and pH values (typically pH 7-8).
Multiple Products/Side Reactions Impure Starting Materials 1. Analyze the purity of your starting materials (azide and cyclooctyne) by an appropriate method (e.g., LC-MS, NMR). 2. Purify the reagents if necessary.
Cyclooctyne Instability 1. Highly reactive cyclooctynes can sometimes undergo side reactions or oligomerization. Use fresh reagents and consider the stability of your chosen cyclooctyne under your experimental conditions.
Difficulty in Purification Excess Reagents 1. Optimize stoichiometry to minimize excess reagents. 2. Choose a purification method appropriate for your product (e.g., size-exclusion chromatography, dialysis, HPLC).

Data Presentation

Table 1: Comparison of Common Cyclooctynes in SPAAC Reactions

CyclooctyneCommon AbbreviationRelative ReactivityKey Features
DibenzocyclooctyneDBCO, ADIBOHighGood balance of reactivity and stability; widely used and commercially available.
BicyclononyneBCNModerate to HighOften more reactive than DBCO in certain contexts.
Difluorinated CyclooctyneDIFOVery HighElectron-withdrawing fluorine groups significantly increase reactivity.
BiarylazacyclooctynoneBARACVery HighExceptionally fast reaction kinetics, suitable for rapid labeling.
Monofluorinated CyclooctyneMFCOModerateGood stability for long-term storage, with reactivity somewhat slower than DIFO.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general guideline for conjugating an azide-modified molecule to a cyclooctyne-modified molecule.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.

    • Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.

    • If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving proteins that may denature.

    • Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction.

    • Incubate the reaction at a suitable temperature (e.g., room temperature or 37°C) for a duration determined by the reactivity of the chosen cyclooctyne (can range from minutes to several hours).

    • Protect the reaction from light if either of the molecules is light-sensitive.

  • Monitoring and Purification:

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS, SDS-PAGE (for proteins), or HPLC.

    • Once the reaction is complete, purify the conjugate using standard methods like size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.

Protocol 2: Small Molecule Control Reaction

This protocol helps to determine if the issue with a low-yield reaction is due to the reagents or the conditions.

  • Small Molecule Test:

    • Perform a small-scale control reaction using simple, commercially available azide and cyclooctyne small molecules (e.g., benzyl azide and DBCO-amine).

    • Follow the general SPAAC protocol (Protocol 1) with these control reagents.

  • Analysis:

    • Analyze the reaction mixture by LC-MS or TLC to confirm the formation of the expected triazole product.

  • Interpretation:

    • Successful Control Reaction: If the control reaction proceeds with high efficiency, the issue likely lies with your specific biomolecules. This could be due to steric hindrance, insolubility, or degradation of your azide or cyclooctyne-modified biomolecule.

    • Failed Control Reaction: If the control reaction also fails, the problem is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions of the azide or cyclooctyne.

Visualizations

SPAAC_Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism cluster_reactants Reactants cluster_product Product Azide Molecule-N₃ (Azide) Triazole Molecule-Triazole-Molecule' Azide->Triazole [3+2] Cycloaddition Cyclooctyne Molecule'-Cyclooctyne Cyclooctyne->Triazole Experimental_Workflow ReagentPrep 1. Reagent Preparation (Azide & Cyclooctyne) ReactionSetup 2. Reaction Setup (Combine Reactants) ReagentPrep->ReactionSetup Incubation 3. Incubation (Temperature & Time) ReactionSetup->Incubation Monitoring 4. Reaction Monitoring (LC-MS, HPLC, etc.) Incubation->Monitoring Purification 5. Product Purification (Chromatography, Dialysis) Monitoring->Purification Analysis 6. Final Product Analysis Purification->Analysis Troubleshooting_Tree Start Low Reaction Yield? ControlRxn Run Small Molecule Control Reaction Start->ControlRxn ControlSuccess Control Successful? ControlRxn->ControlSuccess BiomoleculeIssue Issue with Biomolecules: - Steric Hindrance - Insolubility - Degradation ControlSuccess->BiomoleculeIssue Yes ConditionIssue Issue with General Conditions: - Buffer/pH - Solvent - Reagent Integrity ControlSuccess->ConditionIssue No

References

purification challenges with DBCO-PEG4-alkyne labeled peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG4-alkyne labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges and experimental best practices associated with these reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide labeling?

A1: this compound is a labeling reagent used in copper-free click chemistry. It consists of three parts:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically with azide-functionalized molecules in a reaction called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2]

  • PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer that improves the solubility of the labeled peptide in aqueous buffers and reduces potential aggregation.[1]

  • Alkyne: While DBCO is the reactive "alkyne" for click chemistry, this term in the reagent name can be confusing. The key reactive group for SPAAC is the DBCO moiety itself.

This method is ideal for biological applications because it is bioorthogonal—meaning it doesn't interfere with native biological processes—and avoids the use of cytotoxic copper catalysts required in traditional click chemistry.[1][3]

Q2: How should I store my this compound reagents?

A2: For long-term storage, the solid reagent should be kept at -20°C, protected from light and moisture. Stock solutions are typically prepared in anhydrous DMSO or DMF and can be stored at -20°C for days to months. However, since DMSO is hygroscopic (absorbs moisture), it is best to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Aqueous working solutions should be prepared fresh on the day of the experiment.

Q3: How stable is the DBCO group in aqueous solutions?

A3: The DBCO group is generally stable in aqueous buffers with a pH range of 6-9. However, prolonged incubation can lead to gradual degradation through oxidation or the addition of water to the strained triple bond. One study noted a 3-5% loss of reactivity for a DBCO-modified antibody over four weeks at 4°C. Stability is highest at a neutral to slightly basic pH. Strongly acidic conditions should be avoided as they can cause the DBCO ring to degrade.

Q4: Are there any buffer components I should avoid during the labeling reaction?

A4: Yes. Critically, avoid buffers containing sodium azide , as the azide will react directly with the DBCO group, consuming your reagent. Also, avoid buffers with primary amines (e.g., Tris, glycine) if you are using an NHS-ester variant of the DBCO reagent for labeling, as they will compete with your peptide for reaction. These buffers can, however, be used to quench the reaction.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound labeled peptides.

Problem 1: Low Yield of Labeled Peptide
Possible Cause Recommended Solution
Degradation of DBCO Reagent Ensure proper storage of the DBCO reagent (-20°C, protected from light and moisture). Prepare stock solutions in anhydrous DMSO/DMF and aliquot for single use to prevent moisture contamination.
Suboptimal Reaction pH The labeling reaction, especially with NHS esters, is most efficient at a pH between 7 and 9. Lower pH can slow the reaction, while higher pH can increase the rate of hydrolysis of the NHS ester.
Presence of Competing Nucleophiles Avoid buffers containing primary amines (e.g., Tris) during the labeling step with NHS esters. Ensure the peptide solution is free from other nucleophilic contaminants.
Insufficient Molar Excess of DBCO Reagent Increase the molar excess of the DBCO reagent. A 10- to 20-fold molar excess is a common starting point for labeling peptides. Optimization may be required.
Steric Hindrance The DBCO group is bulky. If the labeling site on the peptide is sterically hindered, the reaction efficiency may be reduced. Consider alternative, less bulky linkers like BCN if this is a persistent issue.
Problem 2: Presence of Unreacted DBCO Reagent in Final Product
Possible Cause Recommended Solution
Inefficient Purification Unreacted this compound is a small molecule that can be challenging to separate from the peptide. Standard purification methods need to be optimized.
Hydrophobicity of DBCO The DBCO moiety is hydrophobic, which can lead to co-elution with the peptide during RP-HPLC if the gradient is not optimized.
Aggregation The hydrophobicity of DBCO can sometimes cause aggregation of the labeled peptide or the reagent itself, complicating purification.
Problem 3: Multiple Peaks or Broad Peaks during RP-HPLC Analysis
Possible Cause Recommended Solution
Incomplete Reaction The sample contains a mixture of unlabeled peptide, mono-labeled peptide, and potentially multi-labeled species, leading to multiple peaks. Increase reaction time or molar excess of the DBCO reagent to drive the reaction to completion.
Oxidation or Degradation The DBCO group can degrade under certain conditions (e.g., prolonged exposure to acidic conditions or oxidants). This can create closely related impurities that are difficult to separate. Perform reactions and purification promptly.
Isomers If the peptide has multiple labeling sites (e.g., multiple lysine residues for an NHS-ester reaction), positional isomers may form, resulting in closely eluting peaks.
Poor Peak Shape Hydrophobic interactions between the DBCO group and the stationary phase can cause peak tailing. Using a wide-pore C18 column and optimizing the organic solvent gradient can improve peak shape.

Experimental Protocols & Data

Protocol 1: Purification of DBCO-Labeled Peptides by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying DBCO-labeled peptides and separating them from unlabeled starting material and excess reagent.

1. Materials:

  • Column: C18 wide-pore column (e.g., 300 Å pore size) is recommended for peptides to ensure proper interaction with the stationary phase.
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
  • Sample: Crude reaction mixture containing the DBCO-labeled peptide.

2. Methodology:

  • Dissolve the crude peptide mixture in a small volume of Mobile Phase A or a buffer compatible with the injection.
  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
  • Inject the sample onto the column.
  • Elute the peptide using a linear gradient of increasing acetonitrile concentration. The gradient must be optimized for the specific peptide. A shallow gradient is often required to resolve the labeled peptide from the unlabeled peptide, as the DBCO group imparts significant hydrophobicity.
  • Monitor the elution profile at 220 nm (for the peptide backbone) and ~309 nm (for the DBCO group).
  • Collect fractions corresponding to the desired product peak.
  • Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., ESI-MS).
  • Lyophilize the pure fractions to obtain the final product.

Table 1: Typical RP-HPLC Parameters
ParameterRecommended SettingRationale
Column Type C18, Wide-Pore (≥300 Å)Accommodates larger molecules like peptides for better resolution.
Mobile Phase Water/Acetonitrile with 0.1% TFATFA acts as an ion-pairing agent to improve peak shape.
Gradient Shallow, linear gradient (e.g., 0.5-1% B/min)Provides high resolution needed to separate closely eluting species.
Flow Rate 1.0 mL/min (for analytical scale)Standard flow rate for good separation.
Detection 220 nm & 309 nm220 nm detects peptide bonds; 309 nm is specific for the DBCO moiety.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for labeling a peptide with a DBCO-PEG4-NHS ester and subsequent purification.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Peptide_Solution Prepare Peptide in Amine-Free Buffer (pH 7-9) Reaction_Mix Mix Peptide and DBCO Reagent (e.g., 1:20 molar ratio) Peptide_Solution->Reaction_Mix DBCO_Solution Dissolve DBCO-PEG4-NHS in Anhydrous DMSO DBCO_Solution->Reaction_Mix Incubation Incubate (RT, 2h or 4°C, overnight) Reaction_Mix->Incubation Purification Purify via RP-HPLC Incubation->Purification Analysis Analyze Fractions (Mass Spectrometry) Purification->Analysis Final_Product Lyophilize Pure Fractions Analysis->Final_Product

General workflow for peptide labeling and purification.
Troubleshooting Logic for Purification

This diagram outlines the logical steps to troubleshoot common purification challenges.

G Start Crude Product Post-Reaction HPLC_Analysis Analyze aliquot by RP-HPLC Start->HPLC_Analysis Problem Problem Identified? HPLC_Analysis->Problem Low_Yield Low Product Peak Problem->Low_Yield Yes (Low Yield) Impurity Excess Reagent or Side Products Problem->Impurity Yes (Impurity) Good_Result Proceed to Preparative HPLC Problem->Good_Result No Check_Reagents Check Reagent Stability & Reaction Conditions Low_Yield->Check_Reagents Optimize_Gradient Optimize HPLC Gradient (e.g., make it shallower) Impurity->Optimize_Gradient Check_pH Verify Reaction pH (7-9 for NHS) Check_Reagents->Check_pH Increase_Excess Increase Molar Excess of DBCO Reagent Check_pH->Increase_Excess

Logical flow for troubleshooting purification issues.

References

Technical Support Center: Effect of pH on DBCO-PEG4-Alkyne Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the impact of pH on the kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO-PEG4-Alkyne. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data, and detailed experimental protocols to help you optimize your bioconjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions, with a focus on pH and buffer-related causes.

IssuePotential CauseRecommended Solution
Low or No Reaction Yield 1. Suboptimal Reaction pH: The reaction rate is pH-dependent. While generally robust, kinetics can be slow at non-optimal pH values.Optimize the pH within the 7-9 range.[1][2] Studies have shown that higher pH values can sometimes increase the reaction rate, depending on the buffer system.[3][4]
2. Inappropriate Buffer System: Reaction rates can vary significantly between different buffers, even at the same pH.[1]For many SPAAC reactions, HEPES and borate buffers have shown higher reaction rates compared to PBS. If experiencing slow kinetics in PBS, consider switching to HEPES.
3. Reagent Instability: The DBCO group can be sensitive to prolonged exposure to acidic conditions (pH < 7).Ensure your reaction buffer is not acidic. If your biomolecules require acidic storage, adjust the pH to the neutral-to-basic range immediately before initiating the reaction.
Formation of Aggregates or Precipitate 1. pH Affecting Biomolecule Solubility: The pH of the buffer may be close to the isoelectric point (pI) of your protein or peptide, causing it to lose solubility and precipitate.Adjust the buffer pH to be at least one unit away from the pI of your biomolecule. The hydrophilic PEG4 linker on the DBCO reagent is designed to reduce aggregation.
2. Hydrophobicity of DBCO: The DBCO moiety itself is hydrophobic and can contribute to the aggregation of the final conjugate, potentially leading to faster clearance in vivo.While pH is not a direct solution, ensuring optimal solubility of all components is key. If aggregation is observed, try reducing the concentration of the reactants.
Degradation of DBCO Reagent 1. Hydrolysis of NHS Ester: If DBCO was introduced via a DBCO-NHS ester, the NHS ester is highly susceptible to hydrolysis at high pH, which renders it inactive for conjugation to primary amines.When labeling a molecule with a DBCO-NHS ester, perform the reaction in a non-amine-containing buffer at a pH between 7 and 9 to balance the reaction rate against hydrolysis.
2. Reaction with Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with NHS esters.Always use non-amine-containing buffers like PBS, HEPES, or borate buffer for NHS ester reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound reaction? A1: For most bioconjugation applications, a pH range of 7-9 is recommended. While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is generally less sensitive to pH than copper-catalyzed click chemistry (CuAAC), the reaction rate can be influenced by the specific pH and buffer used. Studies indicate that higher pH values often increase the reaction rate, though this is highly dependent on the buffer system.

Q2: How significantly does buffer selection impact the reaction rate at a given pH? A2: The choice of buffer can have a substantial impact. For example, one study on the reaction of sulfo-DBCO with an azide at 37°C found that at pH 7, HEPES buffer yielded a higher second-order rate constant (0.55 - 1.22 M⁻¹s⁻¹) compared to PBS (0.32 - 0.85 M⁻¹s⁻¹). Borate buffer at pH 10 also demonstrated a high rate constant of up to 1.18 M⁻¹s⁻¹.

Q3: Can the DBCO group degrade? What role does pH play in its stability? A3: Yes, the DBCO group can degrade under certain conditions. It is sensitive to prolonged exposure to acidic conditions (pH < 7). Interestingly, in some intracellular environments, degradation of DBCO was observed at neutral pH but not at acidic pH. For general laboratory bioconjugation, it is best to maintain a near-neutral to slightly basic pH to ensure both stability and optimal reaction kinetics.

Q4: Are there any buffer components I should absolutely avoid? A4: Yes. If you are using a DBCO-NHS ester to label a protein or other amine-containing molecule, you must avoid buffers that contain primary or secondary amines, such as Tris or glycine. These buffer components will compete with your target molecule, leading to low labeling efficiency. Additionally, avoid any buffers containing azides (e.g., sodium azide as a preservative), as this will react directly with your DBCO reagent.

Data Presentation

The following table summarizes quantitative data on the effect of different buffers and pH values on the second-order rate constant (k₂) of the SPAAC reaction between sulfo-DBCO and an azide at 37°C.

BufferpHSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Citation(s)
PBS70.32 - 0.85
HEPES70.55 - 1.22
MES6~0.4
Borate10up to 1.18
DMEM7.40.59 - 0.97
RPMI7.40.27 - 0.77

Experimental Protocols

Protocol 1: General Procedure for Trial this compound Conjugation

This protocol provides a general workflow for a trial conjugation. Concentrations and volumes should be optimized for your specific application.

  • Reagent Preparation:

    • Dissolve the this compound in a compatible, anhydrous organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).

    • Dissolve your azide-containing molecule (e.g., protein, peptide) in the desired reaction buffer (e.g., PBS pH 7.4, or HEPES pH 7.5) to a known concentration.

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of your azide-containing molecule.

    • A common starting point is to use a 2 to 10-fold molar excess of the DBCO reagent relative to the azide-containing molecule.

    • The final concentration of the organic co-solvent (e.g., DMSO) should be kept low (ideally <10% v/v) to avoid negative effects on biomolecules like proteins.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature, such as room temperature or 37°C.

    • Reaction times can vary from a few minutes to several hours, depending on the kinetics of your specific reactants and their concentrations. Typical reaction times are less than 12 hours.

  • Analysis and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).

    • Once the reaction is complete, purify the conjugate to remove excess, unreacted reagents using a suitable method like size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Kinetic Analysis of pH Effect by UV-Vis Spectrophotometry

This protocol allows you to determine the reaction rate constant by monitoring the characteristic absorbance of the DBCO group.

  • Instrument Setup:

    • Set a UV-Vis spectrophotometer to monitor absorbance at approximately 309 nm, which is a characteristic absorbance peak for the DBCO group.

  • Sample Preparation:

    • Prepare a series of reaction buffers (e.g., PBS, HEPES) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

    • In a quartz cuvette, prepare a solution of your azide-containing molecule in the first buffer to be tested. Allow the solution to thermally equilibrate in the spectrophotometer.

  • Kinetic Measurement:

    • Initiate the reaction by adding a calculated amount of the this compound stock solution. To ensure pseudo-first-order kinetics, the azide should typically be in large excess compared to the DBCO reagent.

    • Immediately begin monitoring the decay of the DBCO absorbance at 309 nm over time.

  • Data Analysis:

    • The consumption of the DBCO-alkyne should follow a pseudo-first-order decay.

    • The observed rate constant (k_obs) can be obtained by fitting the absorbance vs. time data to a single exponential decay equation.

    • The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the azide in excess (k₂ = k_obs / [Azide]).

    • Repeat the experiment for each prepared pH/buffer combination to determine the optimal conditions.

Visualizations

TroubleshootingWorkflow start Low or No Reaction Yield check_reagents 1. Check Reagents start->check_reagents check_ph 2. Check pH & Buffer check_reagents->check_ph Reagents OK sub_reagents1 Are reagents fresh? Avoid azide contamination. check_reagents->sub_reagents1 check_ratio 3. Check Molar Ratio check_ph->check_ratio pH/Buffer OK sub_ph1 Is pH in 7-9 range? check_ph->sub_ph1 sub_ph2 Is buffer optimal? (e.g., HEPES > PBS) check_ph->sub_ph2 sub_ph3 Avoid acidic conditions (pH<7). check_ph->sub_ph3 check_conditions 4. Check Reaction Time & Temperature check_ratio->check_conditions Ratio OK sub_ratio Is there a 2-10x excess of one component? check_ratio->sub_ratio success Reaction Optimized check_conditions->success Conditions OK sub_conditions Incubate longer or at higher temp (RT or 37°C)? check_conditions->sub_conditions

Caption: A logical workflow for troubleshooting low-yield DBCO-alkyne reactions.

ExperimentalWorkflow prep_buffers 1. Prepare Buffers (e.g., PBS, HEPES) at various pH values (6.5-8.5) prep_reactants 2. Prepare Reactant Stock Solutions (DBCO in DMSO, Azide in Buffer) prep_buffers->prep_reactants run_reactions 3. Initiate Reactions in Parallel (One for each pH/buffer condition) prep_reactants->run_reactions monitor_kinetics 4. Monitor Reaction Progress (e.g., UV-Vis at 309 nm, HPLC, LC/MS) run_reactions->monitor_kinetics analyze_data 5. Analyze Data (Calculate rate constants) monitor_kinetics->analyze_data determine_optimal 6. Determine Optimal pH/Buffer analyze_data->determine_optimal

Caption: Experimental workflow for systematically optimizing the reaction pH.

References

Technical Support Center: Purification of DBCO-PEG4-Alkyne Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted DBCO-PEG4-alkyne from conjugation reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound after a conjugation reaction?

The most prevalent methods for separating unreacted this compound from larger biomolecules (e.g., antibodies, proteins) are based on size differences. These techniques include:

  • Size-Exclusion Chromatography (SEC) / Desalting: This method employs a porous resin to separate molecules by size. Larger conjugated biomolecules pass through the column more quickly, while the smaller, unreacted this compound molecules are retained longer, enabling their effective removal. Spin desalting columns are a convenient format for this application.[1]

  • Dialysis: This technique involves placing the reaction mixture within a semi-permeable membrane with a specific molecular weight cut-off (MWCO). When submerged in a large volume of buffer, the smaller this compound molecules diffuse out of the membrane, while the larger conjugated biomolecule is retained.[1]

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and scalable method, particularly for larger sample volumes. The reaction mixture is passed tangentially across a membrane surface. With the continuous addition of fresh buffer (diafiltration), the smaller impurities like excess this compound are washed away.[1][2]

Q2: How do I choose the most suitable purification method for my experiment?

The selection of the optimal purification method depends on several factors, including your sample volume, the molecular weight of your conjugated product, and the desired level of purity.

MethodTypical Sample VolumeAdvantagesDisadvantages
Spin Desalting Columns (SEC) 50 µL - 4 mLFast, high recovery, easy to use.[1]Can be costly for a large number of samples.
Gravity Flow SEC > 1 mLGood separation, scalable.Slower than spin columns, requires fraction collection and analysis.
Dialysis > 100 µLInexpensive for larger volumes, gentle on samples.Time-consuming (can take overnight), potential for sample dilution.
Tangential Flow Filtration (TFF) > 5 mLFast for large volumes, scalable, can also concentrate the sample.Requires specialized equipment.

Q3: How can I confirm that the unreacted this compound has been successfully removed?

The removal of excess DBCO reagent can be monitored by measuring the UV absorbance of your purified sample. The DBCO group has a characteristic absorbance peak around 309 nm. A significant decrease in the ratio of absorbance at 309 nm to the absorbance at 280 nm (A309/A280) indicates successful removal of the free this compound.

Troubleshooting Guide

Issue 1: Low recovery of the conjugated product after purification.

Possible CauseTroubleshooting Steps
Incorrect MWCO/Pore Size Selection For dialysis, ensure the MWCO of the membrane is at least 10-20 times smaller than the molecular weight of your product to prevent its loss. For SEC, choose a resin with an appropriate exclusion limit for your biomolecule.
Overloading of Desalting Column Do not exceed the manufacturer's recommended sample volume for the spin or gravity flow column. Overloading can lead to poor separation and loss of product.
Non-specific Binding The conjugated antibody may be binding to the purification column or membrane. Test different size-exclusion chromatography (SEC) resins or tangential flow filtration (TFF) membranes to identify one with minimal non-specific binding.
Product Precipitation High concentrations of the antibody or the DBCO reagent can cause precipitation. Consider diluting the sample before purification or screening different buffer conditions to improve solubility.

Issue 2: Inefficient removal of excess this compound.

Possible CauseTroubleshooting Steps
Insufficient Buffer Exchange (Dialysis) Use a large volume of dialysis buffer (at least 1000 times the sample volume) and perform a minimum of two buffer changes over 12-24 hours to ensure a sufficient concentration gradient for diffusion.
Inadequate Equilibration (Desalting Columns) Ensure the desalting column is thoroughly equilibrated with the exchange buffer according to the manufacturer's protocol. For critical applications, passing the eluate through a second column can improve purity.
Column Overloading (SEC) Exceeding the recommended sample volume for the desalting column will result in co-elution of the small molecule with your larger product.
Suboptimal Diafiltration Parameters (TFF) Ensure a sufficient number of diavolumes (typically 5-10) are performed to wash out the small molecules. Optimize transmembrane pressure and cross-flow rate to maximize efficiency without compromising product integrity.

Data Presentation

The following table summarizes the typical performance of different methods for removing small molecule linkers.

ParameterSize-Exclusion Chromatography (Spin Columns)DialysisTangential Flow Filtration (TFF)
Removal Efficiency >95% removal of salts and other small molecules.Dependent on buffer exchange volume and frequency; can achieve high purity.Can achieve >99.8% reduction in free linker-drug concentration.
Typical Protein Recovery 70% to >95%, dependent on the protein and sample concentration.Generally high, but some loss can occur due to handling and non-specific binding to the membrane.Typically >95% recovery.
Processing Time < 15 minutes4 hours to overnight1 - 4 hours, depending on volume and system.
Endotoxin Levels Not specifically designed for endotoxin removal.Can reduce endotoxin levels, but not as effectively as TFF.Can effectively reduce endotoxin levels (e.g., to 0.11 EU/mg).

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using a Spin Desalting Column

This method is ideal for the rapid purification of small-volume samples (50 µL - 4 mL).

  • Column Preparation: Select a spin desalting column with a molecular weight cut-off (MWCO) appropriate for your biomolecule (e.g., 7K MWCO for most antibodies).

  • Equilibration:

    • Remove the column's bottom closure and place it in a collection tube.

    • Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 1 minute) to remove the storage buffer.

    • Add 2-3 column volumes of your desired exchange buffer (e.g., PBS) to the top of the resin.

    • Centrifuge again to pass the buffer through the resin. Repeat this step 2-3 times to ensure the column is fully equilibrated with the new buffer.

  • Sample Loading:

    • Place the equilibrated column into a new, clean collection tube.

    • Slowly apply your reaction mixture to the center of the packed resin bed. Do not exceed the maximum sample volume recommended by the manufacturer.

  • Elution:

    • Centrifuge the column according to the manufacturer's protocol (typically at 1,000 - 1,500 x g for 2 minutes).

    • The purified, desalted conjugate will be in the collection tube. The unreacted this compound will be retained in the resin.

Protocol 2: Removal of Unreacted this compound using Dialysis

This method is suitable for larger sample volumes and is gentle on the sample.

  • Membrane Preparation:

    • Select a dialysis tubing or cassette with an appropriate MWCO (e.g., 10K for an antibody).

    • Prepare the dialysis membrane according to the manufacturer's instructions, which may involve rinsing with water or buffer.

  • Sample Loading:

    • Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution.

    • Securely close the tubing or cassette.

  • Dialysis:

    • Place the sealed dialysis device in a beaker containing a large volume of the desired buffer (at least 1000 times the sample volume).

    • Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Exchange:

    • Allow dialysis to proceed for at least 4 hours.

    • Change the dialysis buffer.

    • Repeat the buffer change at least twice more, with the final dialysis step proceeding overnight to ensure complete removal of the small molecule.

  • Sample Recovery:

    • Carefully remove the dialysis device from the buffer.

    • Recover the purified sample using a syringe or by carefully opening the tubing.

Mandatory Visualization

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_separation Separation cluster_analysis Analysis Biomolecule Biomolecule (e.g., Antibody) Reaction_Mix Reaction Mixture Biomolecule->Reaction_Mix DBCO_PEG4_Alkyne This compound DBCO_PEG4_Alkyne->Reaction_Mix Purification_Method Select Purification Method (SEC, Dialysis, or TFF) Reaction_Mix->Purification_Method Purified_Product Purified Conjugate Purification_Method->Purified_Product Waste Unreacted this compound (Waste) Purification_Method->Waste Analysis QC Analysis (e.g., UV-Vis) Purified_Product->Analysis

References

Technical Support Center: DBCO-PEG4-Alkyne Stability with Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of reducing agents on the stability of DBCO-PEG4-alkyne.

Troubleshooting Guide

Issue: Low or no conjugation efficiency after using a reducing agent.

This is a common issue that can often be traced back to the stability of the DBCO moiety in the presence of certain reducing agents. Use this guide to troubleshoot your experiment.

Q1: My copper-free click chemistry reaction yield is low after pre-treating my sample with a reducing agent. What could be the cause?

A1: The primary cause is likely the degradation of the DBCO (dibenzocyclooctyne) group by the reducing agent. Not all reducing agents are compatible with DBCO.

  • TCEP (Tris(2-carboxyethyl)phosphine): DBCO has shown instability in the presence of TCEP.[1] While the reaction may be slow, with a reported half-life of greater than 24 hours in one study, significant degradation can occur over this period, leading to reduced conjugation efficiency.[1]

  • DTT (Dithiothreitol): DTT is generally considered a more compatible reducing agent for reactions involving DBCO.[1] However, it is a thiol-containing compound and can still react with the strained alkyne of DBCO through a thiol-yne addition reaction, although this is generally less efficient than the desired azide-alkyne cycloaddition.[2][3]

Q2: How can I determine if my this compound has been degraded by a reducing agent?

A2: You can assess the stability of your this compound using High-Performance Liquid Chromatography (HPLC). By monitoring the peak corresponding to your intact DBCO-containing molecule over time, you can quantify its degradation. The DBCO group has a characteristic UV absorbance at approximately 309 nm, which can be used for detection. A decrease in the area of this peak over time indicates degradation.

Q3: Are there alternative reducing agents that are more compatible with DBCO?

A3: While DTT is a commonly recommended alternative to TCEP, the choice of reducing agent is application-specific. For applications requiring the reduction of disulfides prior to a click chemistry step, it is crucial to remove the reducing agent before adding the DBCO-containing reagent. This can be achieved through methods like dialysis or size-exclusion chromatography.

Q4: Can I minimize the degradation of this compound when using a reducing agent?

A4: Yes, you can take the following steps to minimize degradation:

  • Choose the right reducing agent: Whenever possible, use DTT instead of TCEP.

  • Minimize incubation time: Reduce the time your this compound is exposed to the reducing agent.

  • Optimize concentration: Use the lowest effective concentration of the reducing agent.

  • Remove the reducing agent: Before adding your DBCO-reagent, ensure that the reducing agent has been removed from the reaction mixture.

Frequently Asked Questions (FAQs)

Q5: What is the general stability of this compound in aqueous solutions?

A5: this compound is generally stable in aqueous buffers commonly used for bioconjugation (e.g., PBS at pH 7.4). However, its stability can be affected by pH, temperature, and the presence of other reactive species. For long-term storage, it is recommended to keep it at -20°C as a solid or in an anhydrous solvent like DMSO.

Q6: What is the mechanism of DBCO degradation by TCEP?

A6: TCEP is a phosphine-based reducing agent. The phosphorus atom in TCEP can act as a nucleophile and attack the strained alkyne of the DBCO ring. This can lead to the formation of a phosphonium ylide intermediate, which can then undergo further reactions, ultimately resulting in a product that is no longer reactive towards azides.

Q7: What is the thiol-yne reaction and how does it affect my experiment?

A7: The thiol-yne reaction is the addition of a thiol (-SH group) across an alkyne. Reducing agents like DTT contain thiol groups and can react with the DBCO alkyne. This is a side reaction that consumes your DBCO reagent, making it unavailable for the desired click reaction with an azide.

Data on DBCO Stability with Reducing Agents

The following table summarizes the available data on the stability of the DBCO moiety in the presence of common reducing agents.

Reducing AgentConcentrationTemperatureIncubation TimeStability/ReactivityReference
TCEP Not specifiedNot specified24 hoursUnstable
TCEP Not specifiedNot specified> 24 hoursHalf-life
DTT Not specifiedNot specifiedNot specifiedMore stable alternative to TCEP
GSH (Glutathione) Not specifiedNot specified71 minutesHalf-life

Experimental Protocols

Protocol for Assessing the Stability of this compound with a Reducing Agent via HPLC

This protocol provides a general method for quantifying the degradation of this compound in the presence of a reducing agent.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP or DTT)

  • Reverse-Phase HPLC (RP-HPLC) system with a C18 column and UV detector

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Working Solutions:

    • Test Solution: Dilute the this compound stock solution to a final concentration of 100 µM in the aqueous buffer containing the desired concentration of the reducing agent (e.g., 10 mM TCEP or DTT).

    • Control Solution: Prepare a similar solution without the reducing agent.

  • Incubation: Incubate both solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution for HPLC analysis.

  • HPLC Analysis:

    • Inject the aliquots onto the RP-HPLC system.

    • Use a suitable gradient to separate the intact this compound from potential degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20 minutes).

    • Monitor the elution profile at 309 nm to detect the DBCO moiety.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the chromatogram of the time point 0 sample.

    • Integrate the peak area of the intact compound for each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the area at time 0.

    • Plot the percentage of remaining compound against time to determine the degradation kinetics.

Visualizations

DBCO_Degradation_TCEP DBCO This compound Intermediate Phosphonium Ylide Intermediate DBCO->Intermediate Nucleophilic Attack by Phosphorus TCEP TCEP (Tris(2-carboxyethyl)phosphine) TCEP->Intermediate Product Degraded Product (Non-reactive) Intermediate->Product Further Reaction/ Rearrangement

Plausible degradation pathway of DBCO with TCEP.

Thiol_Yne_Reaction DBCO This compound Adduct Thiol-yne Adduct (Non-reactive for SPAAC) DBCO->Adduct Thiol-yne Addition DTT DTT (Thiol) DTT->Adduct

Thiol-yne addition reaction of DTT with DBCO.

Stability_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare DBCO Stock (10 mM in DMSO) Prep_Work Prepare Working Solutions (with and without reducing agent) Prep_Stock->Prep_Work Incubate Incubate at Controlled Temperature Prep_Work->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints HPLC Analyze by RP-HPLC (Monitor at 309 nm) Timepoints->HPLC Data Integrate Peak Area & Calculate % Remaining HPLC->Data Plot Plot % Remaining vs. Time Data->Plot

Workflow for assessing this compound stability.

References

how to confirm successful conjugation to DBCO-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the successful conjugation of molecules to DBCO-PEG4-alkyne.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical tool used in bioconjugation, a process that links different molecules together. It contains a DBCO (dibenzocyclooctyne) group, a four-unit polyethylene glycol (PEG4) spacer, and a terminal alkyne group. The DBCO group reacts with azide-containing molecules through a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that does not require a copper catalyst.[1][2][3][4][5] This makes it highly suitable for use in biological systems where copper can be toxic. The PEG4 spacer increases the hydrophilicity and solubility of the molecule and reduces steric hindrance. The terminal alkyne allows for a subsequent, copper-catalyzed click reaction with another azide-containing molecule.

Q2: How can I confirm that my conjugation to this compound was successful?

A2: Several analytical techniques can be used to confirm a successful conjugation. The most common methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method provides different types of information to validate the formation of the new conjugate.

Q3: What are the expected results from each analytical method for a successful conjugation?

A3: For a successful reaction, you should observe:

  • HPLC: The appearance of a new peak in the chromatogram, representing the newly formed, larger, and often more hydrophobic conjugate.

  • Mass Spectrometry: A clear shift in the mass spectrum corresponding to the addition of the this compound and the azide-containing molecule.

  • NMR Spectroscopy: The appearance of new signals, particularly those corresponding to the newly formed triazole ring, and the disappearance of signals from the starting alkyne and azide groups.

  • UV-Vis Spectroscopy: A decrease in the characteristic absorbance of the DBCO group around 309-310 nm as it is consumed in the reaction.

Troubleshooting Guide

Problem 1: No or low conjugation of DBCO with an azide-containing molecule.

Possible Cause Suggested Solution
One or both of the reaction partners are not correctly labeled with DBCO or azide.Confirm that the starting materials were properly functionalized before proceeding with the conjugation reaction.
The DBCO reagent has decomposed.DBCO reagents can be sensitive to moisture and oxidation. Ensure the reagent is stored correctly and, if possible, use a fresh batch.
The reaction conditions are suboptimal.Optimize the reaction by adjusting the concentration of the reactants, the temperature, or the incubation time. Reactions are often more efficient at higher concentrations and can be incubated at temperatures ranging from 4°C to 37°C for several hours to overnight.
The buffer contains interfering substances.Avoid buffers containing azides, as they will react with the DBCO group. Also, ensure that primary amines (e.g., Tris, glycine) are not present if you are using an NHS-ester activated DBCO, as they will compete with the intended reaction.
Insufficient molar excess of one reactant.Increasing the molar excess of one of the coupling partners (typically 1.5 to 10-fold) can improve conjugation efficiency.

Problem 2: Difficulty purifying the final conjugate.

Possible Cause Suggested Solution
Incomplete removal of unreacted starting materials.Use a purification method with sufficient resolution to separate the conjugate from the starting materials. HPLC is a powerful technique for this purpose. Size-exclusion chromatography (e.g., spin desalting columns) or dialysis can also be effective for removing small molecule reagents from larger biomolecules.
Aggregation of the conjugate.The PEG4 linker in this compound is designed to improve solubility, but aggregation can still occur, especially with hydrophobic molecules. Consider using a buffer with detergents or adjusting the pH to improve solubility.

Experimental Protocols & Workflows

Workflow for Confirming this compound Conjugation

G cluster_0 Reaction Setup cluster_1 Confirmation of Conjugation cluster_2 Purification start Mix Azide-Molecule and This compound react Incubate at RT or 37°C (4-12 hours) start->react hplc HPLC Analysis react->hplc Monitor Reaction ms Mass Spectrometry react->ms Confirm Mass nmr NMR Spectroscopy react->nmr Structural Elucidation purify Purify Conjugate (e.g., HPLC, SEC) hplc->purify ms->purify nmr->purify

Caption: General workflow for conjugation and confirmation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is an excellent method for monitoring the progress of the reaction and assessing the purity of the final conjugate.

Protocol for Reversed-Phase HPLC (RP-HPLC) Analysis:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase.

  • HPLC System:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes is a common starting point.

  • Detection: Monitor the elution profile using a UV detector at wavelengths relevant to your molecules (e.g., 280 nm for proteins, and around 310 nm for the DBCO group).

  • Data Analysis: Compare the chromatogram of the reaction mixture with the chromatograms of the starting materials. A new, typically more retained peak, indicates the formation of the more hydrophobic conjugate. The percentage of conversion can be estimated by integrating the peak areas.

Logical Flow for HPLC Analysis:

HPLC_Flow cluster_input Input Samples cluster_hplc HPLC Analysis cluster_output Output & Analysis start_mat Starting Materials (Azide & DBCO) hplc Run RP-HPLC start_mat->hplc reaction_mix Reaction Mixture reaction_mix->hplc chromatograms Compare Chromatograms hplc->chromatograms new_peak Identify New Peak (Conjugate) chromatograms->new_peak purity Assess Purity & Conversion new_peak->purity

Caption: Workflow for HPLC-based conjugation analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides direct evidence of conjugation by confirming the molecular weight of the product.

Protocol for MS Analysis:

  • Sample Preparation: Depending on the mass spectrometer, the sample may need to be desalted using techniques like C18 StageTips. The sample is then typically dissolved in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the expected conjugate. A successful conjugation will show a peak corresponding to the mass of the final product.

Component Example Molecular Weight (Da)
Azide-containing Peptide1500.0
This compound518.6
Expected Conjugate 2018.6
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the formation of the triazole ring and the overall structure of the conjugate.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a sufficient amount of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).

  • Instrumentation: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

  • Data Analysis:

    • Look for the disappearance of the characteristic proton signals of the alkyne and the azide-adjacent protons from the starting materials.

    • Identify the appearance of new signals in the aromatic region corresponding to the protons of the newly formed triazole ring.

    • Analyze the entire spectrum to confirm the presence of signals from both original molecules now linked together.

This technical support guide provides a foundational understanding and practical steps for confirming your this compound conjugations. For specific applications, further optimization of protocols may be necessary.

References

Technical Support Center: Minimizing Steric Hindrance with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to steric hindrance in your experiments involving long Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how do long PEG linkers help minimize it?

A1: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction or intermolecular interaction. In bioconjugation, this can prevent the efficient binding of a molecule, such as a drug or a labeling agent, to a larger biomolecule like an antibody or protein. Long PEG linkers act as flexible, hydrophilic spacers that create physical distance between the conjugated molecules. This separation can reduce the spatial interference, allowing for more efficient and successful conjugation.[1][2]

Q2: How does the length of a PEG linker impact conjugation efficiency and the properties of the final conjugate?

A2: The length of the PEG linker is a critical parameter that influences several aspects of a bioconjugate:

  • Solubility and Aggregation: Longer PEG chains generally increase the hydrophilicity of the conjugate, which can be crucial when working with hydrophobic payloads, reducing the risk of aggregation.[1]

  • Pharmacokinetics: In drug development, longer PEG linkers can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life.[1]

  • Steric Hindrance: While long linkers are used to overcome steric hindrance, an excessively long PEG chain can sometimes wrap around the biomolecule and interfere with its function.[3] The optimal length often needs to be determined empirically for each specific application.

  • Binding Affinity: The effect of linker length on binding affinity is target-dependent. In some cases, a longer, more flexible linker is beneficial, while in others, a shorter, more rigid linker may lead to higher affinity.

Q3: When should I choose a linear versus a branched PEG linker?

A3: The choice between a linear and a branched PEG linker depends on your experimental goals:

  • Linear PEG linkers are the standard choice for most applications, offering a good balance of flexibility and spacing with minimal steric hindrance from the linker itself.

  • Branched PEG linkers are advantageous when you need to attach multiple molecules at a single conjugation site, thereby increasing the payload capacity (e.g., higher drug-to-antibody ratio in ADCs). They can also provide superior shielding effects, further enhancing in vivo circulation time.

Q4: What are the most common functional groups for PEG linkers and their applications?

A4: The choice of functional group is determined by the available reactive sites on your target molecule:

  • NHS Esters (N-hydroxysuccinimide): React with primary amines (e.g., lysine residues on proteins) to form stable amide bonds. This is a very common and robust conjugation chemistry.

  • Maleimides: React specifically with free sulfhydryl groups (thiols) on cysteine residues to form stable thioether bonds. This allows for site-specific conjugation.

  • Azides and Alkynes: Used in "click chemistry" (e.g., CuAAC or SPAAC) for highly efficient and specific bioconjugation, even in complex biological mixtures.

  • Hydrazides: React with aldehydes or ketones, often generated by oxidizing the carbohydrate moieties on glycoproteins.

Troubleshooting Guides

Problem 1: Low Conjugation Yield

Possible Causes:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce yield.

  • Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered, preventing the PEG linker from accessing it.

  • Inactive Reagents: The functional groups on the PEG linker or the target molecule may have degraded due to improper storage or handling. NHS esters, for example, are moisture-sensitive.

  • Thiol Oxidation: For maleimide-thiol chemistry, free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.

Solutions:

  • Optimize Reaction Conditions:

    • For NHS ester-amine reactions, maintain a pH of 7.2-8.5.

    • For maleimide-thiol reactions, a pH of 6.5-7.5 is optimal to ensure the thiol is in its reactive thiolate form while minimizing reaction with amines.

    • Empirically test different reaction times (e.g., 1, 4, and 12 hours) and temperatures (e.g., 4°C vs. room temperature).

  • Increase Molar Excess of PEG Linker: A higher molar ratio of the PEG linker can help drive the reaction to completion. A 10-20 fold molar excess is a common starting point for protein labeling.

  • Use a Longer PEG Linker: If steric hindrance is suspected, switching to a PEG linker with a longer chain may provide the necessary reach to the conjugation site.

  • Ensure Reagent Activity:

    • Use fresh, high-purity PEG linkers and dissolve them immediately before use.

    • For maleimide-thiol reactions, reduce any disulfide bonds on the biomolecule using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.

Problem 2: Aggregation of the Final Conjugate

Possible Causes:

  • Insufficient PEGylation: If the degree of PEGylation is too low, the PEG chains may not provide a sufficient hydrophilic shield to prevent aggregation, especially with hydrophobic payloads.

  • High Drug-to-Antibody Ratio (DAR): In ADC development, a high DAR with a hydrophobic drug can lead to aggregation.

  • Incorrect Buffer Conditions: The buffer composition and pH may not be optimal for the stability of the final conjugate.

Solutions:

  • Increase the Degree of PEGylation: Adjust the reaction conditions (e.g., higher molar ratio of PEG linker, longer reaction time) to increase the number of PEG chains attached to the biomolecule.

  • Use a Longer or Branched PEG Linker: Longer linear or branched PEG linkers can provide a more effective hydrophilic shield around the conjugate.

  • Optimize Formulation Buffer: Perform buffer screening to find the optimal pH and excipients that enhance the solubility and stability of the final conjugate.

  • Purify Immediately: Purify the conjugate promptly after the reaction to remove unreacted, potentially hydrophobic species that can contribute to aggregation. Size-exclusion chromatography (SEC) is a common method for this.

Problem 3: Loss of Biological Activity

Possible Causes:

  • PEGylation at or Near the Active Site: If the PEG chain is attached at or near the active site of a protein or the antigen-binding site of an antibody, it can sterically hinder its interaction with its target.

  • Conformational Changes: The attachment of a large PEG chain can induce conformational changes in the biomolecule, leading to a loss of activity.

Solutions:

  • Site-Specific Conjugation: Employ conjugation strategies that target sites away from the active or binding regions. For example, use maleimide chemistry to target a specific cysteine residue introduced via site-directed mutagenesis.

  • Use a Shorter or Different Geometry Linker: If steric hindrance at the active site is the issue, a shorter PEG linker or a branched linker might alter the spatial arrangement and restore activity.

  • Protect the Active Site: During the conjugation reaction, the active site can be temporarily blocked by a reversible inhibitor to prevent PEGylation in that region.

  • Characterize the Conjugate: Use analytical techniques such as circular dichroism to assess if significant conformational changes have occurred upon PEGylation.

Data Presentation

Table 1: Impact of Long PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PEG Linker LengthAverage DARPlasma ClearanceIn Vivo Efficacy (Tumor Growth Inhibition)Reference
PEG2~2.5Higher35-45%
PEG4~2.5Higher35-45%
PEG8~4.8Lower75-85%
PEG12~3.7Lower75-85%
PEG24~3.0Lower75-85%

Note: Data is compiled from studies with different antibodies and payloads, and should be considered as a general trend.

Table 2: Influence of PEG Linker Length on Nanoparticle Properties

PEG Linker MW (kDa)Protein AdsorptionMacrophage UptakeBlood Circulation Half-lifeReference
0.65HigherHigherShorter
2LowerLowerLonger
5Significantly LowerSignificantly LowerSignificantly Longer
10Most Efficient Prevention--

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein

This protocol describes a general method for conjugating an NHS-ester functionalized long PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest

  • NHS-Ester-PEGn (e.g., n=12, 24, 36)

  • Amine-free buffer (e.g., 1x PBS, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography column)

Procedure:

  • Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.

  • Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEGn in anhydrous DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight, and use techniques like HIC or mass spectrometry to determine the degree of PEGylation.

Protocol 2: General Procedure for Maleimide-Based PEGylation of a Thiol-Containing Protein

This protocol outlines the steps for conjugating a maleimide-functionalized long PEG linker to a free sulfhydryl group (cysteine) on a protein.

Materials:

  • Protein with at least one free cysteine residue

  • Maleimide-PEGn (e.g., n=12, 24, 36)

  • Reaction buffer (e.g., 1x PBS with 5 mM EDTA, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP) if the protein has disulfide bonds

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography column)

Procedure:

  • Protein Preparation (Reduction if necessary):

    • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add TCEP to the protein solution to a final concentration of a 10-20 fold molar excess over the protein.

    • Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before proceeding.

    • If using DTT, it must be removed after reduction (e.g., using a desalting column) as it will react with the maleimide.

  • Prepare the PEG-Maleimide: Immediately before use, dissolve the Maleimide-PEGn in anhydrous DMSO.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark to prevent degradation of the maleimide group.

  • Purification: Remove unreacted PEG linker by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Visualizations

experimental_workflow_nhs_pegylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer conjugation Conjugation (1-2h RT or O/N 4°C) prep_protein->conjugation prep_peg Dissolve PEG-NHS in DMSO prep_peg->conjugation quenching Quenching (Optional) conjugation->quenching purification Purification (SEC/Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Caption: Workflow for NHS-Ester PEGylation of a protein.

logical_relationship_linker_choice cluster_linker_type Linker Type cluster_linker_length Linker Length cluster_application Application start Goal: Minimize Steric Hindrance linear Linear PEG start->linear Standard Approach branched Branched PEG start->branched Need for Multivalency or Enhanced Shielding short Short (e.g., PEG4-8) start->short Minimal Steric Hindrance or Compactness Needed long Long (e.g., PEG12-36) linear->long Significant Steric Hindrance branched->long Maximize Payload & Shielding adc ADC Development long->adc Improve PK & Solubility np Nanoparticle Functionalization long->np Enhance Circulation Time ia Immunoassay long->ia Improve Sensitivity

Caption: Decision tree for selecting a PEG linker.

signaling_pathway_adc_internalization adc Antibody-Drug Conjugate (ADC) with Long PEG Linker receptor Target Receptor on Cancer Cell Surface adc->receptor Binding endosome Endosome Formation receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion cleavage Linker Cleavage (Enzymatic) lysosome->cleavage Low pH & Enzymes drug_release Drug Release cleavage->drug_release apoptosis Cell Death (Apoptosis) drug_release->apoptosis

Caption: ADC internalization and drug release pathway.

References

Validation & Comparative

Navigating Bioconjugation: A Comparative Guide to the Serum Stability of DBCO-PEG4-Alkyne Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical determinant of in vivo efficacy and safety. Among the arsenal of bioorthogonal "click chemistry" tools, strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing dibenzocyclooctyne (DBCO) reagents has gained widespread adoption. This guide provides an objective comparison of the serum stability of DBCO-PEG4-alkyne conjugates against other common bioconjugation chemistries, supported by experimental data and detailed protocols to inform the selection of the optimal linker for your application.

The covalent bond formed between a DBCO group and an azide is generally considered stable. However, the complex environment of serum, rich in proteins, enzymes, and small molecule nucleophiles, can impact the longevity of any bioconjugate. Understanding the relative stability of different linkages is paramount for applications ranging from antibody-drug conjugates (ADCs) to in vivo imaging agents.

Comparative Stability of Bioconjugation Linkers

The choice of conjugation chemistry significantly influences the stability of the resulting bioconjugate in a biological milieu. While direct time-course data for this compound in human serum is not extensively published, stability studies in the presence of key serum components, such as glutathione (GSH), provide valuable insights. The following table summarizes the stability of various common bioconjugation linkages.

Linker ChemistryReactive PartnersHalf-life in presence of 1mM GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide~71 minutes[1][2]The hydrophobicity of the DBCO group may contribute to aggregation and faster clearance. Susceptible to reaction with thiols like GSH.[1][2]
BCN-Azide (SPAAC) BCN + Azide~6 hours[1]Bicyclononyne (BCN) is generally more stable towards thiols compared to DBCO.
Tetrazine Ligation (iEDDA) Tetrazine + trans-Cyclooctene (TCO)Variable (moiety-dependent)The stability of tetrazine and TCO can be influenced by serum components and isomerization.
Maleimide-Thiol Maleimide + Thiol~4 minutesHighly susceptible to retro-Michael reaction and exchange with serum thiols like albumin.
Amide Bond NHS Ester + AmineVery HighAmide bonds are generally very stable under physiological conditions.

Note: Half-life data in the presence of GSH provides a relative comparison of stability against thiol-mediated degradation, a key pathway in serum.

Experimental Protocol: Assessing Serum Stability of Bioconjugates

A robust and reproducible method for evaluating the serum stability of a bioconjugate is crucial. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for this purpose.

Protocol: Serum Stability Assay using HPLC

This protocol outlines a general procedure for determining the stability of a this compound conjugate in human serum.

1. Materials:

  • This compound conjugated biomolecule of interest

  • Pooled human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a C18 reverse-phase column and UV detector

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound conjugate in PBS at a concentration of 10 mg/mL.

  • Sample Preparation:

    • In a microcentrifuge tube, dilute the stock solution into pre-warmed (37°C) human serum to a final concentration of 1 mg/mL.

    • Prepare a control sample by diluting the stock solution to the same final concentration in PBS.

  • Incubation: Incubate both the serum and PBS samples at 37°C.

  • Time-Point Collection: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Protein Precipitation: To each aliquot of the serum-incubated sample, add three volumes of ice-cold acetonitrile to precipitate the serum proteins. For the PBS control, dilute with an equal volume of PBS.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for HPLC analysis.

3. HPLC Analysis:

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor the absorbance at a wavelength appropriate for the biomolecule and/or the DBCO tag (typically around 309 nm for DBCO).

  • Data Analysis:

    • Integrate the peak area corresponding to the intact conjugate at each time point.

    • Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 time point.

    • Plot the percentage of intact conjugate versus time to determine the stability profile.

LC-MS Analysis for Degradation Product Identification

To identify potential degradation products, the collected supernatants can be analyzed by LC-MS. The chromatographic conditions can be similar to the HPLC method, with the eluent directed to a mass spectrometer. By comparing the mass spectra of the samples at different time points, it is possible to identify the masses of potential degradation products, providing insights into the degradation pathways.

Visualizing the Workflow and Relationships

To better understand the experimental process and the comparative nature of bioconjugation chemistries, the following diagrams are provided.

G Experimental Workflow for Serum Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (10 mg/mL in PBS) prep_serum Dilute in Human Serum (1 mg/mL) prep_stock->prep_serum prep_pbs Dilute in PBS (Control) (1 mg/mL) prep_stock->prep_pbs incubate Incubate at 37°C prep_serum->incubate prep_pbs->incubate sampling Collect Aliquots at Time Points (0-72h) incubate->sampling precipitate Protein Precipitation (Acetonitrile) sampling->precipitate centrifuge Centrifugation precipitate->centrifuge hplc HPLC/LC-MS Analysis centrifuge->hplc data Data Analysis (% Intact Conjugate) hplc->data

Experimental workflow for assessing bioconjugate serum stability.

G Conceptual Model of Bioconjugate Signaling Pathway cluster_conjugate Bioconjugate cluster_interaction Biological Interaction cluster_effect Cellular Effect biomolecule Biomolecule (e.g., Antibody) linker Linker (e.g., DBCO-PEG4) biomolecule->linker binding Binding payload Payload (e.g., Drug, Fluorophore) linker->payload target Target Cell/Protein internalization Internalization target->internalization binding->target release Payload Release internalization->release action Biological Action release->action

Conceptual signaling pathway for a targeted bioconjugate.

Conclusion

The stability of this compound conjugates in serum is a multifaceted issue influenced by the inherent reactivity of the DBCO moiety, the nature of the conjugated biomolecule, and the complex composition of the serum itself. While generally robust, the susceptibility of the DBCO group to thiol-mediated degradation, as indicated by its reactivity with GSH, suggests that for applications requiring very long-term stability in circulation, alternative chemistries such as BCN-azide ligation may offer an advantage. However, for many applications, the reaction kinetics and bioorthogonality of DBCO-based click chemistry make it an excellent choice. The provided experimental protocol offers a framework for researchers to empirically determine the stability of their specific this compound conjugates, enabling informed decisions in the design and development of novel bioconjugates for therapeutic and diagnostic applications.

References

A Comparative Analysis of PEG4 and PEG12 Spacers in Bioconjugate Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical design element in the creation of effective bioconjugates, particularly antibody-drug conjugates (ADCs). The length of a polyethylene glycol (PEG) spacer within the linker can profoundly influence the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate. This guide provides an objective comparison of two commonly used discrete PEG spacers, PEG4 and PEG12, supported by experimental data to inform rational linker design.

The core function of a PEG spacer in a linker is to bridge the gap between a targeting moiety, such as an antibody, and a payload, like a cytotoxic drug. The length of this spacer is a key determinant of the conjugate's overall performance. Shorter PEG chains, like PEG4 (four ethylene glycol units), and longer chains, such as PEG12 (twelve ethylene glycol units), offer distinct advantages and disadvantages that must be weighed based on the specific application and the properties of the antibody and payload.

Key Performance Parameters: A Head-to-Head Comparison

The length of the PEG spacer directly impacts several critical attributes of a bioconjugate. These include its solubility and stability, its pharmacokinetic profile, and its biological activity.

Hydrophilicity, Solubility, and Aggregation

One of the primary roles of PEG linkers is to enhance the hydrophilicity of the bioconjugate, which is particularly crucial when working with hydrophobic payloads that can induce aggregation.[1][2] Longer PEG chains generally provide a greater hydrophilic shield, which can be more effective at preventing aggregation and improving solubility.[1][3] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the molecule.[2] Increasing the number of ethylene glycol units from four to twelve enhances this effect.

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of an ADC is significantly influenced by the length of the PEG linker. Generally, a longer PEG chain leads to a longer plasma half-life and increased overall exposure (Area Under the Curve - AUC). This is attributed to the increased hydrodynamic size of the conjugate, which reduces renal clearance.

A study comparing ADCs with varying PEG spacer lengths demonstrated a clear trend of decreased clearance and increased exposure with longer PEG chains. While a PEG4 spacer improves pharmacokinetic properties compared to a non-PEGylated ADC, a PEG12 spacer often provides a more substantial enhancement, although a plateau effect may be observed with even longer chains (e.g., PEG8 and beyond).

Steric Hindrance and Biological Activity

While longer PEG chains can be beneficial for solubility and pharmacokinetics, they can also introduce greater steric hindrance. This may impact the binding affinity of the antibody to its target antigen or the ability of the payload to interact with its intracellular target. Shorter linkers like PEG4 are less likely to cause significant steric hindrance. However, in some cases, a longer spacer like PEG12 can be advantageous by distancing the payload from the antibody, potentially improving its access to cleavage enzymes or its target. The optimal length is therefore a balance between these competing effects and is dependent on the specific antibody, payload, and conjugation site.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to illustrate the impact of PEG4 and PEG12 spacer lengths on key performance metrics of ADCs. It is important to note that these data are compiled from different studies using various antibodies, payloads, and experimental conditions, and therefore should be interpreted as illustrative of general trends.

Linker SpacerDrug-to-Antibody Ratio (DAR)Reference
PEG42.5
PEG123.7
Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR). Data from a study on trastuzumab conjugated to a maleimide-PEGx-MMAD payload.
Linker SpacerClearance (mL/day/kg)Plasma AUC (µg*h/mL)Reference
PEG41605,600
PEG1228010,000
Table 2: Comparison of Pharmacokinetic Parameters for ADCs with PEG4 and PEG12 Spacers. Data synthesized from a study on a non-binding IgG conjugated to a glucuronide-MMAE linker with a DAR of 8.
Linker SpacerIn Vitro Cytotoxicity (IC50, ng/mL)Reference
PEG4~10
PEG12~10
Table 3: Impact of PEG Spacer Length on In Vitro Cytotoxicity of an Anti-CD30 ADC. Data adapted from a study by Burke et al., 2017.
Linker SpacerTumor Growth Inhibition (%)Reference
PEG435-45
PEG1275-85
Table 4: In Vivo Efficacy of ADCs with Different PEG Spacer Lengths. Data from a study on tumor-bearing xenograft mice.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings when comparing different linker technologies. Below are representative protocols for key experiments.

ADC Synthesis and Characterization

1. Antibody Modification (Thiol Generation):

  • A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation.

  • The antibody is incubated with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) at a specific molar excess.

2. Drug-Linker Preparation:

  • The PEGylated linker-payload construct is synthesized separately. The PEG spacer of a defined length (PEG4 or PEG12) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

3. Conjugation:

  • The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

4. Purification and Characterization:

  • The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregates.

  • The Drug-to-Antibody Ratio (DAR) is determined using methods such as Hydrophobic Interaction Chromatography (HIC) or UV/Vis spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

1. Cell Seeding:

  • Target cancer cells are seeded in a 96-well plate and incubated overnight to allow for attachment.

2. ADC Treatment:

  • Serial dilutions of the ADC constructs (with PEG4 and PEG12 linkers) are prepared and added to the cells.

3. Incubation:

  • The plate is incubated for a defined period (e.g., 72-96 hours) at 37°C in a CO2 incubator.

4. Cell Viability Assessment:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells convert MTT to a purple formazan product.

  • The formazan crystals are dissolved using a solubilization solution, and the absorbance is read at 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Pharmacokinetics Study

1. Animal Model:

  • The study is conducted in a relevant animal model, such as Sprague-Dawley rats.

2. ADC Administration:

  • A single intravenous dose of the ADC constructs is administered to the animals.

3. Sample Collection:

  • Blood samples are collected at various time points post-administration.

4. Data Analysis:

  • The concentration of the total antibody or ADC in the plasma samples is determined using an appropriate method, such as ELISA.

  • Pharmacokinetic parameters, including clearance, half-life, and AUC, are calculated using a suitable model.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_antibody Antibody cluster_payload Payload Antibody Targeting Antibody Linker4 PEG4 Spacer Antibody->Linker4 Conjugation Linker12 PEG12 Spacer Payload Cytotoxic Payload Linker4->Payload

General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Antibody & Drug-Linker conjugation Conjugation Reaction start->conjugation purification Purification (SEC) conjugation->purification characterization Characterization (DAR, Aggregation) purification->characterization cytotoxicity Cytotoxicity Assay (IC50) characterization->cytotoxicity stability Stability Assay characterization->stability pk_study Pharmacokinetics Study characterization->pk_study efficacy_study Efficacy Study (Tumor Growth) pk_study->efficacy_study

Experimental workflow for comparing ADCs with different PEG linkers.

Conclusion

The choice between a PEG4 and a PEG12 spacer in a bioconjugate linker represents a critical optimization step in drug development. While shorter PEG4 linkers may offer advantages in terms of preserving the binding affinity of the targeting moiety and potentially leading to better tumor penetration due to a smaller hydrodynamic size, longer PEG12 linkers generally provide superior hydrophilicity, leading to improved solubility, reduced aggregation, and enhanced pharmacokinetic properties.

The available data suggests that for ADCs, the enhanced in vivo performance often associated with longer PEG spacers like PEG12 may outweigh a potential slight decrease in in vitro potency. However, the optimal PEG length is highly dependent on the specific antibody, payload, and desired therapeutic outcome. Therefore, a systematic evaluation of a range of PEG spacer lengths, using the experimental approaches outlined in this guide, is essential for the rational design of safe and effective bioconjugates.

References

A Head-to-Head Comparison of DBCO-PEG4-Alkyne and TCO-Linkers for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the field of in vivo research, enabling precise chemical reactions within living organisms without interfering with native biological processes. Among the most powerful tools in this domain are the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction, commonly known as Tetrazine Ligation. This guide provides an objective, data-driven comparison of two workhorse linker systems that leverage these reactions: DBCO-PEG4-alkyne for SPAAC and trans-cyclooctene (TCO)-based linkers for Tetrazine Ligation. This comparison will aid researchers in selecting the optimal tool for their in vivo applications, including targeted drug delivery, molecular imaging, and real-time biomolecule tracking.

Executive Summary

Both this compound and TCO-linkers offer remarkable specificity and biocompatibility for in vivo studies. The primary distinction lies in their reaction kinetics, with the TCO-tetrazine ligation being orders of magnitude faster than the DBCO-azide cycloaddition.[1][2] This kinetic advantage can be crucial for applications requiring rapid conjugation at low concentrations. However, the stability of the linker and the specific experimental context are equally important considerations. While TCO offers speed, it can be susceptible to isomerization to a less reactive form.[1] DBCO, although slower, is a robust and widely validated linker in numerous in vivo models.[3][4] The choice between these two powerful bioorthogonal tools will ultimately depend on the specific requirements of the in vivo study, including the desired reaction rate, the stability of the conjugate, and the nature of the biological target.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for this compound and TCO-linkers based on published experimental data.

Parameter This compound (SPAAC) TCO-linker (Tetrazine Ligation) References
Reaction Type Strain-Promoted Alkyne-Azide CycloadditionInverse-Electron-Demand Diels-Alder (iEDDA)
Second-Order Rate Constant (k₂) ~0.1 - 1 M⁻¹s⁻¹Up to 10⁶ M⁻¹s⁻¹
Reaction Partner AzideTetrazine
Biocompatibility ExcellentExcellent
Catalyst Requirement None (Copper-free)None

Table 1: General Comparison of this compound and TCO-Linker Chemistries. This table highlights the fundamental differences in the reaction mechanisms and kinetics of the two linker systems.

Parameter This compound TCO-linker References
In Vivo Stability Generally high stability.Susceptible to isomerization to less reactive cis-cyclooctene (CCO), which can be influenced by light and metals. Some newer TCO derivatives show improved stability.
Hydrophilicity The PEG4 spacer enhances water solubility and reduces aggregation.PEGylation is also commonly used to improve solubility and pharmacokinetic properties.
Steric Hindrance The bulky DBCO group can sometimes experience steric hindrance, potentially slowing down the reaction.Reactivity can be influenced by substituents on the TCO ring and the tetrazine partner.
Common Applications In vivo imaging (fluorescence, PET, SPECT), targeted drug delivery, cell tracking.Pretargeted imaging and therapy, rapid in vivo labeling, cell surface engineering.

Table 2: Performance Characteristics and Applications in In Vivo Settings. This table compares the practical aspects of using each linker in a biological context.

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental procedures is crucial for understanding the application of these linkers. The following diagrams, created using the DOT language, illustrate the core concepts.

cluster_SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_TCO Tetrazine Ligation (iEDDA) DBCO_PEG4_Alkyne This compound Azide Azide-modified Biomolecule DBCO_PEG4_Alkyne->Azide Copper-free Click Reaction Triazole Stable Triazole Linkage Azide->Triazole TCO_Linker TCO-Linker Tetrazine Tetrazine-modified Probe TCO_Linker->Tetrazine [4+2] Cycloaddition Dihydropyridazine Dihydropyridazine Adduct Tetrazine->Dihydropyridazine N2_gas N₂ Gas Dihydropyridazine->N2_gas Retro-Diels-Alder

Caption: Reaction mechanisms for SPAAC and Tetrazine Ligation.

cluster_workflow In Vivo Pretargeting Experimental Workflow Step1 Step 1: Administration of Antibody-Linker Conjugate Step2 Step 2: Accumulation at Target Site and Clearance from Blood Step1->Step2 Antibody-TCO or Antibody-DBCO Step3 Step 3: Administration of Small Molecule Probe Step2->Step3 Tetrazine-PET/SPECT isotope or Azide-fluorophore Step4 Step 4: In Vivo Bioorthogonal Reaction Step3->Step4 Rapid ligation at target Step5 Step 5: Imaging or Therapeutic Effect Step4->Step5

Caption: A generalized workflow for in vivo pretargeting applications.

Detailed Experimental Protocols

The following are representative protocols for a pretargeted in vivo imaging study using either a DBCO- or TCO-functionalized antibody.

Protocol 1: In Vivo Pretargeted Imaging using an Antibody-DBCO Conjugate

Objective: To visualize tumor localization in a murine model using a two-step pretargeting approach with an antibody-DBCO conjugate and an azide-functionalized imaging agent.

Materials:

  • Tumor-bearing mouse model (e.g., xenograft model).

  • Antibody specific to a tumor antigen.

  • DBCO-PEG4-NHS ester.

  • Azide-functionalized near-infrared (NIR) fluorophore.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography columns.

  • In vivo imaging system (e.g., IVIS).

Methodology:

  • Antibody-DBCO Conjugation:

    • Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of DBCO-PEG4-NHS ester (dissolved in DMSO) to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove unconjugated DBCO linker using a size-exclusion chromatography column equilibrated with PBS.

    • Determine the degree of labeling (DOL) by UV-Vis spectrophotometry.

  • In Vivo Administration and Clearance:

    • Administer the antibody-DBCO conjugate (e.g., 10-20 mg/kg) to the tumor-bearing mice via intravenous injection.

    • Allow the antibody-DBCO conjugate to accumulate at the tumor site and clear from the bloodstream. The optimal time interval between the two injections (typically 24-72 hours) should be determined empirically.

  • Administration of Azide-Fluorophore:

    • Inject the azide-functionalized NIR fluorophore (e.g., 2-5 molar equivalents relative to the antibody) intravenously.

  • In Vivo Imaging:

    • At various time points post-injection of the fluorophore (e.g., 1, 4, 24 hours), perform whole-body fluorescence imaging of the mice using an in vivo imaging system.

    • Acquire images to visualize tumor-specific signal and assess background fluorescence in other organs.

Protocol 2: In Vivo Pretargeted Imaging using an Antibody-TCO Conjugate

Objective: To rapidly visualize tumor localization in a murine model using a two-step pretargeting approach with an antibody-TCO conjugate and a tetrazine-functionalized imaging agent.

Materials:

  • Tumor-bearing mouse model.

  • Antibody specific to a tumor antigen.

  • TCO-NHS ester.

  • Tetrazine-functionalized PET radionuclide (e.g., ¹⁸F-tetrazine).

  • PBS, pH 7.4.

  • Size-exclusion chromatography columns.

  • PET/CT scanner.

Methodology:

  • Antibody-TCO Conjugation:

    • Follow a similar procedure as for the antibody-DBCO conjugation, using a TCO-NHS ester instead. The reaction conditions may be milder due to the higher reactivity of TCO.

  • In Vivo Administration and Clearance:

    • Administer the antibody-TCO conjugate to the tumor-bearing mice intravenously.

    • Due to the faster kinetics of the TCO-tetrazine ligation, the clearance time before the second injection may be shorter compared to the DBCO-azide system, but should still be optimized (e.g., 12-48 hours).

  • Administration of Tetrazine-Radionuclide:

    • Inject the tetrazine-functionalized PET radionuclide intravenously. The extremely fast reaction kinetics allow for rapid capture by the pre-targeted antibody-TCO.

  • In Vivo Imaging:

    • Perform PET/CT imaging at early time points post-injection of the radiotracer (e.g., 30 minutes, 1 hour, 2 hours) to visualize tumor uptake and assess biodistribution. The rapid ligation should result in a high tumor-to-background signal ratio quickly.

Conclusion

The choice between this compound and TCO-linkers for in vivo studies is a critical decision that depends on the specific experimental goals. TCO-linkers, reacting via the exceptionally fast tetrazine ligation, are ideal for applications demanding rapid conjugation, such as pretargeted radioimmunotherapy and real-time imaging with short-lived isotopes. The SPAAC reaction of this compound, while slower, offers a robust and well-validated alternative with excellent stability, making it a reliable choice for a broad range of in vivo applications, including targeted drug delivery and long-term cell tracking. By carefully considering the quantitative data, reaction mechanisms, and experimental workflows presented in this guide, researchers can make an informed decision to select the most appropriate bioorthogonal tool to advance their in vivo studies.

References

Navigating Biocompatibility in Bioconjugation: A Comparative Analysis of DBCO-PEG4-Alkyne Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision influencing the safety and efficacy of bioconjugates. This guide provides an objective comparison of the biocompatibility of DBCO-PEG4-alkyne linkers against common alternatives, supported by experimental data to inform the rational design of next-generation therapeutics and diagnostics.

The burgeoning field of bioconjugation, which underpins the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biologics, relies heavily on the chemical linker that joins the targeting moiety to the payload. An ideal linker must not only ensure a stable connection in circulation but also exhibit excellent biocompatibility to minimize off-target toxicity and immunogenic responses. Dibenzocyclooctyne (DBCO) linkers, utilized in copper-free click chemistry, have gained prominence for their bioorthogonal reactivity. The inclusion of a polyethylene glycol (PEG) spacer, as in this compound, is intended to further enhance biocompatibility. This guide assesses these claims by comparing this compound with other widely used linkers, focusing on cytotoxicity, immunogenicity, and in vivo stability.

At the Forefront of Biocompatibility: Comparing Linker Chemistries

The choice of conjugation chemistry is a critical determinant of a bioconjugate's biocompatibility profile. Strain-promoted alkyne-azide cycloaddition (SPAAC), which utilizes DBCO, is favored for its ability to proceed under physiological conditions without the need for cytotoxic copper catalysts that are required for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This inherent advantage sets the stage for potentially superior biocompatibility compared to other linker types.

Alternatives to DBCO-based linkers include those employing bicyclo[6.1.0]nonyne (BCN) for SPAAC and traditional linkers that react with native amino acids, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a maleimide-based linker. While effective for conjugation, maleimide-based linkers can exhibit instability in vivo, leading to premature payload release.

Data-Driven Comparison of Linker Performance

To provide a clear comparison, the following tables summarize key biocompatibility parameters for this compound and its alternatives. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.

In Vitro Cytotoxicity

The cytotoxic potential of the linker itself is a primary concern. In the context of ADCs, the linker's stability and influence on the payload's potency are critical. Studies suggest that the higher stability and homogeneity of ADCs synthesized with DBCO linkers may contribute to slightly lower IC50 values, indicating greater potency.[1]

Linker TypeConjugation ChemistryCell LineIC50 (nM)Reference
DBCO-based SPAAC (Copper-free Click)HER2+ Cancer Cells~10-50[1]
Maleimide-based (e.g., SMCC) Thiol-MaleimideHER2+ Cancer Cells~15-60[1]

Note: IC50 values are highly dependent on the antibody, payload, and specific cell line used. The data presented is a generalized representation from comparative studies.

Immunogenicity

The immunogenicity of linkers, particularly those containing PEG, is a significant consideration. The formation of anti-PEG antibodies can lead to accelerated clearance of the bioconjugate and potential hypersensitivity reactions. The length of the PEG chain can influence this response, with longer chains sometimes associated with a higher risk of immunogenicity.

Direct comparative studies on the immunogenicity of different linker chemistries are limited. However, the general principles of PEG immunogenicity apply. Factors such as the pre-existing anti-PEG antibodies in the population and the overall architecture of the bioconjugate play a crucial role.[2]

In Vivo Stability and Pharmacokinetics

The stability of a linker in the bloodstream is paramount to ensure the payload is delivered to the target site. Unstable linkers can lead to premature drug release and off-target toxicity. The hydrophobic nature of the DBCO group may lead to increased retention in organs of the reticuloendothelial system (RES), such as the liver and spleen, compared to more hydrophilic linkers.[3] Conversely, maleimide-based linkers like SMCC are known to be susceptible to retro-Michael addition, leading to deconjugation in plasma.

Linker TypeKey Stability/Pharmacokinetic FindingReference
DBCO-based May exhibit higher retention in RES organs (liver, kidney, spleen) compared to maleimide conjugates.
Maleimide-based (e.g., SMCC) Susceptible to deconjugation in plasma via retro-Michael reaction, leading to payload loss.
PEG Linker Length Longer PEG chains generally lead to a longer circulation half-life. For example, a 10 kDa PEG linker showed an 11.2-fold increase in half-life compared to a non-PEGylated conjugate.

Experimental Protocols for Biocompatibility Assessment

To ensure the reproducibility and comparability of biocompatibility data, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Add serial dilutions of the bioconjugate to the wells and incubate for a period appropriate for the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Immunogenicity Assessment (Anti-PEG Antibody ELISA)

This enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the presence of anti-PEG antibodies in serum or plasma samples.

Protocol:

  • Plate Coating: Coat a 96-well plate with a PEG-conjugated protein (e.g., PEG-BSA) and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or milk solution).

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate.

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies in the sample (e.g., anti-human IgG-HRP).

  • Substrate Addition: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution, which will produce a color change in the presence of HRP.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Read the absorbance at 450 nm. The signal intensity is proportional to the amount of anti-PEG antibodies.

In Vivo Plasma Stability Assay

This assay measures the stability of the bioconjugate in plasma by monitoring the drug-to-antibody ratio (DAR) over time.

Protocol:

  • Incubation: Incubate the bioconjugate in plasma (e.g., human or mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).

  • ADC Capture: Capture the ADC from the plasma aliquots using affinity beads (e.g., Protein A or G).

  • Analysis: Analyze the captured ADC using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and biological pathways.

Biocompatibility_Assessment_Workflow cluster_InVitro In Vitro Assessment cluster_ExVivo Ex Vivo Assessment cluster_InVivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Immunogenicity Immunogenicity Assay (Anti-PEG ELISA) Stability Plasma Stability Assay (DAR measurement) Linker Linker-Bioconjugate Linker->Cytotoxicity Cell Viability Linker->Immunogenicity Antibody Response Linker->Stability Linker Integrity SPAAC_vs_Maleimide cluster_SPAAC This compound (SPAAC) cluster_Maleimide SMCC Linker (Maleimide) SPAAC_Reactants Antibody-DBCO + Azide-Payload SPAAC_Reaction Copper-Free Click Reaction (Bioorthogonal) SPAAC_Reactants->SPAAC_Reaction SPAAC_Product Stable Triazole Linkage SPAAC_Reaction->SPAAC_Product Maleimide_Reactants Antibody-Thiol + Maleimide-Payload Maleimide_Reaction Michael Addition Maleimide_Reactants->Maleimide_Reaction Maleimide_Product Thioether Bond (Potentially Reversible) Maleimide_Reaction->Maleimide_Product

References

Measuring Success: A Comparative Guide to Quantifying DBCO Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for experimental success. Dibenzocyclooctyne (DBCO) reagents, central to copper-free click chemistry, have emerged as a powerful tool for this purpose. However, the ability to accurately measure the degree of labeling (DOL) is as critical as the labeling reaction itself. This guide provides an objective comparison of common methods for quantifying DBCO labeling, complete with experimental data and detailed protocols to inform your selection process.

The Principle of DBCO Labeling

DBCO reagents participate in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a type of "click chemistry".[1] This bioorthogonal reaction occurs efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[2][3] The reaction forms a stable triazole linkage between the DBCO-functionalized molecule and an azide-containing counterpart.[4] The efficiency and specificity of this reaction are key advantages, leading to its widespread use in bioconjugation, drug delivery, and cellular imaging.[5]

Comparing Methods for Measuring Degree of Labeling

The choice of method to determine the DOL of a DBCO-labeled biomolecule depends on several factors, including the nature of the molecule, the required precision, and the available instrumentation. Here, we compare the most common techniques.

MethodPrincipleInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Measurement of light absorbance. DBCO has a characteristic absorbance maximum around 309-310 nm.Determination of the degree of labeling (DOL) by comparing the absorbance of the protein (typically at 280 nm) and the DBCO reagent.Quick, simple, and non-destructive. Requires common laboratory equipment.Indirect method. Can be affected by other molecules that absorb in the same region. Requires accurate molar extinction coefficients for both the biomolecule and the DBCO reagent.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity. The bulky and hydrophobic DBCO group alters the retention time of the labeled molecule.Confirmation of successful conjugation through a shift in retention time. Allows for purification of the final conjugate.High resolution and sensitivity. Provides both qualitative and quantitative data.Can be time-consuming and requires specialized equipment.
Mass Spectrometry (MS) Precisely measures the mass-to-charge ratio of molecules.Provides the exact mass of the conjugated biomolecule, confirming the addition of the DBCO moiety and allowing for the determination of different labeled species (e.g., unlabeled, single-labeled, multi-labeled).Highly accurate and provides definitive confirmation of labeling.Requires access to a mass spectrometer and expertise in data analysis.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separation of proteins based on their molecular weight.Visualization of a shift in the molecular weight of the protein after conjugation.Simple and widely available. Provides a quick qualitative assessment of labeling.Low resolution. Not suitable for labeling with small molecules. Does not provide precise quantitative data.
Flow Cytometry Analysis of single cells in a fluid stream.Assessment of cell surface labeling efficiency when using fluorescently tagged DBCO reagents.High-throughput analysis of cell populations. Provides quantitative data on labeling efficiency at the single-cell level.Limited to cell-based assays.

Experimental Protocols

Protocol 1: Determining Degree of Labeling (DOL) using UV-Vis Spectroscopy

This protocol describes the most common method for calculating the DOL of a DBCO-labeled protein.

Materials:

  • Purified DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and ~309 nm (A309) using a spectrophotometer.

  • Calculate the concentration of the protein, correcting for the absorbance of the DBCO group at 280 nm. A correction factor (CF) is used, which is the ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm.

  • Calculate the concentration of the DBCO moiety using its molar extinction coefficient at ~309 nm.

  • The DOL is the molar ratio of the DBCO reagent to the protein.

Calculation:

The degree of labeling can be calculated using the following formula:

DOL = (A309 * ε_protein) / ((A280 - (A309 * CF)) * ε_DBCO)

Where:

  • A280 and A309 are the absorbances of the conjugate at 280 nm and 309 nm, respectively.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_DBCO is the molar extinction coefficient of the DBCO reagent at ~309 nm.

  • CF is the correction factor for the DBCO absorbance at 280 nm.

Protocol 2: Confirming Labeling using RP-HPLC

This protocol outlines the general steps for analyzing a DBCO-labeled protein using RP-HPLC.

Materials:

  • Unlabeled protein (control).

  • Purified DBCO-labeled protein.

  • HPLC system with a C4 or C18 reverse-phase column.

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Procedure:

  • Equilibrate the HPLC column with a low percentage of Solvent B.

  • Inject the unlabeled protein sample to determine its retention time.

  • Inject the purified DBCO-labeled protein sample.

  • Run a linear gradient of increasing Solvent B concentration to elute the proteins. A typical gradient might be 5% to 95% Solvent B over 30-60 minutes.

  • Monitor the elution profile using a UV detector, typically at 280 nm and 309 nm.

  • Successful labeling is confirmed by the appearance of a new peak with a longer retention time compared to the unlabeled protein, owing to the increased hydrophobicity from the DBCO group.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the key workflows and reactions.

G cluster_0 DBCO Labeling Workflow A Protein Solution (Amine-free buffer) B Add DBCO-NHS Ester A->B C Incubate (e.g., 1 hr at RT) B->C D Purify (Desalting column/Dialysis) C->D E DBCO-Labeled Protein D->E

Workflow for labeling a protein with a DBCO-NHS ester.

G cluster_1 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO DBCO-Functionalized Molecule Plus + DBCO->Plus Azide Azide-Functionalized Molecule Triazole Stable Triazole Linkage Azide->Triazole Plus->Azide G cluster_2 Method Selection for DOL Measurement Start Need to Measure DOL? Qualitative Qualitative Assessment? Start->Qualitative Quantitative Quantitative Measurement? Qualitative->Quantitative No SDSPAGE SDS-PAGE Qualitative->SDSPAGE Yes UVVis UV-Vis Spectroscopy (Quick & Easy) Quantitative->UVVis Yes HPLC RP-HPLC (High Resolution) Quantitative->HPLC Need higher resolution? MS Mass Spectrometry (Highest Accuracy) HPLC->MS Need exact mass?

References

The Efficiency of DBCO-PEG4-Alkyne in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to developing a therapeutic with an optimal therapeutic index. The linker, a critical component connecting the monoclonal antibody to the potent cytotoxic payload, dictates the ADC's stability, pharmacokinetics, and mechanism of drug release. This guide provides an objective comparison of the DBCO-PEG4-alkyne linker, a cornerstone of copper-free click chemistry, with other prominent linker technologies. Supported by experimental data, this document serves as a resource for researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.

The this compound linker utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2] This biocompatibility is a significant advantage in the manufacturing of ADCs. The integrated tetraethylene glycol (PEG4) spacer enhances the hydrophilicity of the resulting ADC, which can improve its solubility, reduce aggregation, and positively influence its pharmacokinetic profile.[2][3]

Performance Comparison of ADC Linkers

The selection of a linker directly impacts the drug-to-antibody ratio (DAR), stability, and ultimately, the in vitro and in vivo efficacy of an ADC. The following tables summarize comparative data for ADCs synthesized using this compound and other common linker types.

Table 1: Comparison of Conjugation Efficiency and Physicochemical Properties

Linker TypeConjugation ChemistryTypical DARDAR HeterogeneityConjugation EfficiencyReference
This compound SPAAC (Click Chemistry)~4LowHigh[4]
Maleimide-PEG4Thiol-Maleimide2 - 8HighModerate-High
Valine-Citrulline (VC)Amide Bond Formation2 - 4ModerateHigh

Table 2: In Vitro Stability and Efficacy

Linker TypeStability in Human Plasma (% Intact ADC after 7 days)Target Cell LineIC50 (nM)Reference
This compound >95%SK-BR-3 (HER2+)0.5 - 2.0
Maleimide-PEG4~50-70%SK-BR-3 (HER2+)1.0 - 5.0
Valine-Citrulline (VC)>90%Jeko-1 (CD79b+)~1.5

Table 3: In Vivo Efficacy in Xenograft Models

Linker TypeXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
DBCO-based (site-specific) Breast Cancer3 mg/kg, single doseSignificant tumor regression
Maleimide (stochastic)Breast Cancer3 mg/kg, single doseModerate tumor growth inhibition
Valine-Citrulline (VC)Non-Hodgkin Lymphoma5 or 10 mg/kg, single doseSignificant tumor regression

Experimental Protocols

Reproducible and well-documented experimental protocols are crucial for the evaluation of ADC performance. Below are detailed methodologies for key experiments.

Protocol 1: ADC Synthesis via this compound Linker

This protocol involves a two-step process: modification of the antibody with an azide group and subsequent conjugation with the DBCO-PEG4-payload.

1. Antibody Modification (Azide Introduction):

  • Materials: Monoclonal antibody (mAb) in PBS, pH 7.4; Azide-PEG4-NHS ester in DMSO.

  • Procedure:

    • Add a 10-fold molar excess of Azide-PEG4-NHS ester to the mAb solution.

    • Incubate at room temperature for 1-2 hours.

    • Remove excess azide reagent using a desalting column.

2. Payload Conjugation (SPAAC):

  • Materials: Azide-modified mAb; DBCO-PEG4-payload in DMSO.

  • Procedure:

    • Add a 1.5 to 3-fold molar excess of the DBCO-PEG4-payload to the azide-modified mAb.

    • Incubate at 4°C for 12-18 hours or at room temperature for 2-4 hours.

    • Purify the ADC using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated payload.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR.

  • Instrumentation: HPLC system with a HIC column.

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Procedure:

    • Inject the purified ADC onto the HIC column.

    • Elute with a gradient of decreasing ammonium sulfate concentration (increasing Mobile Phase B).

    • Monitor absorbance at 280 nm.

    • Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

Protocol 3: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against a target cancer cell line.

  • Materials: Target cancer cells; cell culture medium; ADC; CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC and control articles.

    • Incubate for 72-96 hours.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Calculate the IC50 value from the dose-response curve.

Protocol 4: In Vivo Xenograft Efficacy Study

This protocol outlines a typical xenograft study to evaluate the anti-tumor activity of an ADC.

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Procedure:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer the ADC, vehicle control, and other control articles intravenously.

    • Monitor tumor volume and body weight 2-3 times per week.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

Visualizing Workflows and Mechanisms

Graphical representations of experimental workflows and biological pathways can aid in understanding the complex processes involved in ADC development and function.

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_payload_conjugation Payload Conjugation (SPAAC) mAb Monoclonal Antibody azide_reagent Azide-PEG4-NHS Ester azide_mAb Azide-Modified mAb mAb->azide_mAb Amine Reaction purification1 Purification (Desalting) azide_mAb->purification1 azide_mAb_purified azide_mAb_purified purification1->azide_mAb_purified Purified Azide-mAb dbco_payload DBCO-PEG4-Payload adc_crude Crude ADC purification2 Purification (SEC/HIC) adc_crude->purification2 final_adc Purified ADC purification2->final_adc azide_mAb_purified->adc_crude Click Chemistry

ADC Synthesis Workflow.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/Degradation) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

References

A Head-to-Head Comparison: Sortase-Mediated Ligation vs. DBCO-PEG4-Alkyne Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a cornerstone of innovation. The ability to create well-defined antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized proteins hinges on the selection of an optimal bioconjugation strategy. This guide provides an objective, data-driven comparison of two powerful and widely used techniques: the enzymatic approach of sortase-mediated ligation and the bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry," utilizing DBCO-PEG4-alkyne reagents.

This comparison delves into the mechanisms, efficiencies, and experimental considerations of each method, supported by quantitative data and detailed protocols to empower informed decision-making in your research and development endeavors.

At a Glance: Key Performance Metrics

FeatureSortase-Mediated LigationThis compound (SPAAC)
Reaction Type Enzymatic LigationBioorthogonal Click Chemistry
Specificity High (LPXTG recognition motif)High (Azide-Alkyne specific)
Reaction Conditions Physiological (pH 7.0-8.5, 4-37°C)Physiological (pH 4-10, 4-37°C), Copper-free
Typical Reaction Time 30 minutes - 16 hours< 1 hour to 12 hours
Typical Efficiency/Yield 74-95% (with optimization)[1]>95%
Reversibility Reversible (can be driven to completion)Irreversible
Key Reagents Sortase A enzyme, LPXTG-tagged protein, Oligoglycine-tagged moleculeAzide-modified molecule, DBCO-functionalized molecule
Linkage Formed Native Amide BondStable Triazole Ring

Mechanism of Action

Sortase-Mediated Ligation: An Enzymatic Masterclass in Precision

Sortase A, a transpeptidase from Staphylococcus aureus, orchestrates the site-specific ligation of two molecules.[1][2] The enzyme recognizes a specific pentapeptide motif, LPXTG (where X can be any amino acid), at the C-terminus of a target protein.[1] It cleaves the peptide bond between the threonine and glycine residues, forming a covalent acyl-enzyme intermediate.[3] This intermediate is then resolved by the nucleophilic attack of an N-terminal oligoglycine (Gly)n motif on a second molecule, resulting in the formation of a native amide bond and the regeneration of the enzyme. The reversibility of the reaction can be overcome by using engineered sortase variants or by employing strategies such as metal-assisted sortase-mediated ligation (MA-SML) to drive the reaction to completion.

G cluster_0 Sortase-Mediated Ligation Protein-LPXTG Protein-LPXTG Acyl-Enzyme_Intermediate Acyl-Enzyme_Intermediate Protein-LPXTG->Acyl-Enzyme_Intermediate Sortase A recognizes and cleaves LPXTG Sortase_A Sortase_A Conjugated_Product Conjugated_Product Acyl-Enzyme_Intermediate->Conjugated_Product Ligation Released_Peptide Released_Peptide Acyl-Enzyme_Intermediate->Released_Peptide Release of G-peptide Oligoglycine-Molecule Oligoglycine-Molecule Oligoglycine-Molecule->Conjugated_Product Nucleophilic attack

Fig. 1: Workflow of Sortase-Mediated Ligation.
This compound Chemistry: The Power of Bioorthogonal Click Reactions

This compound chemistry is a prime example of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group. The inherent ring strain of the DBCO molecule significantly lowers the activation energy for the cycloaddition reaction, allowing it to proceed rapidly and specifically under physiological conditions without the need for a cytotoxic copper catalyst. The reaction is highly efficient and forms a stable, covalent triazole linkage. The PEG4 spacer in this compound enhances solubility and reduces steric hindrance.

G cluster_1 This compound (SPAAC) Azide-Molecule Azide-Molecule Transition_State Cycloaddition Transition State Azide-Molecule->Transition_State DBCO-Molecule DBCO-Molecule DBCO-Molecule->Transition_State Triazole_Product Triazole_Product Transition_State->Triazole_Product Formation of stable triazole linkage

Fig. 2: Mechanism of DBCO-Alkyne SPAAC Reaction.

Quantitative Comparison of Performance

The choice between sortase-mediated ligation and this compound chemistry often depends on the specific requirements of the application, including desired yield, reaction speed, and the nature of the biomolecules involved.

ParameterSortase-Mediated LigationThis compound (SPAAC)Notes
Second-Order Rate Constant ~10² - 10³ M⁻¹s⁻¹ (for engineered sortases)~10⁻¹ - 1 M⁻¹s⁻¹Sortase kinetics are enzyme-dependent; SPAAC kinetics are influenced by the specific cyclooctyne.
Typical Reactant Concentrations 10-100 µM1-100 µM
Yield (Optimized) 74-95%>95%Sortase yields can be improved with engineered enzymes and optimized conditions.
Linkage Stability Stable native amide bond, but susceptible to proteases.Highly stable triazole ring, resistant to hydrolysis and enzymatic cleavage.The triazole linkage is considered an excellent surrogate for the amide bond in terms of stability.

Experimental Protocols

Protocol 1: General Procedure for Sortase-Mediated Ligation

This protocol outlines the general steps for conjugating a protein containing a C-terminal LPXTG motif with a molecule functionalized with an N-terminal oligoglycine.

Materials:

  • Protein with a C-terminal LPXTG tag (e.g., LPETG)

  • Oligoglycine-functionalized molecule (e.g., GGG-payload)

  • Sortase A (wild-type or engineered variant)

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Quenching solution (e.g., 50 mM EDTA)

  • Purification system (e.g., Ni-NTA affinity chromatography if using His-tagged components)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the LPXTG-containing protein and the oligoglycine-functionalized molecule in the sortase reaction buffer. A 1:1 to 1:5 molar ratio of protein to oligoglycine molecule is common.

  • Initiation: Add Sortase A enzyme to the reaction mixture. The final enzyme concentration typically ranges from 1 to 20 µM.

  • Incubation: Incubate the reaction at the optimal temperature for the specific Sortase A variant (e.g., 25-37°C) for 1 to 16 hours. Monitor the reaction progress by SDS-PAGE or mass spectrometry.

  • Quenching: Stop the reaction by adding a quenching solution, such as EDTA, to chelate the Ca²⁺ ions required for sortase activity.

  • Purification: Purify the conjugated product from the unreacted starting materials and the sortase enzyme using an appropriate chromatography method.

G cluster_2 Sortase Ligation Experimental Workflow Start Start Mix_Reactants Mix Protein-LPXTG and GGG-Molecule Start->Mix_Reactants Add_Sortase Add Sortase A Mix_Reactants->Add_Sortase Incubate Incubate (1-16h) Add_Sortase->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate Quench->Purify End End Purify->End

Fig. 3: Experimental workflow for sortase ligation.
Protocol 2: General Procedure for this compound Conjugation (SPAAC)

This protocol describes the conjugation of an azide-modified molecule with a DBCO-functionalized molecule.

Materials:

  • Azide-functionalized molecule

  • This compound or DBCO-functionalized molecule

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: Dissolve the azide-functionalized molecule and the DBCO-functionalized molecule in the reaction buffer. A 1:1 to 1.5:1 molar ratio of DBCO to azide is commonly used.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 12 hours. The reaction is typically fast and can be monitored by HPLC or mass spectrometry.

  • Purification: Purify the conjugated product from any unreacted starting materials using a suitable chromatography method, such as size-exclusion chromatography, to remove excess small molecule reagents.

G cluster_3 DBCO-Alkyne (SPAAC) Experimental Workflow Start Start Mix_Components Mix Azide-Molecule and DBCO-Molecule Start->Mix_Components Incubate Incubate (1-12h) Mix_Components->Incubate Purify Purify Conjugate Incubate->Purify End End Purify->End

Fig. 4: Experimental workflow for DBCO-alkyne conjugation.

Conclusion: Selecting the Right Tool for the Job

Both sortase-mediated ligation and this compound chemistry offer robust and highly specific methods for bioconjugation. The choice between them is ultimately dictated by the specific experimental goals and constraints.

Choose Sortase-Mediated Ligation when:

  • A native amide bond linkage is desired.

  • Site-specific modification at the C-terminus of a recombinantly expressed protein is required.

  • Enzymatic control over the ligation process is beneficial.

Choose this compound Chemistry when:

  • A highly stable, non-native linkage is acceptable and even desired for its resistance to degradation.

  • Rapid reaction kinetics and very high yields are critical.

  • A copper-free, bioorthogonal reaction is necessary for applications in living systems.

  • The introduction of genetic modifications to the protein of interest is undesirable or not feasible.

By carefully considering the comparative data and protocols presented in this guide, researchers can confidently select the most appropriate bioconjugation strategy to advance their scientific discoveries and therapeutic innovations.

References

A Comparative Guide to the Characterization of Triazole Linkages Formed by DBCO-PEG4-Alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable triazole linkage through the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) moiety and an azide is a cornerstone of modern bioconjugation. This guide provides an objective comparison of the characterization of the triazole linkage formed by DBCO-PEG4-alkyne with alternative methods, supported by experimental data and detailed protocols. The 1,2,3-triazole ring is recognized for its exceptional stability, serving as a reliable linker in various applications, including as a bioisostere for amide bonds in drug development.[1]

Performance Comparison: SPAAC vs. CuAAC

The two primary methods for forming triazole linkages are the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes like DBCO, and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The choice between these methods depends on the specific application, primarily concerning biocompatibility and reaction kinetics.

Key Features of DBCO-Mediated SPAAC:

  • Biocompatibility: The reaction is catalyst-free, avoiding the cytotoxicity associated with copper catalysts, making it ideal for in vivo and live-cell applications.[2][3][4]

  • Mild Conditions: The conjugation proceeds efficiently in aqueous buffers at room or low temperatures.[5]

  • Stability: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, exhibit long-term stability.

  • High Efficiency: Triazole formation typically results in quantitative yields.

  • Bioorthogonality: The DBCO group reacts specifically with azides, even in the presence of other functional groups like amines, thiols, and carboxylic acids.

Quantitative Data Summary

The following tables summarize key performance metrics for the characterization and comparison of triazole linkages.

Table 1: Comparison of Reaction Kinetics for Azide-Alkyne Cycloadditions

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (DBCO) and an azide.
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).Slower than CuAAC, with second-order rate constants for DBCO typically in the range of 0.1 - 1.0 M⁻¹s⁻¹.
Biocompatibility Limited for in vivo applications due to the cytotoxicity of the copper catalyst.Excellent biocompatibility, making it suitable for live-cell and in vivo studies.
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst.Excellent, with minimal off-target reactivity.

Table 2: Stability of Triazole Linkages

Linkage Formation MethodResulting LinkageStabilityKey Considerations
CuAAC 1,4-disubstituted 1,2,3-triazoleHighly stable; resistant to hydrolysis, oxidation, and enzymatic degradation.The triazole ring is aromatic, contributing to its high stability.
SPAAC (with DBCO) 1,4- and 1,5-regioisomers of 1,2,3-triazoleHighly stable; comparable to CuAAC-formed triazoles.The linkage is robust and suitable for long-term studies.
Photo-Click Chemistry Varies (e.g., triazolines, pyrazolines)Stability can be lower than aromatic 1,2,3-triazoles and some products may be thermally reversible.Offers spatiotemporal control over the ligation.

Experimental Protocols for Characterization

Detailed methodologies for the key experiments cited in the characterization of the triazole linkage formed by this compound are provided below.

Monitoring Reaction Progress by UV-Vis Spectroscopy

This method relies on the characteristic absorbance of the DBCO group, which diminishes as the reaction with an azide proceeds.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Procedure:

    • Prepare a solution of the this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Record the initial absorbance spectrum, noting the characteristic peak for DBCO at approximately 309 nm.

    • Initiate the reaction by adding the azide-containing molecule.

    • Monitor the reaction progress by recording the absorbance spectrum at regular time intervals.

    • The decrease in the absorbance at ~309 nm indicates the consumption of the DBCO reagent and the formation of the triazole linkage.

  • Data Analysis: The reaction rate can be determined by plotting the absorbance at 309 nm versus time.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the triazole product.

  • Instrumentation: High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the purified triazole product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum.

    • The disappearance of the characteristic signals for the alkyne protons of the DBCO starting material is a key indicator of reaction completion.

    • The appearance of a new signal in the aromatic region (typically around 8 ppm) is characteristic of the triazole ring proton.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum.

    • Observe the disappearance of the alkyne carbon signals and the appearance of new signals corresponding to the carbons of the triazole ring.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are essential for the unambiguous assignment of all proton and carbon signals, especially for complex molecules, and for determining the regiochemistry of the triazole linkage.

Molecular Weight Determination by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final conjugate, verifying the successful ligation.

  • Instrumentation: ESI-TOF or MALDI-TOF Mass Spectrometer.

  • Sample Preparation:

    • For bioconjugates, desalt the sample using appropriate methods (e.g., spin desalting columns or dialysis) to remove interfering salts.

    • Prepare the sample in a suitable solvent for the chosen ionization method (e.g., acetonitrile/water with formic acid for ESI).

  • Procedure:

    • Acquire the mass spectrum of the purified conjugate.

    • The observed molecular weight should correspond to the theoretical molecular weight of the starting this compound and the azide-containing molecule, confirming the formation of the covalent triazole linkage.

  • Considerations for PEGylated Molecules: The analysis of PEGylated molecules by MS can be challenging due to the polydispersity of the PEG chain. High-resolution mass spectrometry and specialized deconvolution software are often required for accurate mass determination.

Confirmation of Functional Groups by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the starting materials and the final product.

  • Instrumentation: FTIR Spectrometer.

  • Sample Preparation: Prepare a sample of the purified product, typically as a thin film on a salt plate or as a KBr pellet.

  • Procedure:

    • Acquire the FTIR spectrum of the triazole product.

    • The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the alkyne stretch (around 2200 cm⁻¹) from the starting materials is a strong indication of triazole ring formation.

    • The appearance of new bands characteristic of the triazole ring may also be observed.

Visualizations

The following diagrams illustrate the key processes and comparisons discussed in this guide.

SPAAC_Mechanism DBCO This compound TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState Strain-Promoted Azide Azide-containing Molecule Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Ring Formation

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_reaction Reaction cluster_monitoring Monitoring & Purification cluster_characterization Characterization Reactants Mix this compound and Azide Compound Incubate Incubate at Room Temp or 37°C Reactants->Incubate UV_Vis Monitor by UV-Vis (Disappearance of 309 nm peak) Incubate->UV_Vis Purification Purify Conjugate (e.g., Chromatography) UV_Vis->Purification MS Mass Spectrometry (Confirm MW) Purification->MS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Purification->FTIR

General experimental workflow for the synthesis and characterization of the triazole conjugate.

Reaction_Kinetics_Comparison Kinetics Reaction Kinetics CuAAC SPAAC (DBCO) Rate Rate Very Fast (1-100 M⁻¹s⁻¹) Fast (0.1-1.0 M⁻¹s⁻¹) Kinetics:f1->Rate:f1 Kinetics:f2->Rate:f2 Biocompatibility Biocompatibility Low (Copper Toxicity) High (Catalyst-Free) Kinetics:f1->Biocompatibility:f1 Kinetics:f2->Biocompatibility:f2

Comparison of reaction kinetics between CuAAC and SPAAC with DBCO.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling DBCO-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DBCO-PEG4-alkyne. The following procedures for handling, storage, and disposal are designed to ensure laboratory safety and maintain the integrity of the product.

Chemical and Physical Properties

This compound is a heterobifunctional linker utilized in click chemistry.[1][2][3] The dibenzocyclooctyne (DBCO) group reacts with azides through strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction, while the terminal alkyne allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The polyethylene glycol (PEG4) spacer enhances solubility in aqueous solutions and reduces steric hindrance.[1]

PropertyValueSource
Molecular Formula C₃₀H₃₄N₂O₆
Molecular Weight 518.24 g/mol
Physical State Slightly yellow oil
Purity ≥ 95% (HPLC)
Solubility Soluble in DCM, THF, Acetonitrile, DMF, DMSO
Storage Conditions -20 °C, protected from light
Shelf Life 12 months unopened after receipt

Personal Protective Equipment (PPE)

While specific hazard data for this compound is not extensively published, data from structurally similar compounds, such as DBCO-PEG4-NHS ester, indicate potential for skin and eye irritation, and respiratory irritation if inhaled. Therefore, a cautious approach and the use of appropriate PPE are essential.

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes.
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact.
Body Protection A laboratory coat must be worn to protect skin and clothing.Protects against spills.
Respiratory Protection Not generally required under normal use with adequate ventilation, such as in a chemical fume hood. Use a respirator if aerosols could be generated or if working in a poorly ventilated area.Prevents inhalation of potential aerosols.

Operational Plan: Handling and Preparation Protocol

Proper handling is critical to ensure user safety and maintain the chemical's reactivity. DBCO compounds can be moisture-sensitive.

1. Reagent Equilibration:

  • Before opening, allow the vial of this compound to equilibrate to room temperature. This prevents moisture from condensing inside the vial, which could compromise the reagent.

2. Working in a Controlled Environment:

  • Conduct all handling and preparation steps in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

3. Preparation of Stock Solution:

  • This compound is a slightly yellow oil, which can be challenging to handle directly. It is recommended to prepare a stock solution in a suitable anhydrous solvent.

  • Dissolve the compound in a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Example Preparation: For a 10 mM stock solution from 5 mg of the compound, add 965 µL of anhydrous solvent.

  • Ensure the solution is thoroughly mixed by vortexing before use.

4. Use in Experiments:

  • When adding the reagent to your reaction, use calibrated micropipettes and dispose of tips in a designated chemical waste container.

  • Avoid using buffers that contain azides, as they will react with the DBCO group.

Disposal Plan

Dispose of all waste containing this compound as chemical waste in accordance with institutional and local regulations. Do not discharge into drains or the environment.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. Also, dispose of any lab materials that have come into direct contact with the compound (e.g., pipette tips, vials, gloves) in a designated solid chemical waste container.

  • Liquid Waste: Collect all solutions containing this compound (including stock solutions and reaction mixtures) in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.

2. Storage Pending Disposal:

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials, until they can be collected.

3. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and proper disposal.

Visualization of Handling Workflow

The following diagram outlines the key procedural steps for the safe handling of this compound, from initial receipt to final disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Log Compound store Store at -20°C, Protected from Light receive->store equilibrate Equilibrate Vial to Room Temperature store->equilibrate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) equilibrate->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) fume_hood->dissolve experiment Perform Bioconjugation Reaction dissolve->experiment collect_liquid Collect Liquid Waste in Labeled Container experiment->collect_liquid collect_solid Collect Contaminated Solids in Labeled Container experiment->collect_solid store_waste Store Waste in Designated Area collect_liquid->store_waste collect_solid->store_waste ehs_pickup Arrange for EHS Disposal store_waste->ehs_pickup

Caption: Workflow for handling this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.